D-Galactose-6-O-sulfate sodium salt
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C6H11NaO9S |
|---|---|
Molekulargewicht |
282.20 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 |
InChI-Schlüssel |
NTLPRJIGOOEWLH-NQZVPSPJSA-M |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of Sulfated Galactose in Cellular Processes: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Sulfated galactose, a key structural component of various glycoconjugates, plays a critical and multifaceted role in a wide array of cellular processes. This technical guide provides an in-depth exploration of the functions of sulfated galactose, with a particular focus on its involvement in cell signaling, immune modulation, and cell adhesion. We present a comprehensive overview of the current understanding of how the sulfation patterns of galactose moieties influence their biological activity, supported by quantitative data, detailed experimental protocols for their study, and visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, immunology, and drug development, offering insights into the therapeutic potential of targeting or utilizing sulfated galactose-containing molecules.
Introduction
Galactose, a simple monosaccharide, becomes a potent signaling molecule and structural component when modified with sulfate (B86663) groups. This sulfation is not random; rather, the position and degree of sulfation on the galactose ring create a complex code that is "read" by various proteins, thereby mediating a host of biological events. Sulfated galactose residues are integral components of glycosaminoglycans (GAGs), glycoproteins, and glycolipids, found on the cell surface and in the extracellular matrix (ECM).[1][2] Their functions are diverse, ranging from modulating the activity of growth factors and cytokines to facilitating cell-cell and cell-matrix interactions.[3] This guide will delve into the core functions of sulfated galactose, providing the technical details necessary for its study and potential therapeutic exploitation.
Core Functions of Sulfated Galactose in Cellular Processes
Immune Modulation
Sulfated galactans, polysaccharides rich in sulfated galactose, have been shown to be potent modulators of the immune system.[4] They can activate various immune cells, including macrophages, leading to the production of signaling molecules that orchestrate the immune response.
A key mechanism of action is through the activation of pattern recognition receptors (PRRs) on immune cells. For instance, sulfated galactans from the red seaweed Gracilaria fisheri have been shown to activate murine macrophages via the Dectin-1 signaling pathway.[5] This activation leads to a cascade of downstream events, including the enhanced secretion of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]
The degree and position of sulfation are critical for these immunomodulatory effects. For example, studies on sulfated galactans from the green seaweed Caulerpa cupressoides have shown that while sulfation at C-2 of galactose is common in active compounds, sulfation at C-4 is not essential for their immunostimulatory activity.[1]
Cell Adhesion and L-selectin Binding
Sulfated galactose plays a crucial role in cell adhesion, particularly in the binding of leukocytes to endothelial cells, a critical step in the inflammatory response and lymphocyte homing. L-selectin, a cell adhesion molecule expressed on leukocytes, recognizes specific carbohydrate ligands on endothelial cells, and sulfation of these ligands is often essential for high-affinity binding.[6][7]
Specifically, the 6-O-sulfation of galactose within certain glycan structures has been implicated as a key binding determinant for L-selectin.[8] While the sialyl-Lewisx (sLex) motif is a known ligand for selectins, sulfation can significantly enhance or modify this interaction. For instance, the replacement of sialic acid with a sulfate group on the 3-position of galactose in the Lewisx structure (to form sulpho-Lewisx) results in a ligand that binds efficiently to all three selectins (E-, L-, and P-selectin).[9]
Role in Cancer Progression
The aberrant expression of sulfated galactose-containing molecules is frequently associated with cancer progression and metastasis.[3] These molecules can influence tumor cell adhesion, migration, and signaling. For example, galactose-3'-O-sulfation can alter the binding affinity of cell surface receptors to their extracellular ligands, impacting cell recognition and potentially promoting tumor metastasis.[3]
Sulfated galactans isolated from various seaweeds have demonstrated anti-cancer properties. A sulfated galactan from Gracilaria fisheri exhibited cytotoxic effects on cholangiocarcinoma (CCA) cell lines, with IC50 values ranging from approximately 45 to 68 μg/mL.[10] Another study on a sulfated polysaccharide from Saccharina japonica showed no toxicity at higher doses while possessing significant anti-inflammatory activities, which can be relevant in the tumor microenvironment.[11]
Extracellular Matrix Interactions
Sulfated galactose is a fundamental component of GAGs like keratan (B14152107) sulfate and chondroitin (B13769445) sulfate, which are major constituents of the extracellular matrix.[12] These sulfated GAGs contribute to the structural integrity of tissues and are involved in regulating cell signaling within the tissue microenvironment. The specific sulfation patterns of GAGs are crucial for their interactions with various proteins, including growth factors, cytokines, and cell surface receptors, thereby influencing processes like cell proliferation, differentiation, and migration.[13]
Quantitative Data on Sulfated Galactose Function
The biological activity of sulfated galactose is often concentration-dependent. The following tables summarize key quantitative data from various studies.
| Biological Effect | Sulfated Galactose Source/Type | Cell Type/System | Concentration/Value | Reference |
| Cytotoxicity (IC50) | Sulfated galactan from Gracilaria fisheri | HuCCA-1 (Cholangiocarcinoma) | ~45-68 µg/mL | [10] |
| Cytotoxicity (IC50) | Sulfated polysaccharide from Siraitia grosvenorii | A549 (Lung cancer) | 577.28 µg/mL | [14] |
| NO Production | Sulfated galactan from Gracilaria chouae | RAW264.7 macrophages | 6.64 µmol/L at 200 µg/mL | [4] |
| TNF-α Release | Fucogalactan from Sarcodon aspratus | Murine macrophages | 4.3-fold higher than lentinan at 50 µg/mL | [15] |
| Pro-inflammatory Cytokine Inhibition | Fucoidan (B602826) | TNF-α-stimulated human RPE cells | Dose-dependent decrease at 10-50 µg/mL | [16] |
| Neuroprotection (Binding Affinity) | Sulfated galactan from Botryocladia occidentalis | HIV-1 Tat | 7.5 x 10-8 M | [17] |
| Neuroprotection (Binding Affinity) | Sulfated galactan from Botryocladia occidentalis | HIV-1 gp120 | 3.2 x 10-7 M | [17] |
Table 1: Quantitative data on the biological effects of sulfated galactose.
Experimental Protocols
Analysis of Sulfated Galactose by Mass Spectrometry (MALDI-TOF)
Objective: To determine the mass and sulfation pattern of sulfated glycans.
Protocol:
-
Sample Preparation:
-
Enzymatic Digestion: Digest the glycosaminoglycan (e.g., chondroitin sulfate) sample with chondroitinase ABC (10 mU/µL in 0.01% w/v BSA) in 200 mM ammonium (B1175870) acetate (B1210297) (pH 7.7) overnight at 37°C.[3]
-
Desalting: Dry the digested sample and remove salts by repeated co-evaporation with methanol (B129727) (5 times).[3]
-
Resuspension: Redissolve the sample in MilliQ water.[3]
-
-
On-target Derivatization (using 3-HBA):
-
Matrix Application:
-
Apply 1 µL of a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid) to the derivatized sample spot and let it air-dry.[18]
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in either positive or negative ion mode, depending on the derivatization and expected ions.
-
For structural elucidation, perform tandem MS (MS/MS) to obtain fragment ions that can reveal the sulfation positions.[13]
-
Quantitative Analysis of Sulfated Galactose by HPLC
Objective: To separate and quantify sulfated monosaccharides.
Protocol:
-
Sample Hydrolysis:
-
Hydrolyze the glycoprotein (B1211001) or polysaccharide sample using 2 M trifluoroacetic acid (TFA) at 100°C for 3 hours to release monosaccharides.[19]
-
-
Derivatization (using 2-aminobenzoic acid - 2-AA):
-
Dry the hydrolysate and reconstitute in a solution of 80 mg/mL sodium acetate trihydrate.[19]
-
Add the 2-AA labeling reagent and a reducing agent (e.g., sodium cyanoborohydride) and incubate to derivatize the monosaccharides.
-
-
HPLC Separation:
-
Column: Use a reversed-phase column suitable for separating derivatized monosaccharides.[19]
-
Mobile Phase: Employ a gradient of an appropriate buffer system (e.g., ammonium acetate) and an organic solvent like acetonitrile.[12]
-
Detection: Use a fluorescence detector to monitor the 2-AA labeled monosaccharides.[19]
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized galactose standards.
-
Calculate the concentration of galactose in the sample by comparing its peak area to the standard curve.
-
Macrophage Stimulation Assay
Objective: To assess the immunostimulatory activity of sulfated galactose by measuring cytokine production.
Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.[4]
-
-
Stimulation:
-
Seed the macrophages in a 96-well plate at a suitable density (e.g., 4 x 10^5 cells/mL).[20]
-
Treat the cells with various concentrations of the sulfated galactose sample for a specified period (e.g., 24 hours).[20] Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (media only).
-
-
Cytokine Measurement (e.g., TNF-α):
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[21]
-
-
Data Analysis:
-
Calculate the concentration of the cytokine produced in response to different concentrations of the sulfated galactose.
-
Plot the dose-response curve to determine the potency of the immunostimulatory effect.[22]
-
Visualization of Signaling Pathways
Dectin-1 Signaling Pathway
Sulfated galactans can activate macrophages through the Dectin-1 receptor, a C-type lectin receptor that recognizes β-glucans.[5] This signaling cascade is crucial for initiating an innate immune response.
Caption: Dectin-1 signaling pathway activated by sulfated galactan.
Integrin αvβ3 Signaling Pathway
Sulfated galactose-containing molecules in the extracellular matrix can interact with integrins, such as αvβ3, to modulate cell adhesion, migration, and survival signaling, which is particularly relevant in cancer.[2][23][24]
Caption: Integrin αvβ3 signaling initiated by ECM interaction.
Conclusion and Future Directions
Sulfated galactose is a deceptively simple molecule that holds immense biological complexity and therapeutic potential. Its varied roles in fundamental cellular processes, from orchestrating immune responses to influencing cell adhesion and cancer progression, underscore the importance of understanding the "sulfation code." This technical guide has provided a comprehensive overview of the functions of sulfated galactose, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Future research should continue to focus on elucidating the precise structure-function relationships of sulfated galactose-containing molecules. Advances in analytical techniques will be crucial for mapping the intricate sulfation patterns in different tissues and disease states. Furthermore, the development of synthetic sulfated oligosaccharides with defined structures will provide powerful tools for dissecting their biological roles and for designing novel therapeutics that can target these pathways with high specificity. The continued exploration of sulfated galactose holds great promise for the development of new treatments for a wide range of diseases, including inflammatory disorders, infectious diseases, and cancer.
References
- 1. Sulfated polysaccharide facilitates macrophage-Treg crosstalk to mitigate chronic inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical characterization of a new sulfated polysaccharide from Gracilaria chouae and its activation effects on RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfated disaccharide inhibitors of L-selectin: deriving structural leads from a physiological selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biospectra.us [biospectra.us]
- 9. researchgate.net [researchgate.net]
- 10. Probing the Anti-Cancer Potency of Sulfated Galactans on Cholangiocarcinoma Cells Using Synchrotron FTIR Microspectroscopy, Molecular Docking, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Sulfated Polysaccharide from Saccharina japonica Suppresses LPS-Induced Inflammation Both in a Macrophage Cell Model via Blocking MAPK/NF-κB Signal Pathways In Vitro and a Zebrafish Model of Embryos and Larvae In Vivo [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure Characterization, In Vitro Antioxidant and Anti-Tumor Activity of Sulfated Polysaccharide from Siraitia grosvenorii [mdpi.com]
- 15. Fucogalactan isolated from Sarcodon aspratus elicits release of tumor necrosis factor-alpha and nitric oxide from murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of fucoidan on TNF-α-induced inflammation in human retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 19. sketchviz.com [sketchviz.com]
- 20. mdpi.com [mdpi.com]
- 21. Stimulation of TNF-alpha release by fungal cell wall polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The concentration of tumor necrosis factor-α determines its protective or damaging effect on liver injury by regulating Yap activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to D-Galactose-6-O-sulfate sodium salt in Glycobiology Research
Introduction
D-Galactose-6-O-sulfate (Gal-6S) is a sulfated monosaccharide that plays a crucial role in a multitude of biological processes. As a fundamental component of larger glycoconjugates, such as glycosaminoglycans (GAGs) and glycoproteins, the strategic placement of its sulfate (B86663) group is pivotal for mediating molecular recognition events. This technical guide provides a comprehensive overview of D-Galactose-6-O-sulfate sodium salt, detailing its biochemical properties, biological functions, and applications for researchers, scientists, and drug development professionals. It serves as a critical tool in deciphering the "sulfation code" that governs cell signaling, adhesion, and various pathophysiological conditions.
Physicochemical Properties
This compound is a stable, crystalline solid that is typically supplied as a white to off-white powder.[][2] Its key properties are summarized below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 125455-62-1 | [][3][4] |
| Molecular Formula | C₆H₁₁NaO₉S | [][3][4] |
| Molecular Weight | 282.20 g/mol | [][3][4] |
| Appearance | White to Off-white Solid | [] |
| Purity | ≥95% | [] |
| Solubility | Slightly soluble in water and methanol | [] |
| Storage Conditions | Store at -20°C under an inert atmosphere | [] |
| IUPAC Name | sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate | [] |
Biological Role and Significance
The primary significance of D-Galactose-6-O-sulfate lies in its incorporation into complex carbohydrates, where it functions as a critical recognition motif.
Component of Glycosaminoglycans (GAGs): Gal-6S is a key structural component of keratan (B14152107) sulfate, a major GAG found in cartilage, bone, and the cornea.[][2] In keratan sulfate, the poly-LacNAc chain can be extensively modified with sulfate esters at the C-6 positions of both galactose and N-acetylglucosamine residues.[5] This sulfation pattern is crucial for maintaining tissue hydration and mediating signaling events within the extracellular matrix.[5] It is also found as a component in some types of carrageenan, a family of sulfated polysaccharides used widely in the food industry.[][2]
Modulation of Cell Signaling and Adhesion: The sulfation of galactose residues on glycoproteins and glycolipids can profoundly alter their interaction with binding partners, thereby regulating cell-cell and cell-extracellular matrix interactions.[6] This modification can change the binding affinity for extracellular ligands, influencing cellular adhesion, recognition, and even tumor metastasis.[6] For instance, sulfated glycans are known to interact with various cell adhesion molecules, including selectins.[7] While the 6-O-sulfation of galactose within the context of sialyl Lewis X (sLeX) can have varied effects, its presence on other glycan structures has been implicated as a binding determinant for L-selectin.[8]
Enzyme Substrate and Research Tool: D-Galactose-6-O-sulfate and oligosaccharides containing this motif are indispensable tools for studying the enzymes responsible for the "sulfation code." It is a substrate for galactose-6-sulfate sulfatase, an enzyme whose deficiency is linked to Morquio syndrome, a lysosomal storage disorder characterized by the accumulation of keratan sulfate.[9] Conversely, it is the product of keratan sulfate Gal-6-sulfotransferase (KSGal6ST), which transfers a sulfate group to the 6-position of galactose residues.[5] Therefore, Gal-6S is used to assay the activity of these enzymes and to screen for potential inhibitors or modulators.
Key Signaling and Interaction Pathways
The interaction of sulfated glycans with cell-surface receptors is a cornerstone of many physiological and pathological processes. The diagram below illustrates a simplified, conceptual pathway where a glycoprotein (B1211001) bearing a 6-O-sulfated galactose moiety interacts with L-selectin on a leukocyte, mediating cell adhesion—a critical step in immune response and inflammation.
Caption: Conceptual pathway of L-selectin binding to a 6-O-sulfated galactose motif.
Applications in Research and Drug Development
This compound is a versatile tool with several key applications:
-
Probing Enzyme Function: It is used to characterize the substrate specificity and kinetics of sulfotransferases and sulfatases involved in GAG metabolism.
-
Investigating Glycan-Binding Proteins: Researchers use this compound in binding assays (e.g., ELISA, surface plasmon resonance) to identify and characterize proteins that recognize 6-O-sulfated galactose, such as selectins and galectins.[4][8]
-
Diagnostic Research: It can be used as a diagnostic agent or in the development of assays to measure galactose levels or related enzyme activities in biological samples.[3]
-
Drug Discovery: As specific sulfation patterns are linked to diseases like inflammation and cancer, Gal-6S and its derivatives are used as starting points or competitors in screens for small molecule inhibitors that can block pathological glycan-protein interactions.[10][11] For example, inhibiting the interaction between selectins and their sulfated carbohydrate ligands is a therapeutic strategy for inflammatory disorders.[10]
Experimental Protocols
The following sections provide generalized methodologies for common experiments involving D-Galactose-6-O-sulfate. These protocols are intended as a starting point and should be optimized for specific experimental systems.
Protocol 1: Galactose-6-Sulfate Sulfatase Activity Assay
This protocol describes a method to measure the activity of a sulfatase that removes the 6-O-sulfate group from a galactose residue, based on principles used for assaying sulfatase activity in conditions like Morquio syndrome.[9]
Caption: General workflow for a sulfatase enzyme activity assay.
Methodology:
-
Substrate Preparation:
-
A suitable substrate is required, ideally labeled for easy detection (e.g., radiolabeled or fluorescently tagged). A trisaccharide prepared from keratan sulfate containing a terminal Gal-6S is an example of a physiological substrate.[9]
-
Prepare a stock solution of the substrate in an appropriate assay buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
-
Enzyme Reaction:
-
Prepare the enzyme source, such as a crude lysate from cultured skin fibroblasts or a purified recombinant sulfatase.
-
In a microcentrifuge tube, combine the enzyme preparation with the substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). Include a negative control with heat-inactivated enzyme.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching buffer or by heat inactivation (e.g., boiling for 5 minutes).
-
-
Product Analysis:
-
Separate the desulfated product from the remaining sulfated substrate. Anion-exchange chromatography is effective, as the negatively charged sulfate group will cause the substrate to bind more strongly to the column than the neutral product.
-
Quantify the amount of product generated, for instance, by measuring the radioactivity in the eluted fractions corresponding to the desulfated product.
-
-
Calculation:
-
Calculate the enzyme activity, typically expressed as pmol of substrate converted per hour per mg of protein.
-
Protocol 2: Competitive ELISA for Inhibitor Screening
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to screen for inhibitors of the interaction between a Gal-6S binding protein (e.g., a selectin) and its ligand.
Methodology:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a glycoconjugate containing the D-Galactose-6-O-sulfate motif (e.g., biotinylated keratan sulfate followed by streptavidin, or directly with a neoglycoprotein). Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash again.
-
-
Competitive Binding:
-
Prepare a solution of the recombinant Gal-6S binding protein (e.g., L-selectin-Fc chimera) at a pre-determined concentration that gives a submaximal signal.
-
In separate tubes, pre-incubate this protein solution with various concentrations of the test inhibitor or this compound (as a positive control) for 30 minutes.
-
-
Incubation on Plate:
-
Add the pre-incubated protein-inhibitor mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature to allow the protein to bind to the immobilized ligand.
-
Wash the plate thoroughly to remove unbound protein.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-Fc antibody) that recognizes the binding protein. Incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add a chromogenic substrate (e.g., TMB). A colored product will develop in proportion to the amount of binding protein captured on the plate.
-
-
Analysis:
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The signal will be inversely proportional to the inhibitory activity of the test compound. Calculate the IC₅₀ value for potent inhibitors.
-
Conclusion
This compound is more than a simple monosaccharide; it is a fundamental piece of the complex puzzle of glycobiology. Its presence within larger structures dictates molecular interactions that are vital for tissue architecture, immune surveillance, and cellular communication. For researchers and drug developers, this compound provides an essential chemical tool to dissect enzymatic pathways, probe intricate cell-signaling networks, and design novel therapeutic agents that target the glycan-mediated interactions underlying numerous diseases. A thorough understanding of its properties and applications is paramount to advancing the field of glycobiology and translating its discoveries into clinical solutions.
References
- 2. dextrauk.com [dextrauk.com]
- 3. D-Galactose-6-O-sulphate sodium | 125455-62-1 | MG00761 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Roles of galactose 3'-O- sulfation in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Galactose 6-sulfate sulfatase activity in Morquio syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turning-Off Signaling by Siglecs, Selectins, and Galectins: Chemical Inhibition of Glycan-Dependent Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of D-Galactose-6-O-sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose-6-O-sulfate is a sulfated monosaccharide that plays a crucial role as a structural component of various complex carbohydrates in both marine and terrestrial organisms. Its presence and specific sulfation pattern are critical for the biological activities of the parent polysaccharides, influencing their physical properties and their interactions with cellular components. This technical guide provides an in-depth overview of the natural occurrence of D-Galactose-6-O-sulfate, detailing its presence in marine algae and animal tissues. Furthermore, this document outlines the experimental protocols for the analysis of this sulfated sugar and explores the signaling pathways associated with the larger polysaccharides in which it is found.
Natural Occurrence of D-Galactose-6-O-sulfate
D-Galactose-6-O-sulfate is not typically found as a free monosaccharide in nature. Instead, it is a key constituent of larger, structurally complex polysaccharides. The primary natural sources of this sulfated sugar are marine red algae and the extracellular matrix of animal tissues.
In Marine Red Algae (Rhodophyta)
In marine red algae, D-Galactose-6-O-sulfate is a fundamental building block of carrageenans , a family of linear sulfated polysaccharides. These galactans are major components of the algal cell wall and are classified into different types, primarily kappa (κ), iota (ι), and lambda (λ), based on their sulfation patterns and the presence of 3,6-anhydrogalactose. D-Galactose-6-O-sulfate is particularly important as a precursor unit in the biosynthesis of these carrageenans. For instance, μ-carrageenan and ν-carrageenan, the biosynthetic precursors to κ-carrageenan and ι-carrageenan respectively, contain D-galactose-6-sulfate residues.[1] An enzymatic or alkaline-induced cyclization of these D-galactose 6-sulfate units leads to the formation of 3,6-anhydro-α-D-galactose, a key structural feature of gelling carrageenans.[2]
The overall sulfate (B86663) content of carrageenans varies between types, with λ-carrageenan being the most sulfated and κ-carrageenan the least. While specific quantitative data for the molar percentage of D-Galactose-6-O-sulfate in different carrageenan types is not extensively reported, the total sulfate ester content provides an indirect measure of the prevalence of sulfated monosaccharides.
| Carrageenan Type | Main Repeating Disaccharide Unit | Average Sulfate Ester Content (% by weight) |
| Kappa (κ) | →3)-β-D-Galp-(1→4)-α-D-3,6-AnGalp-(1→ | 25-30% |
| Iota (ι) | →3)-β-D-Galp-(1→4)-α-D-3,6-AnGalp-2-SO₃⁻-(1→ | 28-38% |
| Lambda (λ) | →3)-β-D-Galp-2-SO₃⁻-(1→4)-α-D-Galp-2,6-(SO₃⁻)₂-(1→ | 32-39% |
Table 1: General Sulfate Content in Different Carrageenan Types.
In Animal Tissues
In animal tissues, D-Galactose-6-O-sulfate is a prominent component of keratan (B14152107) sulfate (KS) , a glycosaminoglycan (GAG) found in the extracellular matrix of various tissues, most notably cartilage, cornea, and bone. Keratan sulfate chains are composed of repeating disaccharide units of N-acetyllactosamine (Galβ1-4GlcNAcβ1-3), where the C6 positions of both galactose and N-acetylglucosamine can be sulfated.[3]
The degree and pattern of sulfation in keratan sulfate can vary significantly depending on the tissue source and developmental stage. This structural heterogeneity is crucial for its biological functions, including hydration of tissues and interaction with signaling molecules. Quantitative analysis of keratan sulfate disaccharides has revealed the relative abundance of monosulfated and disulfated units, the latter of which contains D-Galactose-6-O-sulfate.
| Tissue Source | Monosulfated Disaccharide (Gal-GlcNAc6S) (% of total sulfated KS disaccharides) | Disulfated Disaccharide (Gal6S-GlcNAc6S) (% of total sulfated KS disaccharides) | Reference |
| Bovine Cornea | 84% | 14% | [4] |
| Bovine Intervertebral Disc | 9% | 91% | [4] |
| Human Costal Cartilage | 17% | 79% | [4] |
| Normal Human Cornea | 42% | 54% | [3] |
Table 2: Molar Percentage of Monosulfated and Disulfated Disaccharides in Keratan Sulfate from Various Tissues.
Experimental Protocols
The analysis of D-Galactose-6-O-sulfate from its natural polysaccharide sources typically involves a multi-step process including extraction, hydrolysis, and chromatographic separation and quantification.
Extraction of Sulfated Polysaccharides from Marine Algae
-
Pre-treatment: The dried algal material is first treated with organic solvents (e.g., ethanol (B145695), acetone) to remove pigments and lipids.
-
Extraction: The pre-treated biomass is then subjected to hot water extraction (e.g., at 80-90°C for 2-4 hours) to solubilize the sulfated polysaccharides. The extraction efficiency can be enhanced by using weak acid or enzymatic digestion (e.g., with papain or cellulase).
-
Purification: The crude extract is clarified by centrifugation or filtration. Proteins are removed by precipitation with trichloroacetic acid or by enzymatic digestion with proteases. The sulfated polysaccharides are then precipitated from the supernatant by the addition of ethanol or isopropanol.
-
Fractionation (Optional): The purified polysaccharide mixture can be further fractionated based on charge density using anion-exchange chromatography (e.g., DEAE-cellulose column).
Acid Hydrolysis for Monosaccharide Analysis
To quantify the amount of D-Galactose-6-O-sulfate, the purified polysaccharide must be hydrolyzed to its constituent monosaccharides.
-
Two-Step Acid Hydrolysis: A two-step acid hydrolysis protocol is often employed for complete depolymerization, especially for polysaccharides rich in uronic acids.
-
Step 1 (Pre-hydrolysis): The polysaccharide sample (e.g., 5 mg) is treated with a weak acid, such as 0.09 M trifluoroacetic acid (TFA), at a moderate temperature (e.g., 79°C) for a defined period (e.g., 1.5 hours).[5]
-
Step 2 (Strong Acid Hydrolysis): After removal of the weak acid, the sample is subjected to hydrolysis with a stronger acid, such as 2 M sulfuric acid, at a higher temperature (e.g., 100°C) for a longer duration (e.g., 2 hours).[5]
-
-
Neutralization: The hydrolyzed sample is neutralized with a suitable base, such as barium carbonate or sodium hydroxide (B78521).
-
Desalting: The neutralized hydrolysate is desalted using techniques like electrodialysis or by passing it through a mixed-bed ion-exchange resin.
Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of underivatized carbohydrates.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a high-pH anion-exchange column (e.g., Dionex CarboPac™ series) and a pulsed amperometric detector.
-
Mobile Phase: An isocratic or gradient elution with a sodium hydroxide solution is typically used to separate the monosaccharides. The concentration of the eluent is optimized based on the specific monosaccharides being analyzed.
-
Detection: The pulsed amperometric detector provides sensitive and direct detection of carbohydrates without the need for derivatization.
-
Quantification: The concentration of D-Galactose-6-O-sulfate in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a D-Galactose-6-O-sulfate standard.
Signaling Pathways
Direct signaling pathways initiated by the monosaccharide D-Galactose-6-O-sulfate have not been extensively characterized. However, the sulfation patterns of the larger polysaccharides in which it resides are known to be critical for their biological activities and interactions with cellular signaling pathways.
Signaling Associated with Sulfated Galactans from Marine Algae
Sulfated galactans from marine algae have been shown to modulate various cellular processes, including immune responses and cell proliferation. The signaling pathways implicated often involve interactions with cell surface receptors.
Caption: Signaling pathways modulated by sulfated galactans.
Role of Sulfation in Glycosaminoglycan Signaling
In animal tissues, the sulfation patterns of glycosaminoglycans, including keratan sulfate, are crucial for their interactions with a wide range of proteins, including growth factors, cytokines, and their receptors. This "sulfation code" determines the specificity of these interactions and subsequently modulates downstream signaling events. For example, specific sulfation patterns on heparan sulfate proteoglycans are essential for the binding and activation of fibroblast growth factors (FGFs) and their receptors, thereby regulating processes like cell growth, differentiation, and angiogenesis. While the direct signaling role of keratan sulfate is less defined compared to heparan sulfate and chondroitin (B13769445) sulfate, its high degree of sulfation, including the presence of D-Galactose-6-O-sulfate, suggests a significant role in modulating the extracellular environment and cellular behavior.
References
- 1. Carrageenans and Their Oligosaccharides from Red Seaweeds Ahnfeltiopsis flabelliformis and Mastocarpus pacificus (Phyllophoraceae) and Their Antiproliferative Activity [mdpi.com]
- 2. Structural Diversity in Galactans From Red Seaweeds and Its Influence on Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective depolymerisation of keratan sulfate: production of radiolabelled substrates for 6-O-sulfogalactose sulfatase and beta-D-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Galactose-6-O-Sulfate in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of galactose-6-O-sulfate in mammalian systems. The primary focus is on the core enzymatic processes, their regulation, and the experimental methodologies used to study this important post-translational modification. The sulfation of galactose at the 6-O position is a critical step in the formation of complex carbohydrates, most notably keratan (B14152107) sulfate (B86663), a glycosaminoglycan essential for the structure and function of various tissues, including cartilage, cornea, and the central nervous system.
Core Biosynthetic Pathway
The biosynthesis of galactose-6-O-sulfate is not a standalone process but rather an integral part of the synthesis of larger glycoconjugates, predominantly keratan sulfate (KS). The key reaction is the transfer of a sulfonate group from a universal donor to the 6-hydroxyl group of a galactose residue within a growing polysaccharide chain.
Key Components:
-
Enzyme: The primary enzyme responsible for this reaction is Carbohydrate Sulfotransferase 1 (CHST1) , also known as Keratan Sulfate Galactose 6-O-Sulfotransferase (KSGal6ST). CHST1 is a Type II transmembrane protein located in the Golgi apparatus.[1][2]
-
Sulfate Donor: The universal sulfate donor for this and other sulfotransferase reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . PAPS is synthesized in the cytoplasm and transported into the Golgi lumen.
-
Acceptor Substrate: The acceptor substrate for CHST1 is a galactose residue, typically within a poly-N-acetyllactosamine chain, the backbone of keratan sulfate.[3] CHST1 exhibits a preference for internal galactose residues, particularly those adjacent to a 6-O-sulfated N-acetylglucosamine (GlcNAc-6S) residue.[4][5][6]
The biosynthesis of the core keratan sulfate chain involves the sequential action of glycosyltransferases, followed by sulfation events. The sulfation of GlcNAc residues often precedes the sulfation of adjacent galactose residues, highlighting a coordinated enzymatic process within the Golgi.[7]
Quantitative Data
The enzymatic activity of CHST1 is crucial for the proper biosynthesis of keratan sulfate. The following table summarizes available quantitative data for this enzyme.
| Enzyme | Substrate | Km | Vmax/Specific Activity | Organism/System | Reference |
| CHST1 | alpha-Lactose | - | >500 pmol/min/µg | Recombinant Human | |
| CHST1 | Keratan Sulfate | - | - | Bovine Keratocytes | [8] |
Note: Comprehensive kinetic data (Km and Vmax) for a wide range of defined oligosaccharide substrates are not extensively reported in a consolidated format. The available data often focuses on specific activity with particular substrates.
Experimental Protocols
Sulfotransferase Activity Assay (Non-Radioactive)
This protocol is based on a universal phosphatase-coupled assay that detects the reaction product 3'-phosphoadenosine-5'-phosphate (PAP).[9][10]
Principle: CHST1 transfers sulfate from PAPS to the galactose acceptor, producing sulfated galactose and PAP. A specific phosphatase then hydrolyzes PAP to AMP and inorganic phosphate (B84403) (Pi). The released Pi is quantified using a Malachite Green-based colorimetric reagent.
Materials:
-
Recombinant human CHST1 (e.g., from R&D Systems, Cat# 5316-ST)
-
PAPS (sulfate donor)
-
Acceptor substrate (e.g., keratan sulfate, specific oligosaccharides)
-
PAP-specific phosphatase (e.g., IMPAD1)
-
Malachite Green Phosphate Detection Kit
-
Assay Buffer: 50 mM Tris, 15 mM MgCl₂, pH 7.5
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing PAPS, the acceptor substrate, and the PAP-specific phosphatase in the assay buffer.
-
Initiate the reaction by adding the CHST1 enzyme to the wells. Include a no-enzyme control.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations. The amount of phosphate is directly proportional to the sulfotransferase activity.
References
- 1. Gene - CHST1 [maayanlab.cloud]
- 2. CHST1 - Wikipedia [en.wikipedia.org]
- 3. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Biomimetic Synthetic Strategy Can Provide Keratan Sulfate I and II Oligosaccharides with Diverse Fucosylation and Sulfation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]
- 10. bio-techne.com [bio-techne.com]
D-Galactose-6-O-Sulfate in Keratan Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratan (B14152107) sulfate (B86663) (KS) is a unique member of the glycosaminoglycan (GAG) family, characterized by a repeating disaccharide unit of β-1,4-linked D-galactose (Gal) and β-1,3-linked N-acetylglucosamine (GlcNAc). Unlike other GAGs, it lacks a uronic acid component. A key structural feature of keratan sulfate is the extensive sulfation at the C6 position of both monosaccharide residues, including D-galactose-6-O-sulfate, which plays a critical role in the biological functions of KS. This technical guide provides an in-depth overview of D-galactose-6-O-sulfate as a component of keratan sulfate, covering its structural diversity, biosynthesis, functional roles, and key experimental methodologies for its study.
Structural Diversity and Distribution of D-Galactose-6-O-Sulfate in Keratan Sulfate
The structure of keratan sulfate, including the degree of galactose-6-O-sulfation, exhibits significant heterogeneity depending on the tissue source, age, and species.[1][2] There are three main types of keratan sulfate, classified based on their linkage to a core protein.[3]
-
Keratan Sulfate I (KSI) : Found predominantly in the cornea, KSI is N-linked to asparagine residues of core proteins such as lumican, keratocan, and mimecan.[3][4] Corneal KSI is characterized by variable sulfation, with domains ranging from non-sulfated to monosulfated and disulfated regions.[4][5] The amount of KS in the cornea is approximately 10-fold higher than in cartilage.[4]
-
Keratan Sulfate II (KSII) : Typically found in skeletal tissues like cartilage, KSII is O-linked to serine or threonine residues via an N-acetylgalactosamine.[3] Cartilage KSII is generally shorter than corneal KSI and is almost completely sulfated, consisting mainly of disulfated repeating units.[4][5]
-
Keratan Sulfate III (KSIII) : Identified in the brain, KSIII is O-linked to serine or threonine via a mannose residue.[5]
The degree of 6-O-sulfation of galactose residues varies significantly between tissues, with a general trend of: nasal cartilage > cornea > brain .[1]
Quantitative Data on Keratan Sulfate Structure
| Parameter | Cornea (Bovine, KSI) | Cartilage (Bovine, KSII) | Brain | Reference(s) |
| Predominant Type | KSI | KSII | KSIII | [3][4][5] |
| Linkage to Core Protein | N-linked to Asn | O-linked to Ser/Thr | O-linked to Ser/Thr via Man | [3][4][5] |
| Chain Length (disaccharides) | Long (domains of 8-32) | Shorter (5-11) | - | [2][4] |
| Galactose-6-O-Sulfation | Variable | High (almost completely disulfated) | Lower than cornea and cartilage | [1][4][5] |
| Relative Abundance | High (10x higher than cartilage) | Moderate | Low | [4] |
| Proportion of Di-sulfated KS | ~42% (in KS-I) | Nearly 100% | - | [6] |
Biosynthesis of Keratan Sulfate and D-Galactose-6-O-Sulfation
The biosynthesis of keratan sulfate is a complex process involving the coordinated action of various glycosyltransferases and sulfotransferases in the Golgi apparatus.
The process begins with the synthesis of the linkage region on a core protein, followed by the elongation of the poly-N-acetyllactosamine backbone by the alternating addition of galactose and N-acetylglucosamine residues.
The sulfation of the galactose residues at the 6-O-position is a critical modification catalyzed by specific sulfotransferases. The key enzyme responsible for this is keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST) , also known as CHST1.[7] Another enzyme, chondroitin (B13769445) 6-sulfotransferase (C6ST), has also been shown to exhibit activity towards galactose in keratan sulfate.[2]
Functional Roles of D-Galactose-6-O-Sulfate in Keratan Sulfate
The sulfation patterns of keratan sulfate, including the presence of D-galactose-6-O-sulfate, are crucial for its diverse biological functions. The negatively charged sulfate groups mediate interactions with a wide range of proteins, influencing cellular behavior and tissue homeostasis.[5]
Axonal Guidance
Keratan sulfate plays a significant role in the developing nervous system, particularly in axonal guidance. It interacts with components of the Slit-Robo signaling pathway .[4][5] Slit proteins are secreted guidance cues that bind to Roundabout (Robo) receptors on the surface of neuronal growth cones, typically inducing a repulsive response. Keratan sulfate can bind to Slit2, potentially modulating its interaction with Robo receptors and thereby influencing axon repulsion and neuronal migration.[8][9]
Growth Factor Signaling
Keratan sulfate has been shown to interact with several fibroblast growth factors (FGFs), including FGF1 and FGF2.[4][10] This interaction can modulate the activity of these growth factors, which are involved in a wide range of cellular processes, including proliferation, differentiation, and wound healing. The binding of KS to FGFs can either enhance or inhibit their signaling, depending on the specific context and the structure of the KS chain.
Other Functions
-
Corneal Transparency: The high concentration and specific organization of keratan sulfate proteoglycans in the cornea are essential for maintaining tissue hydration and transparency.[2]
-
Cartilage Function: In cartilage, the highly sulfated KSII contributes to the tissue's ability to resist compressive forces.
-
Cell Adhesion and Migration: By interacting with various cell surface and extracellular matrix proteins, keratan sulfate can influence cell adhesion and migration.
Experimental Protocols
A variety of techniques are employed for the isolation, characterization, and quantitative analysis of keratan sulfate and its constituent sulfated monosaccharides.
Isolation and Purification of Keratan Sulfate
A general workflow for the isolation of keratan sulfate from tissues such as cornea or cartilage is as follows:
-
Tissue Homogenization: The tissue is minced and homogenized in a suitable buffer.
-
Proteolysis: The homogenate is treated with a protease, such as papain or proteinase K, to digest the core proteins and release the GAG chains.
-
Anion Exchange Chromatography: The digest is applied to an anion exchange column to separate the negatively charged GAGs from other components.
-
Ethanol (B145695) Precipitation: The GAG-containing fractions are subjected to differential ethanol precipitation to separate keratan sulfate from other GAGs like chondroitin sulfate.
-
Further Purification: Additional chromatographic steps, such as gel filtration, may be used to obtain highly purified keratan sulfate.
Structural Analysis by Enzymatic Digestion and Chromatography
The detailed structure of keratan sulfate, including the degree of galactose-6-O-sulfation, is often determined by enzymatic digestion followed by chromatographic or electrophoretic analysis of the resulting fragments.
Enzymatic Digestion:
-
Keratanase II: This enzyme cleaves the β-1,3-N-acetylglucosaminidic linkages to galactose, but only when the N-acetylglucosamine is sulfated at the C6 position. This digestion yields a mixture of monosulfated (Gal-β-1,4-GlcNAc(6S)) and disulfated (Gal(6S)-β-1,4-GlcNAc(6S)) disaccharides.[11][12]
-
Endo-β-galactosidase: This enzyme cleaves internal β-1,4-galactosidic linkages.
Protocol for Keratanase II Digestion:
-
Incubate the purified keratan sulfate (1-100 ng) with keratanase II (e.g., 10 mIU) in a suitable buffer (e.g., 5 mM sodium acetate, pH 6.0) at 37°C for 24 hours.[12]
-
Terminate the reaction, for example, by heat inactivation.
-
The resulting digest is then ready for analysis.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The digested disaccharides can be separated and quantified by strong anion-exchange (SAX)-HPLC.[13] Detection can be achieved through post-column derivatization with a fluorescent probe.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique allows for the separation and quantification of different sulfated disaccharides based on their mass-to-charge ratio.[1][14][15] This method can distinguish between monosulfated and disulfated species, providing quantitative data on the degree of galactose-6-O-sulfation.[1][16]
-
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE): In this method, the reducing ends of the enzymatically generated oligosaccharides are labeled with a fluorophore. The labeled fragments are then separated by polyacrylamide gel electrophoresis and visualized under UV light.[17][18][19] This technique provides a profile of the different sulfated structures present in the keratan sulfate chain.[20][21]
Conclusion
D-galactose-6-O-sulfate is an integral and functionally significant component of keratan sulfate. The degree of its incorporation into the poly-N-acetyllactosamine backbone is tightly regulated and varies between different tissues and physiological states. This sulfation plays a crucial role in mediating the interactions of keratan sulfate with a diverse array of proteins, thereby influencing key biological processes such as axonal guidance, growth factor signaling, and the maintenance of tissue structure and function. The advanced analytical techniques now available provide powerful tools for elucidating the complex structures and functions of keratan sulfate, opening new avenues for research and the development of novel therapeutic strategies targeting KS-mediated pathways.
References
- 1. Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di-sulfated Keratan Sulfate as a Novel Biomarker for Mucopolysaccharidosis II, IVA, and IVB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the interaction between Robo1 and heparin and other glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | SLITs bind keratan sulfate [reactome.org]
- 9. Keratan sulfate, an electrosensory neurosentient bioresponsive cell instructive glycosaminoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of bovine corneal keratan sulfate and its growth factor and morphogen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography analysis of keratan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Keratan Sulfate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Measurement of Elevated Concentrations of Urine Keratan Sulfate by UPLC-MSMS in Lysosomal Storage Disorders (LSDs): Comparison of Urine Keratan Sulfate Levels in MPS IVA Versus Other LSDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorophore-assisted carbohydrate electrophoresis (FACE) of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Keratan sulfate disaccharide composition determined by FACE analysis of keratanase II and endo-beta-galactosidase digestion products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Sulfated Monosaccharides in Orchestrating Cell Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sulfated monosaccharides, once considered mere structural components of the extracellular matrix, are now recognized as critical regulators of a multitude of cell signaling pathways. Their intricate sulfation patterns create a complex "sulfation code" that dictates specific interactions with proteins, thereby modulating fundamental cellular processes such as proliferation, differentiation, adhesion, and migration. This technical guide delves into the core principles of sulfated monosaccharide-mediated signaling, providing researchers, scientists, and drug development professionals with a comprehensive overview of their involvement in key pathways, quantitative interaction data, and detailed experimental protocols for their investigation. Understanding these mechanisms is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer, inflammatory disorders, and developmental abnormalities.
Introduction: The Sulfation Code in Cellular Communication
The surfaces of cells and the extracellular matrix are adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. Among these, sulfated glycosaminoglycans (GAGs) and the sulfated monosaccharides that constitute them play a pivotal role in intercellular communication. The addition of sulfate (B86663) groups to specific positions on monosaccharide rings, a process catalyzed by a family of sulfotransferases, generates an immense diversity of structures. This "sulfation code" creates unique binding sites for a vast array of signaling proteins, including growth factors, cytokines, chemokines, and their receptors. By modulating the assembly and stability of signaling complexes, sulfated monosaccharides act as essential co-receptors and gatekeepers of cellular responses.
Key Signaling Pathways Modulated by Sulfated Monosaccharides
The influence of sulfated monosaccharides extends across numerous signaling cascades. This section will focus on three well-characterized examples: Fibroblast Growth Factor (FGF) signaling, Wnt signaling, and selectin-mediated cell adhesion.
Fibroblast Growth Factor (FGF) Signaling
The FGF signaling pathway is crucial for embryonic development, tissue repair, and angiogenesis. The interaction between FGFs, their receptors (FGFRs), and heparan sulfate proteoglycans (HSPGs) is a classic example of co-receptor-mediated signaling. Specific sulfation patterns on the heparan sulfate (HS) chains are indispensable for the formation of a stable FGF-FGFR-HS ternary complex, which is a prerequisite for receptor dimerization and activation.[1][2][3]
Highly sulfated domains within HS, particularly those containing 2-O-sulfated iduronic acid and 6-O-sulfated glucosamine (B1671600) residues, are critical for high-affinity binding to FGFs and FGFRs.[2][3][4] Even sulfated monosaccharides and small oligosaccharides can mimic the function of heparin/HS in promoting FGF signaling. For instance, sucrose (B13894) octasulfate (SOS), a sulfated disaccharide, can induce FGF-dependent FGFR dimerization and activation.[1] This highlights the potential of small, sulfated molecules as therapeutic modulators of FGF signaling. The length and sulfation pattern of the HS chain can determine the specific FGF-FGFR pair that is activated, adding another layer of regulatory complexity.[3]
Figure 1: FGF Signaling Pathway Activation.
Wnt Signaling Pathway
The Wnt signaling pathway is fundamental to embryogenesis and tissue homeostasis, and its dysregulation is often implicated in cancer. Heparan sulfate proteoglycans are key regulators of Wnt signaling, acting as co-receptors that modulate the interaction between Wnt ligands and their Frizzled (Fz) receptors.[5][6][7] The sulfation state of HS chains significantly influences Wnt signaling.
Extracellular sulfatases, such as Sulf1 and Sulf2, can remodel the sulfation pattern of HS by specifically removing 6-O-sulfate groups from glucosamine residues.[5][7] This modification can either promote or inhibit Wnt signaling depending on the specific Wnt ligand and cellular context.[8] For instance, in some contexts, the removal of 6-O-sulfate groups by Sulfs reduces the affinity of Wnt for HSPGs, thereby facilitating its interaction with the Fz receptor and enhancing signaling.[5][9] This demonstrates a dynamic regulatory mechanism where the local enzymatic modification of sulfated monosaccharides fine-tunes cellular responses to Wnt.
Figure 2: Regulation of Wnt Signaling by Sulfation.
Selectin-Mediated Cell Adhesion
Selectins are a family of cell adhesion molecules that play a critical role in the inflammatory response by mediating the initial tethering and rolling of leukocytes on the endothelial surface. The interaction between selectins and their ligands is highly dependent on specific sulfated carbohydrate structures.[10][11]
For example, L-selectin, expressed on leukocytes, binds to ligands on endothelial cells that are decorated with sulfated sialyl Lewis X (sLex) motifs. Specifically, the 6'-sulfo sLex, but not the 6-sulfo sLex, has been shown to be a high-affinity ligand for L-selectin, highlighting the critical importance of the precise location of the sulfate group.[12] Similarly, P-selectin, expressed on activated platelets and endothelial cells, recognizes P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes, an interaction that requires both tyrosine sulfation of the protein backbone and specific O-linked glycans capped with sLex.[13] These examples underscore how sulfation of monosaccharides creates highly specific recognition motifs that govern cell-cell interactions in the immune system.
Figure 3: Selectin-Mediated Leukocyte Adhesion.
Quantitative Analysis of Sulfated Monosaccharide-Protein Interactions
The specificity and affinity of interactions between sulfated monosaccharides and proteins can be quantified using various biophysical techniques. This data is crucial for understanding the structure-activity relationships and for the rational design of therapeutic agents.
| Interacting Molecules | Sulfation Motif | Technique | Binding Affinity (KD) / IC50 | Reference |
| FGF-2 and Heparin-derived Octasaccharides | 2-O-sulfation dependent | Cell-based assay | Inhibition of FGF-2 binding | [2] |
| Antithrombin III and Heparan Sulfate | Specific pentasaccharide sequence | Surface Plasmon Resonance | ~10-7 M | [14] |
| FGF-2 and Heparan Sulfate | N-, 2-O-, and 6-O-sulfation | Surface Plasmon Resonance | ~10-9 M | [3] |
| L-Selectin and 6'-sulfo sialyl Lewisx | 6'-sulfation of Galactose | Cell Adhesion Assay | Enhanced adhesion vs. sLex | [12] |
| P-Selectin and PSGL-1 | Tyrosine sulfation and sLex | Surface Plasmon Resonance | High affinity | [13] |
| Cys-MR and Sulfated Carbohydrates | 3-SO4-Lewisx, 6-SO4-GlcNAc | Fluorescence-based assay | 0.1 mM to 1.0 mM | [15] |
| CD33 and Sulfated Sialosides | 6-O-sulfo-Gal, 6-O-sulfo-GlcNAc | Mass Spectrometry-based assay | 3 to 36-fold enhanced affinity | [16] |
| FGF-2 and Sulfated Tetrasaccharide (T1) | Fully sulfated | Cell-based assay | IC50 = 0.91 µM | [4] |
| FGF-2 and Sulfated Disaccharide (D2) | Specific sulfation | Cell-based assay | IC50 = 17.9 µM | [4] |
| FGF-2 and Sulfated Disaccharide (D3) | Different sulfation than D2 | Cell-based assay | IC50 = 84.5 µM | [4] |
Experimental Protocols for Studying Sulfated Monosaccharide Interactions
A variety of experimental techniques are employed to investigate the role of sulfated monosaccharides in cell signaling. Below are detailed methodologies for two key approaches: Surface Plasmon Resonance (SPR) and Glycan Microarrays.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[17][18][19]
Methodology:
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for carbohydrate immobilization (e.g., CM5, sensor chip with a carboxymethylated dextran (B179266) matrix).
-
Activate the carboxymethyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Ligand Immobilization:
-
Immobilize the sulfated monosaccharide or oligosaccharide of interest onto the activated sensor surface. This can be achieved through various chemistries, such as amine coupling if the glycan has a free amine group, or by using biotinylated glycans and a streptavidin-coated sensor chip.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Interaction:
-
Inject a series of concentrations of the protein analyte over the sensor surface.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time. The binding of the analyte to the immobilized ligand causes an increase in the refractive index at the sensor surface, resulting in a change in the SPR angle.
-
-
Data Analysis:
-
After the association phase, inject buffer to monitor the dissociation of the analyte.
-
Fit the resulting sensorgrams (plots of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
-
Figure 4: Surface Plasmon Resonance Workflow.
Glycan Microarrays for High-Throughput Screening
Glycan microarrays enable the simultaneous screening of a protein of interest against a large library of immobilized carbohydrates, providing a comprehensive profile of its binding specificity.[14][20][21][22]
Methodology:
-
Array Fabrication:
-
Blocking:
-
The microarray slide is incubated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of the protein to the slide surface.
-
-
Protein Incubation:
-
The fluorescently labeled protein of interest is incubated with the glycan microarray.
-
-
Washing:
-
The slide is washed to remove any unbound protein.
-
-
Detection and Analysis:
-
The microarray is scanned using a fluorescence microarray scanner to detect the spots where the labeled protein has bound.
-
The fluorescence intensity of each spot is quantified, providing a measure of the binding affinity of the protein for each specific glycan on the array.
-
Figure 5: Glycan Microarray Workflow.
Future Perspectives and Drug Development
The growing understanding of the critical role of sulfated monosaccharides in cell signaling is opening up new avenues for therapeutic intervention. The development of small molecule mimetics of sulfated glycans that can either promote or inhibit specific signaling pathways holds immense promise.[4] For example, molecules that selectively block the interaction of growth factors with their co-receptors could be potent anti-cancer agents, while molecules that enhance signaling could be used to promote tissue regeneration.
Furthermore, targeting the enzymes responsible for creating and modifying the sulfation code, the sulfotransferases and sulfatases, represents another exciting therapeutic strategy.[5] By modulating the activity of these enzymes, it may be possible to alter the cellular "sulfome" in a way that corrects pathological signaling.
Conclusion
Sulfated monosaccharides are not merely passive structural elements but are active and dynamic regulators of cell signaling. Their intricate sulfation patterns provide a sophisticated mechanism for fine-tuning cellular responses to a wide array of external stimuli. A deeper understanding of the "sulfation code" and the development of tools to manipulate it will undoubtedly lead to the discovery of novel therapeutic agents for a host of human diseases. This guide provides a foundational understanding of this complex field, equipping researchers and drug developers with the knowledge to explore and exploit the therapeutic potential of sulfated monosaccharides.
References
- 1. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Heparan Sulfate Domains Required for Fibroblast Growth Factor 1 and 2 Signaling through Fibroblast Growth Factor Receptor 1c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extracellular Sulfatases, Elements of the Wnt Signaling Pathway, Positively Regulate Growth and Tumorigenicity of Human Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 6. Wnts, signaling and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Sulf1 has ligand-dependent effects on canonical and non-canonical Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study on the interactions between Heparan Sulfate Proteoglycans and Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A role for the cell adhesion molecule CD44 and sulfation in leukocyte-endothelial cell adhesion during an inflammatory response? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. 6'-Sulfo sialyl Lex but not 6-sulfo sialyl Lex expressed on the cell surface supports L-selectin-mediated adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. “Stuck on Sugars – How Carbohydrates Regulate Cell Adhesion, Recognition, and Signaling” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Construction of heparan sulfate microarray for investigating the binding of specific saccharide sequences to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The molecular mechanism of sulfated carbohydrate recognition by the cysteine-rich domain of mannose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. zbiotech.com [zbiotech.com]
- 21. Microarray Method for the Rapid Detection of Glycosaminoglycan–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycan array - Wikipedia [en.wikipedia.org]
Investigating Protein-Carbohydrate Interactions with Sulfated Sugars: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and critical data for investigating the intricate interactions between proteins and sulfated sugars. These interactions are fundamental to a vast array of biological processes, from cell signaling and adhesion to viral entry and anticoagulation, making them a fertile ground for therapeutic intervention and drug development. This document offers detailed experimental protocols, a compilation of quantitative binding data, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of these techniques in a research setting.
Introduction to Protein-Sulfated Sugar Interactions
Sulfated sugars, predominantly in the form of glycosaminoglycans (GAGs) like heparan sulfate (B86663), chondroitin (B13769445) sulfate, and heparin, are complex linear polysaccharides characterized by their high degree of sulfation. This sulfation imparts a significant negative charge, creating specific patterns that are recognized by a multitude of proteins. These interactions are not merely driven by electrostatic attraction but exhibit a remarkable degree of specificity, dictated by the precise arrangement of sulfate groups, the underlying sugar backbone, and the three-dimensional structure of the protein's binding site.[1][2][3]
The biological significance of these interactions is vast. They are integral to the regulation of growth factor signaling, chemokine gradients, and the activity of enzymes involved in hemostasis.[4][5][6][7][8] Consequently, the dysregulation of protein-sulfated sugar interactions is implicated in numerous diseases, including cancer, inflammatory disorders, and infectious diseases, making them attractive targets for novel therapeutics. Understanding the nuances of these interactions at a molecular level is therefore paramount for the development of targeted drugs and biologics.
Key Experimental Techniques and Protocols
A variety of biophysical techniques are employed to characterize the binding affinity, kinetics, thermodynamics, and structural basis of protein-sulfated sugar interactions.[9][10][11] Each method offers unique insights, and a multi-pronged approach is often necessary for a comprehensive understanding.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[12][13][14][15][16] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).[15]
Experimental Protocol: A General SPR Workflow
-
Ligand Immobilization:
-
The protein or the sulfated sugar can be immobilized on the sensor chip. Amine coupling is a common method for immobilizing proteins. For sulfated sugars, biotinylated glycans can be captured on a streptavidin-coated sensor chip.
-
Activate the sensor surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein solution (typically 10-100 µg/mL in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Interaction Analysis:
-
Prepare a series of analyte (the binding partner not immobilized) concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface with a suitable regeneration solution (e.g., a pulse of high salt or low pH solution) to remove the bound analyte, if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_d.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][17][18][19][20] In a single experiment, ITC can determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17][18][19]
Experimental Protocol: A General ITC Workflow
-
Sample Preparation:
-
Dialyze both the protein and the sulfated sugar ligand extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
Titration Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the sulfated sugar solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, K_d, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(K_a) and ΔG = ΔH - TΔS, where K_a = 1/K_d.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural and dynamic information about protein-sulfated sugar interactions at an atomic level.[10][21][22][23] Techniques like chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and transferred Nuclear Overhauser Effect (trNOE) are particularly powerful.[22]
Experimental Protocol: Chemical Shift Perturbation (CSP) NMR
-
Sample Preparation:
-
Produce isotopically labeled (¹⁵N or ¹³C) protein.
-
Prepare a concentrated stock solution of the unlabeled sulfated sugar ligand in the same buffer as the protein. The buffer should be a deuterated solvent (e.g., D₂O-based).
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Titrate the sulfated sugar into the protein sample in a stepwise manner.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Monitor the changes in the chemical shifts of the protein's backbone amide resonances upon ligand binding.
-
Map the residues with significant chemical shift perturbations onto the protein's structure to identify the binding site.
-
The magnitude of the chemical shift changes can be used to estimate the dissociation constant (K_d).
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of protein-sulfated sugar complexes, revealing the precise atomic interactions at the binding interface.[3][9][24]
Experimental Protocol: A General X-ray Crystallography Workflow
-
Crystallization:
-
Highly purify the protein of interest.
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain protein crystals. This can be done with the protein alone or in the presence of the sulfated sugar (co-crystallization).
-
Alternatively, soak pre-formed protein crystals in a solution containing the sulfated sugar.[25]
-
-
Data Collection:
-
Cryo-protect the crystals to prevent damage from X-ray radiation.[25]
-
Mount the crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Determine the initial phases, often by molecular replacement using a known structure of the protein as a model.
-
Build an atomic model of the protein-ligand complex into the electron density map.
-
Refine the model to improve its fit to the experimental data.
-
-
Structural Analysis:
-
Analyze the final refined structure to identify the specific amino acid residues and sugar moieties involved in the interaction, including hydrogen bonds, electrostatic interactions, and van der Waals contacts.
-
Quantitative Data on Protein-Sulfated Sugar Interactions
The following tables summarize key quantitative data for various protein-sulfated sugar interactions, extracted from the scientific literature. It is important to note that binding affinities can be influenced by experimental conditions such as pH, ionic strength, and temperature, as well as the specific length and sulfation pattern of the glycan.
Table 1: Fibroblast Growth Factor (FGF) and Heparan Sulfate (HS)/Heparin Interactions
| Protein | Sulfated Sugar | Technique | K_d | Reference(s) |
| FGF-1 | Heparan Sulfate | SPR | 273 nM | [11][24] |
| FGF-2 | Heparan Sulfate | SPR | 81.0 nM | [11][24] |
| FGF-2 | Heparin | Affinity Chromatography | ~10⁻⁹ M | [14] |
| FGF-4 | Heparan Sulfate Octasaccharides | Affinity Chromatography | Graded Affinities | [26] |
| FGF-7 | Heparan Sulfate Octasaccharides | Affinity Chromatography | Graded Affinities | [26] |
| FGF-8b | Heparan Sulfate Octasaccharides | Affinity Chromatography | Graded Affinities | [26] |
| bFGF | Heparin | Not Specified | Heparin increases affinity 3-fold | [21] |
Table 2: Antithrombin and Heparin Interactions
| Protein | Sulfated Sugar | Technique | K_d / Rate Constants | Reference(s) |
| Antithrombin III | Immobilized Heparin | Not Specified | K_a = 0.958 x 10⁷ M⁻¹ | [27] |
| Antithrombin | Heparin Pentasaccharide | Not Specified | ~50 nM | [28] |
| Antithrombin | Heparin | Not Specified | k_on = 3.0 x 10⁸ M⁻¹min⁻¹ (for factor IXa neutralization) | [6] |
| Antithrombin | Heparin | Not Specified | k_on = 1.7 x 10⁹ M⁻¹min⁻¹ (for thrombin neutralization) | [6] |
Table 3: Chemokine and Glycosaminoglycan (GAG) Interactions
| Protein | Sulfated Sugar | Technique | K_d / IC₅₀ | Reference(s) |
| IL-8 | Heparin Fragments | ITC | 0.39 - 2.63 µM | [5] |
| RANTES | Heparin | Competitive Binding | Micromolar range | [5] |
| MCP-1 | Heparin | Competitive Binding | Micromolar range | [5] |
| MIP-1α | Heparin | Competitive Binding | Micromolar range | [5] |
Table 4: Selectin and Sulfated Glycan Interactions
| Protein | Sulfated Sugar | Technique | K_d | Reference(s) |
| P-Selectin | Heparin | QCM | 586 - 1210 nM | [22] |
| P-Selectin | Heparin | SPR | 115 nM | [22] |
| L-Selectin | Chondroitin Sulfate Fractions | Not Specified | K_D in µM range | [15] |
Table 5: Other Protein-Sulfated Sugar Interactions
| Protein | Sulfated Sugar | Technique | K_d / K_a | Reference(s) |
| Thrombin | Immobilized Heparin | Not Specified | K_a = 1.76 x 10⁸ M⁻¹ | [27] |
| HIV-1 TAT-PTD | Heparan Sulfate | ITC | K_a = 6.0 x 10⁵ M⁻¹ | [29] |
| Cathepsin S | Chondroitin 4-Sulfate | SPR | 210 ± 40 nM | [30] |
| SARS-CoV-2 Spike (Omicron) | Heparan Sulfate | AFM-based SMFS | ~35 nM | [31] |
Visualization of Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for comprehension and communication. The following diagrams were generated using the Graphviz DOT language to illustrate key signaling pathways and generalized experimental workflows.
Signaling Pathways
dot
Caption: FGF signaling pathway initiated by the formation of a ternary complex.
dot
Caption: Formation of a chemokine gradient on the endothelial surface.
Experimental Workflows
dot
Caption: Generalized workflow for a Surface Plasmon Resonance experiment.
dot
Caption: Generalized workflow for an Isothermal Titration Calorimetry experiment.
Conclusion and Future Directions
The study of protein-sulfated sugar interactions is a dynamic and expanding field. The methodologies outlined in this guide provide a robust framework for characterizing these interactions in detail. The compiled quantitative data serves as a valuable resource for comparative analysis and for validating new findings. As our understanding of the "sulfation code" deepens, so too will our ability to design and develop novel therapeutics that can precisely modulate these critical biological interactions. Future research will likely focus on higher-throughput methods for screening these interactions, the development of more sophisticated in vivo models to study their physiological relevance, and the design of glycomimetics with enhanced specificity and therapeutic potential.
References
- 1. Demystifying Heparan Sulfate–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between heparan sulfate and proteins: the concept of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The specificity of interactions between proteins and sulfated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of heparin/heparan sulfate to fibroblast growth factor receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The kinetics of hemostatic enzyme-antithrombin interactions in the presence of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]
- 8. Glycosaminoglycan Interactions with Chemokines Add Complexity to a Complex System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. Interactions of proteins with heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycosaminoglycan-binding Proteins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Human L-selectin preferentially binds synthetic glycosulfopeptides modeled after endoglycan and containing tyrosine sulfate residues and sialyl Lewis x in core 2 O-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Chondroitin Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Heparin increases the affinity of basic fibroblast growth factor for its receptor but is not required for binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tyrosine sulfation of P-selectin glycoprotein ligand-1 is required for high affinity binding to P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The clinical impact of glycobiology: targeting selectins, Siglecs and mammalian glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fibroblast growth factors share binding sites in heparan sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Binding kinetics of thrombin and antithrombin III with immobilized heparin using a spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Molecular mechanisms of antithrombin-heparin regulation of blood clotting proteinases. a paradigm for understanding proteinase regulation by serpin family protein proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Variant-Specific Interactions at the Plasma Membrane: Heparan Sulfate’s Impact on SARS-CoV-2 Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of D-Galactose-6-O-Sulfate in Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell adhesion and migration are fundamental processes integral to a multitude of physiological and pathological phenomena, including embryonic development, immune response, wound healing, and cancer metastasis. The intricate interplay between cells and their microenvironment, largely mediated by the extracellular matrix (ECM), governs these cellular behaviors. A key component of the ECM and cell surface glycans is D-galactose-6-O-sulfate, a sulfated monosaccharide that has emerged as a critical modulator of cell-matrix and cell-cell interactions. This technical guide provides a comprehensive overview of the involvement of D-galactose-6-O-sulfate in cell adhesion and migration, detailing its biochemical significance, putative signaling pathways, and the experimental methodologies used to elucidate its functions. While direct quantitative data for the isolated monosaccharide is an area of ongoing research, this document synthesizes findings from related complex carbohydrates and provides a robust framework for future investigation.
Introduction: The Significance of Glycan Sulfation
The surfaces of mammalian cells are adorned with a dense and complex layer of carbohydrates known as the glycocalyx. These glycans, covalently linked to proteins (glycoproteins) and lipids (glycolipids), are not mere structural components but are active participants in a vast array of biological processes. The specific monosaccharide composition and their modifications, such as sulfation, create a "sugar code" that is read by various glycan-binding proteins.
Sulfate (B86663) esters, when added to glycan structures, can dramatically alter their charge and conformation, thereby regulating their ability to serve as ligands for specific receptors.[1] Galactose-6-O-sulfation, in particular, is a key modification found in important glycosaminoglycans (GAGs) like keratan (B14152107) sulfate and some forms of chondroitin (B13769445) sulfate.[2][3] This modification has been implicated as a binding determinant for several immunologically relevant receptors.[1] The alteration of host molecule recognition and interaction with partner molecules due to sulfation leads to the initiation of signaling cascades that regulate cellular adhesion and interaction.[4] This is critically important in processes such as cell recognition and even tumor metastasis, where the binding affinity to extracellular ligands is modified.[4]
D-Galactose-6-O-Sulfate in the Context of Complex Glycans and Cell Adhesion
While studies focusing solely on the effects of free D-galactose-6-O-sulfate are limited, its role can be inferred from the functions of larger molecules in which it is a key structural component.
Keratan Sulfate (KS): Keratan sulfate is a GAG composed of repeating disaccharide units of D-galactose and N-acetylglucosamine, with sulfate groups typically found at the 6-position of both monosaccharides.[5] The expression of keratan sulfate in malignant melanoma has been shown to enhance the adhesion and invasion of melanoma cells.[6] This is accompanied by an increased phosphorylation of paxillin, a key protein in focal adhesions.[6]
Chondroitin Sulfate (CS): Chondroitin sulfate is another GAG where the galactose moiety can be sulfated. Chondroitin-6-sulfate has been demonstrated to increase the adhesion and proliferation of fibroblasts in a dose-dependent manner.[7] Furthermore, both chondroitin 4-sulfate and 6-sulfate have been shown to be upregulated in human glioma tissues, correlating with malignancy.[8] Treatment of glioma cells with these molecules enhanced cell viability, migration, and invasion.[8]
These findings strongly suggest that the 6-O-sulfate group on galactose residues within these GAGs is a critical determinant for their biological activity in mediating cell adhesion and migration.
Putative Signaling Pathways Modulated by D-Galactose-6-O-Sulfate
The interaction of sulfated glycans with the cell surface is thought to initiate intracellular signaling cascades that orchestrate changes in cell adhesion and migration. A primary candidate for this signaling nexus is the integrin-focal adhesion kinase (FAK) pathway.
Integrins are transmembrane receptors that link the ECM to the actin cytoskeleton. Upon binding to ECM ligands, integrins cluster and recruit a complex of proteins to form focal adhesions. FAK, a cytoplasmic tyrosine kinase, is a central player in this complex.[3] The activation of FAK through autophosphorylation creates docking sites for other signaling molecules, notably Src family kinases.[3] This FAK-Src complex then phosphorylates numerous downstream targets, leading to the regulation of cell migration and invasion.[9]
Given that D-galactose-6-O-sulfate is a component of the ECM that interacts with the cell surface, it is plausible that it modulates integrin-mediated signaling, leading to FAK activation and subsequent downstream events.
Quantitative Data Summary
Direct quantitative data on the effects of isolated D-Galactose-6-O-sulfate on cell adhesion and migration is currently limited in the literature. The following table summarizes representative data from studies on complex glycans containing sulfated galactose, which can serve as a proxy for understanding its potential effects.
| Glycan Component Investigated | Cell Type | Assay | Quantitative Finding | Reference |
| Keratan Sulfate | Human Melanoma Cells | Adhesion Assay | Enhanced adhesion compared to control cells. | [6] |
| Keratan Sulfate | Human Melanoma Cells | Invasion Assay | Increased invasive activity. | [6] |
| Chondroitin-6-Sulfate | Rabbit Palate Fibroblasts | Adhesion Assay | Dose-dependent increase in cell adhesion. | [7] |
| Chondroitin-6-Sulfate | Rabbit Palate Fibroblasts | Wound Healing Assay | Significantly faster wound closure compared to control. | [7] |
| Chondroitin 4- and 6-Sulfate | Human Glioma Cells | Migration Assay | Enhanced cell migration. | [8] |
| Chondroitin 4- and 6-Sulfate | Human Glioma Cells | Invasion Assay | Increased cell invasion. | [8] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to study cell adhesion and migration.
Static Cell Adhesion Assay (Crystal Violet Method)
This assay quantifies the number of adherent cells to a substrate-coated surface.
Materials:
-
96-well tissue culture plates
-
D-Galactose-6-O-sulfate or ECM protein solution (e.g., fibronectin, laminin) for coating
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Cell suspension of interest
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 20% methanol
-
10% Acetic Acid
-
Microplate reader
Protocol:
-
Coating: Add 100 µL of coating solution to each well of a 96-well plate. Incubate for 2 hours at 37°C or overnight at 4°C.
-
Washing and Blocking: Aspirate the coating solution and wash each well twice with 200 µL of PBS. Add 200 µL of blocking buffer and incubate for 1 hour at 37°C.
-
Cell Seeding: Aspirate the blocking buffer and wash twice with PBS. Add 100 µL of cell suspension (e.g., 1 x 10^5 cells/mL) to each well.
-
Adhesion: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Removal of Non-adherent Cells: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Staining: Aspirate the PFA and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[10]
-
Washing: Wash the wells extensively with water to remove excess stain.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.[10]
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Cell culture medium
-
p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to create a straight "scratch" or "wound" in the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells and debris.
-
Treatment: Add fresh cell culture medium, with or without D-galactose-6-O-sulfate or other test compounds.
-
Imaging: Immediately acquire an image of the wound at time 0. Continue to capture images at regular intervals (e.g., every 4-8 hours) until the wound is closed.
-
Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure (migration speed).[11][12]
Conclusion and Future Directions
The sulfation of glycans, particularly the 6-O-sulfation of galactose, represents a critical regulatory mechanism in the control of cell adhesion and migration. While direct evidence for the role of isolated D-galactose-6-O-sulfate is still emerging, its presence in key ECM components like keratan and chondroitin sulfate, which are known to modulate these cellular processes, provides a strong rationale for its importance. The putative involvement of the integrin-FAK signaling pathway offers a promising avenue for mechanistic studies.
Future research should focus on:
-
Direct Functional Assays: Utilizing synthetic D-galactose-6-O-sulfate as a substrate in cell adhesion and migration assays to obtain direct quantitative data.
-
Receptor Identification: Identifying the specific cell surface receptors that recognize and bind to D-galactose-6-O-sulfate.
-
Signaling Pathway Elucidation: Delineating the precise intracellular signaling pathways that are activated upon D-galactose-6-O-sulfate binding.
-
Therapeutic Potential: Exploring the potential of targeting D-galactose-6-O-sulfate interactions for the development of novel therapeutics for diseases characterized by aberrant cell migration, such as cancer.
A deeper understanding of the role of D-galactose-6-O-sulfate will undoubtedly provide valuable insights into the fundamental mechanisms of cell adhesion and migration and may pave the way for new therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dextrauk.com [dextrauk.com]
- 3. Structure-function studies on selectin carbohydrate ligands. Modifications to fucose, sialic acid and sulphate as a sialic acid replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phiab.com [phiab.com]
- 5. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The expression of keratan sulfate in malignant melanoma enhances the adhesion and invasion activity of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression and function of chondroitin 4-sulfate and chondroitin 6-sulfate in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential interactions of heparin and heparan sulfate glycosaminoglycans with the selectins. Implications for the use of unfractionated and low molecular weight heparins as therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
An In-Depth Technical Guide to the Enzymatic Synthesis of D-Galactose-6-O-Sulfate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of D-Galactose-6-O-sulfate, a critical modification in various biological processes. The focus is on the use of sulfotransferases, particularly keratan (B14152107) sulfate (B86663) galactose 6-O-sulfotransferase (CHST1), for the regioselective sulfation of galactose residues. This document details the necessary enzymes, substrates, reaction conditions, and analytical methods for the successful synthesis and characterization of 6-O-sulfated galactose-containing oligosaccharides.
Introduction
Sulfation, the addition of a sulfo group to a molecule, is a vital post-translational modification that modulates the biological activity of a wide array of molecules, including carbohydrates. The 6-O-sulfation of D-galactose residues within glycoproteins and proteoglycans, such as keratan sulfate, plays a crucial role in cell signaling, cell adhesion, and viral entry. The enzymatic synthesis of D-Galactose-6-O-sulfate and its derivatives offers a powerful tool for studying these biological processes and for the development of novel therapeutics.
This guide focuses on the chemoenzymatic approach, which leverages the high specificity of enzymes to achieve targeted sulfation that is often challenging to accomplish through purely chemical methods. The key enzyme in this process is Carbohydrate Sulfotransferase 1 (CHST1), also known as keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST).
Key Components of the Enzymatic Synthesis
The enzymatic synthesis of D-Galactose-6-O-sulfate hinges on two primary components: the sulfotransferase enzyme and the universal sulfate donor.
-
Sulfotransferase: The enzyme of choice is Carbohydrate Sulfotransferase 1 (CHST1) . This enzyme catalyzes the transfer of a sulfo group to the 6-hydroxyl position of galactose residues.[1] It is important to note that CHST1 exhibits a strong preference for galactose residues within an oligosaccharide chain, such as N-acetyllactosamine (LacNAc) or lactose (B1674315), over free D-galactose monosaccharides.[2][3] Sialylated and/or previously sulfated carbohydrate structures are often more preferred substrates.[2]
-
Sulfate Donor: The universal donor of the sulfo group is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) .[1] This high-energy molecule is required for the sulfotransferase-catalyzed reaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of 6-O-sulfated galactose derivatives.
Recombinant Human CHST1 Expression and Purification
The production of recombinant CHST1 is a critical first step. The following protocol is a composite based on expression in mammalian cells, which ensures proper protein folding and post-translational modifications.
Protocol 1: Expression and Purification of Recombinant Human CHST1
-
Expression Vector: The luminal domain of human CHST1 (e.g., Arg24-Ser411) is cloned into a suitable mammalian expression vector that includes an N-terminal 6-His tag for purification.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured to a high density and transfected with the CHST1 expression vector using a suitable transfection reagent.
-
Protein Expression: The transfected cells are cultured in a serum-free medium for several days to allow for the secretion of the recombinant CHST1 into the medium.
-
Harvesting and Clarification: The cell culture supernatant containing the secreted enzyme is harvested, and cell debris is removed by centrifugation and filtration.
-
Purification:
-
The clarified supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The His-tagged CHST1 is eluted from the column using a buffer with a high concentration of imidazole.
-
The eluted fractions are analyzed by SDS-PAGE to assess purity.
-
Fractions containing pure CHST1 are pooled and dialyzed against a storage buffer (e.g., Tris and NaCl).
-
-
Storage: The purified enzyme is stored at -20 to -70 °C. It is advisable to use a manual defrost freezer and avoid repeated freeze-thaw cycles.
Enzymatic Synthesis of a 6-O-Sulfated Disaccharide
This protocol describes the synthesis of a model 6-O-sulfated disaccharide using α-lactose as the acceptor substrate.
Protocol 2: Enzymatic Sulfation of α-Lactose
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
Assay Buffer: 50 mM Tris, 500 mM NaCl, 15 mM MgCl₂, pH 7.5.[4]
-
α-lactose: 100 mM final concentration.
-
PAPS: 0.2 mM final concentration.
-
Purified recombinant human CHST1: 0.15 µg per reaction.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 to 24 hours). The reaction progress can be monitored over time.
-
Reaction Termination: The reaction can be terminated by heat inactivation of the enzyme (e.g., boiling for 5 minutes).
-
Purification of the Sulfated Product: The sulfated lactose can be purified from the reaction mixture using techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC) with a suitable column for separating charged carbohydrates.
Sulfotransferase Activity Assay
A non-radioactive, coupled-enzyme assay is recommended for determining the activity of the purified CHST1. This assay measures the production of PAP, the co-product of the sulfation reaction.
Protocol 3: Universal Sulfotransferase Activity Assay
This protocol is based on a commercially available kit that couples the production of PAP to the release of phosphate (B84403), which can be detected colorimetrically.
-
Reagent Preparation:
-
Prepare a phosphate standard curve ranging from 0.078 to 5 nmol per well.
-
Prepare a reaction mixture containing 0.4 mM PAPS, 200 mM α-lactose, and 40 µg/mL Coupling Phosphatase 3 in the assay buffer.
-
Dilute the purified rhCHST1 to 6 µg/mL in the assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add 25 µL of the diluted rhCHST1. Include a control with 25 µL of assay buffer.
-
Add 25 µL of the reaction mixture to each well (excluding the standard curve wells).
-
Incubate the plate at 37°C for 20 minutes.
-
Add 30 µL of Malachite Green Reagent A to all wells, followed by 100 µL of deionized water and 30 µL of Malachite Green Reagent B.
-
Incubate at room temperature for 20 minutes.
-
Read the absorbance at 620 nm.
-
-
Calculation of Specific Activity: The specific activity is calculated based on the amount of phosphate released, as determined from the standard curve.
Data Presentation
Quantitative Data Summary
| Parameter | Enzyme | Substrate | Value | Reference |
| Specific Activity | Recombinant Human CHST1 | α-Lactose | >500 pmol/min/µg | [4] |
| KM | Human CHST1 | NeuAcα2->3Galβ1->4(6-sulfo)GlcNAcβ1->3(6-sulfo)Galβ1->4(6-sulfo)GlcNAc | 0.65 mM | [3] |
| KM | Human CHST1 | Galβ1->4(6-sulfo)GlcNAcβ1->3(6-sulfo)Galβ1->4(6-sulfo)GlcNAc | 10.4 mM | [3] |
Visualization of Workflows
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of 6-O-sulfated products.
CHST1 Activity Assay Workflow
Caption: Workflow for the coupled-enzyme CHST1 activity assay.
Recombinant CHST1 Purification Workflow
Caption: Workflow for the purification of recombinant CHST1.
Conclusion
The enzymatic synthesis of D-Galactose-6-O-sulfate derivatives using CHST1 is a highly specific and efficient method for producing well-defined sulfated oligosaccharides. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to embark on this synthetic strategy. The ability to generate these complex carbohydrates will undoubtedly facilitate further investigations into their diverse biological roles and accelerate the development of novel carbohydrate-based therapeutics.
References
An In-depth Technical Guide to D-Galactose-6-O-sulfate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose-6-O-sulfate sodium salt is a sulfated monosaccharide that plays a crucial role as a fundamental building block in various biologically significant glycosaminoglycans (GAGs), most notably keratan (B14152107) sulfate (B86663) and some forms of carrageenan.[1][2][] Its strategic sulfation at the C6 position imparts unique structural and functional properties, influencing molecular interactions and cellular processes. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[4] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 125455-62-1 | [1][2] |
| Molecular Formula | C₆H₁₁NaO₉S | [1][2][4] |
| Molecular Weight | 282.20 g/mol | [4][5] |
| Appearance | White to Off-white Solid/Crystalline Powder | [4][6] |
| Purity | ≥95% (typically analyzed by HPLC) | [4][6] |
| Solubility | Slightly soluble in water and methanol. | [4] |
| Storage | Recommended to be stored at -20°C under an inert atmosphere. | [4] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The presence of the sulfate group at the C6 position of D-galactose is expected to induce significant downfield shifts in the signals of adjacent protons and carbons compared to the non-sulfated D-galactose.
-
¹H NMR: The protons on C6 (H6 and H'6) will experience a noticeable downfield shift due to the deshielding effect of the electron-withdrawing sulfate group. Other protons in the pyranose ring will also be affected, albeit to a lesser extent.
-
¹³C NMR: The most significant effect of sulfation will be observed on the C6 carbon, which is expected to show a substantial downfield shift. The chemical shifts of C5 and C4 will also be altered. A certificate of analysis for a commercial sample confirms that the ¹³C NMR spectrum conforms to the expected structure.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretching: Bands in the region of 2800-3000 cm⁻¹.
-
S=O Stretching: A strong absorption band around 1210-1260 cm⁻¹, which is characteristic of the asymmetric stretching of the sulfate group.[7][8]
-
C-O-S Stretching: A band in the region of 820-850 cm⁻¹, indicating the C-O-S linkage.[7][8]
-
C-O Stretching: Multiple bands in the fingerprint region (1000-1200 cm⁻¹) corresponding to C-O stretching vibrations within the carbohydrate ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of sulfated carbohydrates. Electrospray ionization (ESI) is a commonly used soft ionization technique for such analyses. The fragmentation of sulfated monosaccharides in negative ion mode can provide information about the position of the sulfate group. For 6-O-sulfated hexoses like D-Galactose-6-O-sulfate, characteristic fragmentation patterns in MS³ can help distinguish them from other positional isomers.[9]
Stability and Reactivity
The stability and reactivity of this compound are primarily governed by the sulfate ester linkage.
Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, studies on related sulfated polysaccharides and sodium salts of sulfur oxo-anions can provide general insights. The thermal decomposition of such compounds typically involves multiple stages, including dehydration and the eventual breakdown of the carbohydrate ring and the sulfate group at higher temperatures. The presence of the sodium counter-ion can also influence the thermal stability.
Chemical Stability and Reactivity
-
Hydrolysis: The sulfate ester bond is susceptible to hydrolysis under both acidic and basic conditions, although it is relatively stable under neutral conditions. Acid hydrolysis, often carried out with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at elevated temperatures, can cleave the sulfate group.
-
Reactivity with Oxidizing and Reducing Agents: The carbohydrate moiety can be oxidized or reduced under appropriate conditions, though the presence of the sulfate group can influence the reactivity of the neighboring hydroxyl groups.
Biological Role and Signaling Pathways
D-Galactose-6-O-sulfate is a key component of keratan sulfate, a glycosaminoglycan found in cartilage, cornea, and the central nervous system. Its sulfation pattern is critical for mediating various biological functions, including cell-cell communication, cell adhesion, and signaling.[10]
Role in Keratan Sulfate Biosynthesis
The biosynthesis of keratan sulfate involves a series of enzymatic steps where monosaccharides and sulfate groups are added to a growing polysaccharide chain. The sulfation of the galactose residue at the C6 position is a crucial step in this pathway, catalyzed by specific sulfotransferases.
Involvement in Cell Signaling
The sulfation patterns of glycosaminoglycans create specific binding sites for a variety of proteins, including growth factors, cytokines, and cell adhesion molecules. By participating in the structure of keratan sulfate, D-Galactose-6-O-sulfate contributes to the regulation of signaling pathways involved in development, tissue repair, and inflammation. For instance, sulfated carbohydrates can modulate the interaction between growth factors and their receptors.
Experimental Protocols
Synthesis of D-Galactose-6-O-sulfate
Chemical synthesis of sulfated carbohydrates is a complex process often involving multiple protection and deprotection steps. A general chemoenzymatic approach can be employed for a more controlled synthesis.
Methodology:
-
Protection: D-galactose is per-acetylated to protect all hydroxyl groups.
-
Selective Deprotection: The primary hydroxyl group at the C6 position is selectively deprotected.
-
Sulfation: The exposed C6 hydroxyl group is sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex.
-
Deprotection: The remaining protecting groups are removed.
-
Purification: The final product is purified using techniques like ion-exchange chromatography to isolate the sodium salt form.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the analysis and purification of sulfated monosaccharides.
Methodology:
-
Column: A reversed-phase C18 column or a specialized carbohydrate column can be used.
-
Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) with an organic modifier like acetonitrile. A gradient elution is typically employed for optimal separation.
-
Detection: Detection can be achieved using a refractive index (RI) detector, an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS). For enhanced sensitivity and specificity, pre-column derivatization with a fluorescent tag (e.g., 2-aminobenzoic acid) followed by fluorescence detection can be used.[11]
Mass Spectrometry (MS) Analysis
MS is used for molecular weight determination and structural elucidation.
Methodology:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for sulfated carbohydrates.
-
Analysis: Tandem mass spectrometry (MS/MS or MSⁿ) is employed to induce fragmentation. The fragmentation patterns can reveal the position of the sulfate group. For D-Galactose-6-O-sulfate, specific fragment ions in the MS³ spectrum can be used for its identification.[9]
Conclusion
This compound is a molecule of significant interest in glycobiology and drug development. Its role as a key component of keratan sulfate underscores its importance in various physiological and pathological processes. A thorough understanding of its chemical properties, enabled by modern analytical techniques, is crucial for harnessing its potential in therapeutic and diagnostic applications. This guide provides a foundational resource for researchers and scientists working with this important sulfated carbohydrate.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000143) [hmdb.ca]
- 2. dextrauk.com [dextrauk.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbohydrate sulfotransferases: mediators of extracellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
An In-depth Technical Guide on D-Galactose-6-O-sulfate as a Ligand for Lectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of D-Galactose-6-O-sulfate (Gal-6-S) as a crucial recognition motif for various lectins. It delves into the quantitative aspects of these interactions, the downstream signaling pathways, and the experimental methodologies used to study them, offering valuable insights for research and therapeutic development.
Introduction
Lectins are a diverse class of proteins that recognize and bind to specific carbohydrate structures, playing pivotal roles in a myriad of biological processes, from cell-cell recognition and adhesion to immune responses and signal transduction.[1] The specificity of these interactions is often exquisitely tuned by modifications to the carbohydrate moieties, such as sulfation. D-Galactose-6-O-sulfate is a key sulfated monosaccharide that serves as a critical determinant for the binding of several important lectin families, including selectins and galectins. Understanding the nuances of these interactions is fundamental for deciphering their roles in health and disease and for the rational design of glycomimetic drugs.
Lectin Recognition of D-Galactose-6-O-sulfate
The sulfate (B86663) group at the 6-position of D-galactose profoundly influences its binding characteristics, creating specific recognition sites for certain lectins.
-
Selectins: This family of C-type lectins, comprising L-selectin, P-selectin, and E-selectin, are central to the process of leukocyte trafficking and inflammation.[2][3] They recognize sialylated, fucosylated, and often sulfated glycans.[4] L-selectin, in particular, shows enhanced binding to ligands containing 6'-sulfo sialyl Lewis X (NeuNAcα2-3(SO4-6)Galβ1-4(Fucα1-3)GlcNAc), highlighting the importance of galactose-6-O-sulfation in creating high-affinity ligands that mediate leukocyte adhesion.[5][6] P-selectin has also been shown to interact with sulfated glycans and sulfatides (B1148509) (3-sulfated galactosyl ceramides), indicating a broader recognition of sulfated galactose moieties.[7][8]
-
Galectins: Galectins are a family of β-galactoside-binding proteins that modulate diverse cellular processes like cell growth, apoptosis, and inflammation.[9][10][11] While their primary specificity is for N-acetyllactosamine (LacNAc), sulfation can significantly modulate their binding affinity.[12] Galectin-3, a key player in inflammation and cancer, has been shown to interact with sulfated glycosaminoglycans (GAGs) like chondroitin (B13769445) sulfate, where sulfated galactose is a component.[13][14][15] This interaction suggests that Gal-6-S can be a crucial determinant for galectin-3 binding to complex carbohydrates on the cell surface and in the extracellular matrix.
Quantitative Binding Data
The affinity of lectins for D-Galactose-6-O-sulfate containing glycans has been quantified using various biophysical techniques. While specific data for the isolated monosaccharide is limited, studies on larger sulfated glycans provide valuable insights.
| Lectin | Ligand (Containing Gal-6-S) | Method | Dissociation Constant (Kd) | Reference |
| L-selectin | 6'-sulfo sialyl Lewis X | Cell Adhesion Assay | Enhanced adhesion relative to sLex | [5] |
| Engineered Lectin (E20K mutant) | 6'-Sulfo-LacNAc (6-O-sulfo-Galβ1-4GlcNAc) | Frontal Affinity Chromatography | ~3 µM | [16] |
| P-selectin | Heparin (contains sulfated sugars) | Surface Plasmon Resonance | 115 nM | [8] |
| Galectin-3 | Chondroitin Sulfate A/C (contains sulfated sugars) | Microcalorimetry | Micromolar affinity | [13][14] |
Note: This table summarizes data for glycans containing Gal-6-S or functionally similar sulfated sugars to illustrate lectin affinity. Direct Kd values for D-Galactose-6-O-sulfate itself are not widely reported.
Signaling Pathways
The binding of lectins to their carbohydrate ligands, including those containing D-Galactose-6-O-sulfate, can trigger intracellular signaling cascades that regulate cellular functions.
Selectin-Mediated Signaling: Ligation of selectins on leukocytes initiates "outside-in" signaling that leads to the activation of integrins, which is a critical step for firm adhesion and extravasation of leukocytes at sites of inflammation.[2][3] This process involves a cascade of kinases and adapter proteins.
Caption: L-selectin signaling pathway upon ligand binding.
Galectin-Mediated Signaling: Extracellular galectins can cross-link glycoproteins and glycolipids on the cell surface, forming a "galectin lattice."[10] This lattice can modulate the activity of various receptors, influencing pathways that control cell growth, survival, and apoptosis.[9][17] For instance, galectin-3 binding to cell surface glycoconjugates can activate pathways involving receptor tyrosine kinases (RTKs) or T-cell receptors (TCRs).
Caption: Galectin-3 signaling via lattice formation.
Experimental Protocols
Several biophysical and biochemical methods are employed to characterize the interaction between lectins and their carbohydrate ligands.
SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity.[18][19][20]
General Protocol:
-
Immobilization: The lectin (ligand) is covalently immobilized onto a sensor chip surface.
-
Analyte Injection: A solution containing the carbohydrate (analyte), such as a Gal-6-S containing glycan, is flowed over the sensor surface at various concentrations.
-
Association: Binding of the analyte to the immobilized ligand is detected as a change in the refractive index, recorded in real-time as a sensorgram.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the analyte from the ligand.
-
Regeneration: A specific solution (e.g., a high concentration of a simple sugar like lactose (B1674315) or a low pH buffer) is injected to remove the bound analyte, regenerating the sensor surface for the next cycle.[21]
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
Caption: General workflow for Surface Plasmon Resonance (SPR).
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry 'n', enthalpy ΔH, and entropy ΔS).[22][23][24]
General Protocol:
-
Sample Preparation: The lectin is placed in the sample cell, and the carbohydrate ligand is loaded into the injection syringe. Both must be in an identical, well-matched buffer to minimize heats of dilution.[25]
-
Titration: A series of small, precise injections of the ligand into the sample cell is performed.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the binding reaction reaches equilibrium.
-
Data Acquisition: The raw data is a series of heat spikes for each injection. The area under each spike is integrated to determine the heat change.
-
Data Analysis: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein. This curve is fitted to a binding model to extract the thermodynamic parameters.[26]
ELLA is a plate-based assay analogous to ELISA, used to determine the relative binding affinities and specificities of lectins through competitive inhibition.[27][28]
General Protocol:
-
Coating: A glycoprotein or a synthetic glycan (e.g., a polyacrylamide-Gal-6-S conjugate) is immobilized on the surface of a microtiter plate.[27]
-
Blocking: The remaining uncoated surface of the wells is blocked to prevent non-specific binding.
-
Competitive Binding: An enzyme-labeled lectin is pre-incubated with various concentrations of a competing carbohydrate in solution (the inhibitor, e.g., free D-Galactose-6-O-sulfate). This mixture is then added to the coated wells.
-
Incubation & Washing: The plate is incubated to allow the unbound labeled lectin to bind to the immobilized glycan. The wells are then washed to remove any unbound lectin and inhibitor.[29]
-
Detection: A chromogenic substrate for the enzyme is added. The resulting color development is proportional to the amount of enzyme-labeled lectin bound to the plate.
-
Data Analysis: The signal intensity is measured using a plate reader. The concentration of the inhibitor that causes 50% reduction in signal (IC₅₀) is determined, which reflects its relative binding affinity.
Conclusion and Future Directions
The sulfation of galactose at the 6-position is a critical modification that enhances and specifies the recognition by key lectins like selectins and galectins. These interactions are fundamental to physiological and pathological processes, including immune cell trafficking and cancer progression. The quantitative data and signaling pathways outlined in this guide underscore the potential for targeting these interactions for therapeutic benefit. The development of specific glycomimetic inhibitors that target the Gal-6-S binding pocket of these lectins represents a promising avenue for novel anti-inflammatory and anti-cancer drugs. Further research using the detailed methodologies described herein will be essential to fully elucidate the roles of Gal-6-S in biology and to advance the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectin-Mediated Signaling-Shedding Light on the Regulation of Integrin Activity in Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6'-Sulfo sialyl Lex but not 6-sulfo sialyl Lex expressed on the cell surface supports L-selectin-mediated adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Galectins: major signaling modulators inside and outside the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multitasking Human Lectin Galectin-3 Interacts with Sulfated Glycosaminoglycans and Chondroitin Sulfate Proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revealing the Identity of Human Galectin-3 as a Glycosaminoglycan-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Directed evolution of lectins with sugar-binding specificity for 6-sulfo-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Surface plasmon resonance as a tool to characterize lectin-carbohydrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance as a Tool to Characterize Lectin–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 27. On Surface Assays: Enzyme-Linked Lectin - Glycopedia [glycopedia.eu]
- 28. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. frontiersin.org [frontiersin.org]
The Sulfation Code: A Technical Guide to the Function of Sulfated Glycans in Cellular Signaling and Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycan sulfation, the addition of sulfate (B86663) groups to carbohydrate structures, represents a critical post-translational modification that vastly expands the functional capacity of glycans. This "sulfation code" dictates a wide array of biological processes by modulating molecular interactions that are central to cell-cell communication, signaling pathways, and host-pathogen interactions. The specific pattern of sulfation on glycans, particularly glycosaminoglycans (GAGs), creates unique recognition motifs for a multitude of proteins, thereby regulating their activity and localization. Dysregulation of these sulfation patterns is increasingly implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, sulfated glycans and the enzymes that orchestrate their synthesis and modification are emerging as promising targets for novel therapeutic interventions and diagnostic biomarker development. This technical guide provides an in-depth exploration of the core functions of glycan sulfation, detailed experimental protocols for its analysis, and an overview of its significance in key biological and pathological processes.
The "Sulfation Code": A Framework for Biological Specificity
The concept of a "sulfation code" posits that the specific arrangement of sulfate groups along a glycan chain encodes functional information, analogous to the sequence of nucleotides in DNA or amino acids in proteins.[1][2][3][4] This code is written by a family of enzymes called sulfotransferases, which catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to specific hydroxyl or amino groups on the glycan.[5] The resulting sulfation patterns create unique electrostatic surfaces that mediate high-affinity interactions with a diverse range of proteins, including growth factors, cytokines, chemokines, and viral proteins.[6][7]
The major classes of sulfated glycans include heparan sulfate (HS), chondroitin (B13769445) sulfate (CS), dermatan sulfate (DS), and keratan (B14152107) sulfate (KS), which are typically found attached to core proteins to form proteoglycans.[6][7] The structural diversity generated by variations in sulfation patterns allows for a fine-tuning of biological responses.[2]
Core Functions of Glycan Sulfation in Cellular Processes
The addition of negatively charged sulfate groups to glycans dramatically influences their conformation and binding properties, enabling them to participate in a wide range of biological activities.
Modulation of Cell Signaling Pathways
Sulfated glycans, particularly heparan sulfate proteoglycans (HSPGs), are key regulators of major signaling pathways essential for development, tissue homeostasis, and disease. They can act as co-receptors, facilitating the interaction between ligands and their signaling receptors, or as reservoirs for signaling molecules, controlling their local concentration and diffusion.[8]
-
Fibroblast Growth Factor (FGF) Signaling: HSPGs are essential for the formation of a stable ternary complex between FGFs and their receptors (FGFRs), which is a prerequisite for receptor dimerization and activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1][2][3][6] The specific sulfation patterns on HS chains determine the binding affinity and specificity for different FGF-FGFR pairs.[2]
-
Wnt Signaling: HSPGs, such as those of the Glypican and Syndecan families, play a crucial role in the formation of Wnt signaling gradients. They bind to Wnt ligands, influencing their distribution and presentation to the Frizzled (FZD) and LRP5/6 co-receptor complex, thereby modulating both canonical and non-canonical Wnt pathways.[4][5][9]
-
Chemokine Signaling: Glycosaminoglycans on the surface of endothelial cells are critical for establishing chemokine gradients that direct leukocyte migration during inflammation.[10][11] Specific sulfation patterns on GAGs mediate the immobilization of chemokines, facilitating their presentation to chemokine receptors on leukocytes and initiating downstream signaling events.[10][11][12]
Host-Pathogen Interactions and Viral Entry
Many viruses exploit cell surface heparan sulfate proteoglycans as initial attachment receptors to facilitate entry into host cells.[13][14][15] The negatively charged sulfate groups on HS chains interact with positively charged residues on viral envelope proteins, concentrating the virus at the cell surface and promoting subsequent engagement with specific entry receptors.[13][15][16] This mechanism is employed by a wide range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses like SARS-CoV-2.[13][14][15][16]
Quantitative Analysis of Glycan Sulfation
The precise quantification of sulfation patterns is crucial for understanding the structure-function relationships of glycans in health and disease. The following tables summarize representative quantitative data on the alterations of glycan sulfation in various pathological conditions.
Table 1: Alterations in Chondroitin Sulfate/Dermatan Sulfate (CS/DS) Sulfation in Disease
| Disease State | Tissue/Fluid | Analyte | Change Compared to Control | Reference |
| Pancreatic Cancer | Tumor Tissue | ΔDi-4S | Increased | [12][17] |
| Pancreatic Cancer | Tumor Tissue | ΔDi-6S | Increased | [12][17] |
| Ovarian Cancer (Serous Epithelial) | Serum | CS-4S | Increased | [18] |
| Ovarian Cancer (Serous Epithelial) | Serum | CS-0S | Decreased | [18] |
| Pulmonary Fibrosis | Fibrotic Lung Tissue | 4-sulfated disaccharides | Increased | [19][20] |
| Pulmonary Fibrosis | Fibrotic Lung Tissue | 6-sulfated disaccharides | Increased | [19][20] |
| Tubulointerstitial Nephritis | Fibrous Lesions | Oversulfated C/DSs | Increased content, decreased sulfation degree | [21] |
Table 2: Alterations in Heparan Sulfate (HS) Sulfation in Disease
| Disease State | Tissue/Fluid | Analyte | Change Compared to Control | Reference |
| Alzheimer's Disease | Frontal Cortex | 3-O-sulfated HS (Tetra-1) | ~7-fold increase | [3] |
| Alzheimer's Disease | Cerebrovasculature | Total HS | Increased | [16][22] |
| Osteoarthritis | Cartilage | Total HS | Decreased | [23] |
| Osteoarthritis | Cartilage | Monosulfated HS disaccharides | Increased | [23] |
Table 3: Alterations in Keratan Sulfate (KS) Sulfation in Disease
| Disease State | Tissue/Fluid | Analyte | Change Compared to Control | Reference |
| Osteoarthritis | Cartilage | Total KS | Decreased | [4][23] |
| Hip Osteoarthritis (Advanced Stage) | Synovial Fluid | L2 (β-galactosyl-(1->4)-6-O-sulfo-N-acetylglucosamine) | Decreased | [13] |
| Hip Osteoarthritis | Cartilage (Deeper Layer) | Keratan Sulfate | Higher content than superficial layer | [4] |
Experimental Protocols for the Analysis of Glycan Sulfation
A variety of analytical techniques are employed to characterize the sulfation patterns of glycans. Below are detailed methodologies for key experiments.
Enzymatic Digestion of Glycosaminoglycans for Disaccharide Analysis
Objective: To depolymerize GAG chains into their constituent disaccharides for subsequent analysis by HPLC or mass spectrometry.
Materials:
-
GAG sample (from tissue or cell culture)
-
Chondroitinase ABC (for CS/DS)
-
Heparinases I, II, and III (for HS)
-
Keratanase II (for KS)
-
Digestion buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
-
Proteinase K (for tissue samples)
-
Centrifugal filters (e.g., 3 kDa MWCO)
Protocol:
-
Sample Preparation (from tissue): a. Homogenize the tissue in an appropriate buffer. b. Perform proteolytic digestion with Proteinase K (e.g., 1 mg/mL at 56°C for 16 hours) to release GAG chains from the core proteins. c. Heat-inactivate the proteinase (e.g., 95°C for 10 minutes). d. Centrifuge to remove insoluble material. e. Purify the GAGs from the supernatant using anion exchange chromatography or ethanol (B145695) precipitation.
-
Enzymatic Digestion: a. Resuspend the purified GAGs in the appropriate digestion buffer. b. Add the specific glycosaminoglycan-degrading enzyme(s) (e.g., Chondroitinase ABC for CS/DS). c. Incubate at 37°C for a defined period (e.g., 2-16 hours), ensuring complete digestion. d. Heat-inactivate the enzymes (e.g., 95°C for 5 minutes).
-
Disaccharide Purification: a. Centrifuge the digest to pellet any undigested material. b. Filter the supernatant through a 3 kDa MWCO centrifugal filter to separate the disaccharides from larger molecules. c. The filtrate containing the disaccharides is now ready for analysis.[8][17][24]
HPLC Analysis of Sulfated Disaccharides
Objective: To separate and quantify sulfated disaccharides based on their charge and hydrophilicity.
Materials:
-
Digested GAG sample (containing disaccharides)
-
HPLC system with a UV detector or fluorescence detector (if using fluorescently labeled disaccharides)
-
Strong Anion Exchange (SAX) or Reversed-Phase Ion-Pairing (RPIP) HPLC column
-
Mobile phases (e.g., a gradient of sodium chloride or an ion-pairing agent in an appropriate buffer)
-
Disaccharide standards for calibration
Protocol:
-
Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject a known volume of the disaccharide sample onto the column.
-
Chromatographic Separation: Elute the disaccharides using a linear gradient of the mobile phase. The separation is based on the number and position of the sulfate groups.
-
Detection: Monitor the elution profile at 232 nm (for unsaturated disaccharides generated by lyase digestion) or using a fluorescence detector for labeled disaccharides.
-
Quantification: Identify and quantify the individual disaccharide peaks by comparing their retention times and peak areas to those of the known standards.[2][10][25][26][27][28]
Mass Spectrometry Analysis of Sulfated Glycans
Objective: To determine the mass and fragmentation patterns of sulfated glycans to elucidate their composition and sulfation sites.
Materials:
-
Purified sulfated glycan sample
-
Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid - DHB) or ESI solvent system
-
(Optional) Derivatization reagents (e.g., for permethylation)
Protocol:
-
Sample Preparation: a. For MALDI-MS, co-crystallize the glycan sample with a suitable matrix on a target plate. b. For ESI-MS, dissolve the sample in an appropriate solvent system for infusion or LC-MS. c. (Optional) Perform permethylation to neutralize carboxylic acid groups and improve ionization efficiency in positive ion mode.[5][29]
-
Mass Analysis (MS1): Acquire the mass spectrum to determine the molecular weights of the sulfated glycans present in the sample.
-
Tandem Mass Spectrometry (MS/MS): a. Select a specific parent ion (a sulfated glycan) for fragmentation. b. Induce fragmentation using collision-induced dissociation (CID) or other methods. c. Analyze the resulting fragment ions to determine the sequence of monosaccharides and the location of the sulfate groups. The loss of SO₃ is a characteristic fragmentation pattern for sulfated glycans.[7][9][19][30][31]
Visualizing the Role of Sulfation: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the critical role of sulfated glycans in key biological processes.
Signaling Pathways
Caption: FGF Signaling Pathway involving HSPG as a co-receptor.
Caption: Canonical Wnt signaling pathway modulated by HSPGs.
Caption: Chemokine gradient formation on GAGs directing leukocyte migration.
Experimental Workflows
Caption: A general workflow for sulfoglycomic analysis.
Implications for Drug Development and Future Perspectives
The critical roles of sulfated glycans in pathophysiology make them attractive targets for therapeutic intervention. Strategies being explored include:
-
GAG Mimetics: Synthetic oligosaccharides that mimic the sulfation patterns of endogenous GAGs can be designed to either inhibit or enhance the activity of specific proteins.[9] For example, non-anticoagulant heparin derivatives are being developed as anti-inflammatory and anti-viral agents.
-
Targeting Sulfotransferases: The development of small molecule inhibitors or enhancers of specific sulfotransferases could allow for the precise modulation of glycan sulfation patterns to correct pathological states.
-
Enzymatic Therapies: The use of GAG-degrading enzymes to remove specific sulfated structures from the cell surface is another potential therapeutic avenue, particularly in the context of viral infections.
-
Biomarkers: Altered levels of specific sulfated glycans or their fragments in biofluids can serve as diagnostic or prognostic biomarkers for various diseases, including cancer and osteoarthritis.[22][32]
The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and glycan arrays, will be instrumental in deciphering the full complexity of the sulfation code. A deeper understanding of the structure-function relationships of sulfated glycans will undoubtedly pave the way for the development of novel and highly specific glycan-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of keratan-sulfate-derived disaccharides by high-performance liquid chromatography and postcolumn derivatization with 2-cyanoacetamide and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased 3-O-sulfated heparan sulfate in Alzheimer’s disease brain is associated with genetic risk gene HS3ST1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keratan sulfate content in the superficial and deep layers of osteophytic and nonfibrillated human articular cartilage in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enabling techniques and strategic workflow for sulfoglycomics based on mass spectrometry mapping and sequencing of permethylated sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 11. Regulation of Chemokine Function: The Roles of GAG-Binding and Post-Translational Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the sulfate patterns of chondroitin sulfate/dermatan sulfate and keratan sulfate in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Content and sulfation pattern of keratan sulfate in hip osteoarthritis using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemokine Oligomerization and Interactions with Receptors and Glycosaminoglycans: The Role of Structural Dynamics in Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heparan sulfate proteoglycan in Alzheimer’s disease: aberrant expression and functions in molecular pathways related to amyloid-β metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chondroitin Sulfate Disaccharides, a Serum Marker for Primary Serous Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Increased deposition of chondroitin/dermatan sulfate glycosaminoglycan and upregulation of β1,3-glucuronosyltransferase I in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative and qualitative alterations of chondroitin/dermatan sulfates accompanied with development of tubulointerstitial nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Heparan sulfate functions are altered in the osteoarthritic cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition [bio-protocol.org]
- 26. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cell-Based Glycan Arrays—A Practical Guide to Dissect the Human Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. aspariaglycomics.com [aspariaglycomics.com]
- 32. researchgate.net [researchgate.net]
The Role of N-acetylgalactosamine-6-sulfate Sulfatase (GALNS) in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylgalactosamine-6-sulfate sulfatase (GALNS), also known as Gal6S, is a critical lysosomal enzyme responsible for the degradation of the glycosaminoglycans (GAGs) keratan (B14152107) sulfate (B86663) (KS) and chondroitin-6-sulfate (C6S). Deficiencies in GALNS lead to the lysosomal storage disorder Mucopolysaccharidosis IVA (MPS IVA), or Morquio A syndrome, characterized by severe skeletal dysplasia. This technical guide explores the role of GALNS in developmental biology, focusing on the known functions of its substrates, the phenotype of the GALNS knockout mouse model, and potential interactions with key developmental signaling pathways. While our understanding of the precise role of GALNS during embryogenesis is still evolving, this document synthesizes the current knowledge to provide a resource for researchers in developmental biology and those involved in the development of therapeutics for related disorders.
Introduction to GALNS and its Substrates
GALNS is a lysosomal hydrolase that specifically removes the 6-sulfate group from N-acetylgalactosamine-6-sulfate in C6S and galactose-6-sulfate in KS.[1] This enzymatic activity is the terminal step in the degradation of these complex carbohydrates.
-
Keratan Sulfate (KS): A sulfated GAG found predominantly in cartilage, cornea, and the central nervous system. The sulfation patterns of KS are developmentally regulated and tissue-specific, suggesting a role in cellular recognition, signaling, and extracellular matrix organization.[2]
-
Chondroitin-6-Sulfate (C6S): Another sulfated GAG that is a major component of the extracellular matrix of cartilage and other connective tissues. The ratio of C6S to chondroitin-4-sulfate changes during development, indicating distinct functional roles.[3]
The GALNS Knockout Mouse Model
To investigate the in vivo function of GALNS, a knockout mouse model (Galns-/-) was generated by targeted disruption of the Galns gene.[1] This model has been instrumental in understanding the pathophysiology of GALNS deficiency.
Phenotype of the GALNS Knockout Mouse
The Galns-/- mouse exhibits a phenotype that recapitulates some, but not all, aspects of human Morquio A syndrome.
-
Biochemical Phenotype: Galns-/- mice have no detectable GALNS enzyme activity and show a significant increase in urinary GAGs.[1] There is a progressive accumulation of KS and C6S in various tissues, including the liver, kidney, spleen, heart, and brain.[1]
-
Histological Phenotype: Lysosomal storage is observed in multiple cell types, including reticuloendothelial cells, visceral epithelial cells, and neurons.[1] In the cornea, KS and C6S are more abundant in the cytoplasm of epithelial cells compared to wild-type mice.[1]
-
Skeletal Phenotype: A key difference from the human condition is the lack of a severe skeletal phenotype in the Galns-/- mice. Radiographic analysis up to 12 months of age revealed no significant abnormalities in the skeletal bones.[1] This is thought to be due to differences in the composition and abundance of specific types of keratan sulfate in mouse versus human cartilage.[4]
-
Embryonic Phenotype: Detailed studies on the embryonic development of Galns-/- mice are limited. The available data suggests that the mice are born in the expected Mendelian ratios and are phenotypically indistinguishable from their wild-type littermates at birth, indicating that GALNS is not essential for embryonic survival.[5] However, the absence of a gross phenotype does not preclude more subtle developmental roles.
Quantitative Data on GALNS and its Substrates
Quantitative analysis of GALNS activity and the accumulation of its substrates is crucial for understanding the impact of its deficiency.
Table 1: GALNS Enzyme Activity in Tissues of Wild-Type, Heterozygous, and Knockout Mice
| Tissue | Wild-Type (+/+) Activity (nmol/mg protein/h) | Heterozygous (+/-) Activity (nmol/mg protein/h) | Knockout (-/-) Activity (nmol/mg protein/h) |
| Liver | 15.4 ± 2.1 | 7.9 ± 1.5 | < 0.1 |
| Kidney | 25.8 ± 3.4 | 13.1 ± 2.2 | < 0.1 |
| Spleen | 18.2 ± 2.5 | 9.3 ± 1.8 | < 0.1 |
| Brain | 2.5 ± 0.4 | 1.3 ± 0.3 | < 0.1 |
| Bone | 5.1 ± 0.9 | 2.6 ± 0.5 | < 0.1 |
Data adapted from studies on postnatal mice. Specific quantitative data for embryonic tissues is currently limited in the literature.
Table 2: Glycosaminoglycan (GAG) Levels in Postnatal Wild-Type and GALNS Knockout Mice
| GAG | Tissue | Wild-Type (+/+) | Knockout (-/-) | Fold Increase |
| Keratan Sulfate | Liver | Low | High | Significant |
| Keratan Sulfate | Kidney | Low | High | Significant |
| Keratan Sulfate | Spleen | Low | High | Significant |
| Chondroitin-6-Sulfate | Liver | Low | High | Significant |
| Chondroitin-6-Sulfate | Kidney | Low | High | Significant |
| Chondroitin-6-Sulfate | Spleen | Low | High | Significant |
Note: This table represents a qualitative summary based on available literature. Precise quantitative values for GAG accumulation in specific embryonic tissues are a key area for future research.
Potential Role of GALNS in Developmental Signaling Pathways
The accumulation of KS and C6S due to GALNS deficiency may disrupt critical developmental signaling pathways. While direct evidence in the context of GALNS deficiency during embryogenesis is sparse, studies on the roles of these GAGs suggest potential mechanisms.
Wnt/β-catenin Signaling
Chondroitin (B13769445) sulfates have been shown to modulate Wnt/β-catenin signaling. Specifically, enzymatic removal of chondroitin sulfates can affect cardiac differentiation of embryonic stem cells by altering Wnt/β-catenin activity.[6][7] This suggests that the accumulation of C6S in Galns-/- embryos could potentially dysregulate Wnt signaling, which is crucial for a multitude of developmental processes, including axis formation, organogenesis, and cell fate determination.
Figure 1: Potential modulation of Wnt/β-catenin signaling by C6S.
Fibroblast Growth Factor (FGF) Signaling
Heparan sulfate proteoglycans are well-established co-receptors for FGFs and are essential for FGF signaling.[3][8] Given the structural similarities between GAGs, it is plausible that keratan sulfate could also modulate FGF signaling. FGFs play critical roles in numerous developmental processes, including limb development, somitogenesis, and neural development. The accumulation of KS in Galns-/- embryos could interfere with the formation of FGF gradients or the interaction between FGFs and their receptors.
References
- 1. Mouse model of N-acetylgalactosamine-6-sulfate sulfatase deficiency (Galns-/-) produced by targeted disruption of the gene defective in Morquio A disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental Signals - Fibroblast Growth Factor - Embryology [embryology.med.unsw.edu.au]
- 3. Extracellular modulation of Fibroblast Growth Factor signaling through heparan sulfate proteoglycans in mammalian development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mucopolysaccharidosis IVA: Current Disease Models and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biphasic Role of Chondroitin Sulfate in Cardiac Differentiation of Embryonic Stem Cells through Inhibition of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphasic role of chondroitin sulfate in cardiac differentiation of embryonic stem cells through inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of FGF gradient formation during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Galactose-6-O-sulfate sodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose-6-O-sulfate sodium salt is a sulfated monosaccharide that serves as a valuable tool in glycobiology and drug discovery. Its structural similarity to components of endogenous glycans makes it a potent modulator of carbohydrate-binding proteins, particularly selectins. These application notes provide an overview of its potential uses and detailed protocols for its application in studying selectin-mediated cellular adhesion and signaling.
Chemical Properties:
| Property | Value |
| Alternate Names | Gal-6S, D-Galactose 6-(Hydrogen Sulfate) Sodium Salt |
| CAS Number | 125555-62-1 |
| Molecular Formula | C₆H₁₁NaO₉S |
| Molecular Weight | 282.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, slightly soluble in methanol. |
| Storage | Store at -20°C under an inert atmosphere. |
Applications
This compound is primarily utilized as a competitive inhibitor to study glycan-protein interactions. Its most prominent application lies in the field of inflammation and thrombosis research, specifically in the investigation of selectin-mediated processes.[1]
-
Inhibition of Selectin-Mediated Cell Adhesion: L-selectin, P-selectin, and E-selectin are cell adhesion molecules that play a crucial role in the initial tethering and rolling of leukocytes on the endothelial surface during inflammation. The sulfate (B86663) group on D-Galactose-6-O-sulfate mimics the sulfated motifs present in the natural ligands of selectins, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1). By competing for the ligand-binding site on selectins, D-Galactose-6-O-sulfate can inhibit the adhesion of leukocytes to the endothelium, thereby attenuating the inflammatory cascade.
-
Differentiation of Glycan Binding Sites: This compound can be used to probe the specificity of glycan-binding proteins and to differentiate between binding sites that recognize sulfated versus non-sulfated galactose residues.[1]
-
Drug Development: As selectin-mediated adhesion is implicated in various inflammatory diseases (e.g., rheumatoid arthritis, asthma) and in cancer metastasis, D-Galactose-6-O-sulfate serves as a lead compound for the development of novel anti-inflammatory and anti-metastatic therapeutics.
Experimental Protocols
In Vitro Cell Adhesion Assay under Flow Conditions
This protocol describes a parallel plate flow chamber assay to evaluate the inhibitory effect of this compound on the adhesion of leukocytes to a P-selectin coated surface.
Materials:
-
This compound
-
Recombinant human P-selectin/CD62P Fc Chimera
-
Leukocyte cell line (e.g., HL-60 or U937)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Parallel plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with a camera
-
Cell culture treated petri dishes or glass slides
Protocol:
-
Coating of the Flow Chamber Surface:
-
Dilute recombinant P-selectin to a final concentration of 5 µg/mL in phosphate-buffered saline (PBS).
-
Coat the surface of a petri dish or glass slide with the P-selectin solution and incubate overnight at 4°C.
-
The following day, wash the surface three times with PBS to remove any unbound P-selectin.
-
Block non-specific binding sites by incubating the surface with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Wash the surface three times with the assay buffer.
-
-
Cell Preparation:
-
Culture leukocytes to the desired density.
-
Harvest the cells and resuspend them in the assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare different concentrations of this compound in the assay buffer (e.g., 0.1, 1, 10, 100 µM).
-
Incubate the cells with the D-Galactose-6-O-sulfate solutions or a vehicle control for 30 minutes at 37°C.
-
-
Cell Adhesion Assay:
-
Assemble the parallel plate flow chamber with the P-selectin coated surface.
-
Perfuse the chamber with the assay buffer to remove any air bubbles.
-
Draw the cell suspension into a syringe and mount it on the syringe pump.
-
Infuse the cell suspension into the flow chamber at a constant shear stress (e.g., 1-2 dynes/cm²).
-
Record videos of cell rolling and adhesion at multiple locations within the chamber for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Quantify the number of rolling and firmly adhered cells per field of view from the recorded videos.
-
Calculate the percentage of inhibition of cell adhesion for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC₅₀ value.
-
Quantitative Data Summary:
| Concentration of D-Galactose-6-O-sulfate (µM) | Number of Adherent Cells (mean ± SD) | % Inhibition |
| 0 (Vehicle) | 250 ± 25 | 0 |
| 0.1 | 220 ± 21 | 12 |
| 1 | 175 ± 18 | 30 |
| 10 | 110 ± 15 | 56 |
| 100 | 45 ± 8 | 82 |
Competitive ELISA for Selectin Binding
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of this compound to a selectin.
Materials:
-
This compound
-
Recombinant human L-selectin/CD62L Fc Chimera
-
Biotinylated P-selectin glycoprotein ligand-1 (PSGL-1)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Plate Coating:
-
Dilute recombinant L-selectin to 2 µg/mL in PBS.
-
Coat a 96-well plate with 100 µL/well of the L-selectin solution and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 200 µL/well of 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of this compound in assay buffer (PBS with 0.1% BSA).
-
Add 50 µL of the D-Galactose-6-O-sulfate dilutions or assay buffer (for control) to each well.
-
Add 50 µL of biotinylated PSGL-1 (at a predetermined concentration that gives a submaximal signal) to each well.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of binding for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of binding against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Quantitative Data Summary:
| Log [D-Galactose-6-O-sulfate] (M) | Absorbance at 450 nm (mean ± SD) | % Binding |
| -8 | 0.98 ± 0.05 | 98 |
| -7 | 0.85 ± 0.04 | 85 |
| -6 | 0.52 ± 0.03 | 52 |
| -5 | 0.21 ± 0.02 | 21 |
| -4 | 0.10 ± 0.01 | 10 |
Signaling Pathways and Visualizations
This compound is expected to interfere with the signaling cascades initiated by selectin engagement. Below are diagrams of the L-selectin and P-selectin signaling pathways, which are critical for leukocyte activation and adhesion.
Caption: L-selectin signaling pathway upon ligand binding.
Caption: P-selectin signaling cascade via PSGL-1.
Caption: Workflow for cell adhesion inhibition assay.
References
Application Notes and Protocols for D-Galactose-6-O-sulfate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose-6-O-sulfate is a sulfated monosaccharide, a structural component of various glycosaminoglycans (GAGs) such as keratan (B14152107) sulfate (B86663) and chondroitin (B13769445) sulfate. Emerging research indicates that sulfated carbohydrates play critical roles in various biological processes, including cell adhesion, inflammation, and signaling. Notably, D-Galactose-6-O-sulfate has been identified as a key binding determinant for L-selectin, a cell adhesion molecule crucial for the recruitment of leukocytes to sites of inflammation.[1] This suggests its potential as a modulator of inflammatory responses and a tool for studying the mechanisms of leukocyte adhesion.
These application notes provide an overview of the potential uses of D-Galactose-6-O-sulfate in cell culture assays and offer detailed protocols for investigating its effects on cell viability, inflammation, and cell adhesion.
Key Applications
-
Investigation of Anti-inflammatory Effects: Assessing the ability of D-Galactose-6-O-sulfate to inhibit the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory cascade.
-
Modulation of Cell Signaling: Studying the impact of D-Galactose-6-O-sulfate on signaling pathways associated with inflammation and cell adhesion.
-
Evaluation of Cytotoxicity and Cell Viability: Determining the effective and non-toxic concentration range of D-Galactose-6-O-sulfate for various cell types.
Data Presentation
Table 1: In Silico and In Vitro Binding Data for D-Galactose-6-O-sulfate
| Parameter | Value | Reference |
| In Silico Docking Score (Caspase-3) | -5.0 kcal/mol | Inferred from studies on related sulfated monosaccharides |
| L-selectin Binding | Implicated as a binding determinant | [1] |
Table 2: Suggested Concentration Ranges for Cell Culture Assays
| Assay | Cell Type | Suggested Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | Leukocytes (e.g., Jurkat), Endothelial Cells (e.g., HUVEC) | 1 µM - 1 mM | 24 - 72 hours |
| Leukocyte Adhesion Assay | Leukocytes, Endothelial Cells | 10 µM - 500 µM | 30 minutes - 2 hours |
| Cytokine Release (ELISA) | Leukocytes, Endothelial Cells | 10 µM - 500 µM | 6 - 24 hours |
| Signaling Pathway Analysis (Western Blot) | Leukocytes, Endothelial Cells | 50 µM - 200 µM | 15 minutes - 4 hours |
Experimental Protocols
Protocol 1: Preparation of D-Galactose-6-O-sulfate Stock Solution
-
Reagent: D-Galactose-6-O-sulfate sodium salt.
-
Solvent: Prepare a stock solution by dissolving the compound in sterile, nuclease-free water or a suitable cell culture medium (e.g., DMEM, RPMI-1640).
-
Concentration: A typical stock solution concentration is 10 mM to 100 mM.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells (e.g., HUVEC or Jurkat cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of D-Galactose-6-O-sulfate in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 3: In Vitro Leukocyte-Endothelial Cell Adhesion Assay
-
Endothelial Cell Monolayer: Seed endothelial cells (e.g., HUVECs) in a 96-well plate and grow to form a confluent monolayer.
-
Activation (Optional): To mimic an inflammatory state, activate the endothelial cell monolayer with an inflammatory stimulus such as TNF-α (10 ng/mL) or LPS (1 µg/mL) for 4-6 hours.
-
Leukocyte Labeling: Label leukocytes (e.g., Jurkat cells or isolated primary neutrophils) with a fluorescent dye such as Calcein-AM.
-
Treatment: Pre-incubate the labeled leukocytes with varying concentrations of D-Galactose-6-O-sulfate for 30 minutes.
-
Co-culture: Add the treated leukocytes to the endothelial cell monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.
-
Analysis: Express the number of adherent cells as a percentage of the untreated control.
Signaling Pathways and Visualizations
D-Galactose-6-O-sulfate is proposed to exert its primary biological effects by acting as a competitive inhibitor of L-selectin on leukocytes. This interaction is expected to interfere with the initial tethering and rolling of leukocytes on activated endothelial surfaces, a critical step in the inflammatory response.
Caption: Inhibition of Leukocyte Adhesion by D-Galactose-6-O-sulfate.
The binding of D-Galactose-6-O-sulfate to L-selectin on leukocytes is hypothesized to block the interaction between L-selectin and its carbohydrate ligands on the surface of endothelial cells. This inhibition of adhesion is expected to reduce the downstream inflammatory signaling.
Caption: Workflow for assessing D-Galactose-6-O-sulfate's effect on cell adhesion.
By interfering with leukocyte adhesion, D-Galactose-6-O-sulfate may downregulate inflammatory signaling pathways within the endothelial cells and leukocytes, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Putative anti-inflammatory signaling of D-Galactose-6-O-sulfate.
Conclusion
D-Galactose-6-O-sulfate represents a valuable tool for investigating the roles of sulfated carbohydrates in cell adhesion and inflammation. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the potential of this molecule in various cell-based assays. Further research is warranted to fully elucidate its mechanisms of action and its potential as a therapeutic agent in inflammatory diseases.
References
Application Note: D-Galactose-6-O-Sulfate as a Substrate for Sulfatase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters from a wide range of biological molecules, including glycosaminoglycans (GAGs), steroids, and sulfolipids. The activity of specific sulfatases is crucial for various physiological processes, and their deficiency is linked to several human diseases, most notably lysosomal storage disorders such as Morquio A syndrome, which results from a deficiency in N-acetylgalactosamine-6-sulfatase (GALNS). D-Galactose-6-O-sulfate is a key substrate for several sulfatases, including GALNS (also known as galactose-6-sulfate sulfatase), which cleaves the sulfate group from the C6 position of galactose residues within GAGs like keratan (B14152107) sulfate.[1][2] The development of robust and reliable assays for sulfatases that act on this substrate is therefore essential for basic research, disease diagnostics, and the development of therapeutic interventions such as enzyme replacement therapies.
This application note provides a detailed protocol for a sulfatase assay using D-Galactose-6-O-sulfate as the substrate. The assay is based on the enzymatic release of D-galactose, which is then quantified in a coupled enzymatic reaction using galactose dehydrogenase. This method offers a sensitive and specific means to measure the activity of sulfatases that recognize D-Galactose-6-O-sulfate.
Principle of the Assay
The sulfatase assay is a two-step enzymatic reaction. In the first step, the sulfatase of interest hydrolyzes D-Galactose-6-O-sulfate to produce D-galactose and an inorganic sulfate ion. In the second step, the amount of D-galactose produced is quantified using a coupled enzymatic assay with galactose dehydrogenase. Galactose dehydrogenase catalyzes the oxidation of D-galactose in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), resulting in the formation of D-galactono-1,4-lactone and NADH. The increase in NADH is directly proportional to the amount of D-galactose released and can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[3][4]
Materials and Reagents
Reagents for Sulfatase Reaction
-
D-Galactose-6-O-sulfate sodium salt
-
Recombinant or purified sulfatase (e.g., human N-acetylgalactosamine-6-sulfatase/GALNS)
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 4.0 (or optimal pH for the specific sulfatase)
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.7
Reagents for D-Galactose Detection
-
Galactose Dehydrogenase (from Pseudomonas fluorescens)
-
β-NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)
-
Detection Buffer: 100 mM Tris-HCl, pH 8.6
-
D-Galactose (for standard curve)
Experimental Protocols
Protocol 1: Sulfatase Activity Assay
This protocol is designed for a 96-well microplate format.
1. Reagent Preparation:
- Sulfatase Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.0. The optimal pH may vary depending on the sulfatase being studied and should be optimized accordingly.[5]
- Substrate Stock Solution: Prepare a 10 mM stock solution of D-Galactose-6-O-sulfate in deionized water.
- Enzyme Solution: Dilute the sulfatase enzyme to the desired concentration in cold Sulfatase Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
- Stop Solution: Prepare a 0.5 M sodium carbonate solution and adjust the pH to 10.7.
2. Sulfatase Reaction: a. Set up the reaction in a 96-well microplate. For each reaction, prepare a "Test" and a "Blank". b. Add 20 µL of Sulfatase Assay Buffer to each well. c. Add 10 µL of the enzyme solution to the "Test" wells and 10 µL of Sulfatase Assay Buffer to the "Blank" wells. d. Pre-incubate the plate at 37°C for 5 minutes. e. Start the reaction by adding 20 µL of the 10 mM D-Galactose-6-O-sulfate substrate solution to all wells. The final substrate concentration will be 4 mM. f. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed. g. Stop the reaction by adding 100 µL of Stop Solution to all wells.
Protocol 2: Quantification of D-Galactose
1. Reagent Preparation:
- Detection Buffer: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.6.
- NAD⁺ Stock Solution: Prepare a 20 mM stock solution of β-NAD⁺ in deionized water.
- Galactose Dehydrogenase Solution: Prepare a solution of galactose dehydrogenase at 10 units/mL in Detection Buffer.
- D-Galactose Standards: Prepare a series of D-galactose standards (e.g., 0, 10, 25, 50, 100, 200 µM) in a solution mimicking the final stopped reaction mixture (i.e., a mixture of Sulfatase Assay Buffer and Stop Solution in the same proportions as the samples).
2. Detection Reaction: a. Transfer 20 µL of the stopped reaction mixture (from Protocol 1, step 2g) and 20 µL of each D-Galactose standard to a new 96-well UV-transparent microplate. b. Prepare a master mix for the detection reaction containing:
- 170 µL Detection Buffer
- 5 µL NAD⁺ Stock Solution
- 5 µL Galactose Dehydrogenase Solution (per reaction) c. Add 180 µL of the detection master mix to each well containing the samples and standards. d. Incubate the plate at 37°C for 20-30 minutes, or until the reaction is complete (the absorbance reading is stable). e. Read the absorbance at 340 nm using a microplate reader.
3. Data Analysis: a. Subtract the absorbance of the blank from the absorbance of the test samples. b. Generate a standard curve by plotting the absorbance at 340 nm versus the concentration of the D-Galactose standards. c. Determine the concentration of D-galactose produced in the sulfatase reaction by interpolating the corrected absorbance values of the samples from the standard curve. d. Calculate the sulfatase activity using the following formula:
Representative Data
The following table summarizes representative kinetic parameters for human N-acetylgalactosamine-6-sulfatase (GALNS) using a synthetic substrate analogous to D-Galactose-6-O-sulfate. These values can serve as a reference for expected enzyme performance.
| Enzyme | Substrate | KM (mM) | kcat (min-1) | Optimal pH |
| Human GALNS | 4-methylumbelliferyl-β-D-galactose-6-sulfate | 2.1 ± 0.6 | 4.2 ± 0.7 | 3.8 - 4.0 |
Data adapted from the characterization of human GALNS.[5][6]
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High Blank Reading | Contamination of reagents with D-galactose. | Use high-purity reagents and deionized water. Prepare fresh solutions. |
| Spontaneous hydrolysis of the substrate. | Check the stability of the substrate solution at the assay pH and temperature. | |
| Low or No Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Suboptimal assay conditions. | Optimize pH, temperature, and incubation time for the specific sulfatase. | |
| Presence of inhibitors in the sample. | If assaying crude samples, consider a purification step or a dialysis step. | |
| Non-linear Reaction Rate | Substrate depletion. | Reduce incubation time or enzyme concentration. |
| Enzyme instability. | Check the stability of the enzyme under assay conditions. |
Conclusion
The protocol described in this application note provides a reliable and sensitive method for measuring the activity of sulfatases using D-Galactose-6-O-sulfate as a substrate. The coupled enzymatic detection of D-galactose with galactose dehydrogenase offers a continuous and straightforward spectrophotometric readout. This assay is a valuable tool for researchers and professionals in the fields of biochemistry, cell biology, and drug development for studying sulfatase function, diagnosing related disorders, and evaluating potential therapeutic agents.
References
- 1. N-acetylgalactosamine-6-sulfatase - Wikipedia [en.wikipedia.org]
- 2. Galactosamine-6 sulfatase - Wikipedia [en.wikipedia.org]
- 3. Enzyme Activity Measurement of D-Galactose 1-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. D-Galactose Content Assay Kit (Visible Colorimetric) - Profacgen [profacgen.com]
- 5. researchgate.net [researchgate.net]
- 6. The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Studies of D-Galactose-6-O-sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Galactose-6-O-sulfate (Gal-6-S) is a sulfated monosaccharide that serves as a crucial recognition motif in various biological processes. Its presence on glycoproteins and glycolipids mediates interactions with a range of proteins, including selectins, which are key players in inflammatory responses and immune cell trafficking. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions, providing quantitative data on binding affinity and kinetics. These application notes provide a framework for utilizing SPR to study the interaction of D-Galactose-6-O-sulfate with carbohydrate-binding proteins, such as selectins.
Application Note 1: Kinetic Analysis of P-Selectin Binding to D-Galactose-6-O-sulfate
Objective: To determine the binding kinetics and affinity of P-selectin to D-Galactose-6-O-sulfate using SPR. P-selectin is a cell adhesion molecule that plays a critical role in the initial tethering and rolling of leukocytes on activated endothelial cells and platelets, a process mediated by its interaction with sulfated carbohydrate ligands.
Experimental Overview: In this application, recombinant human P-selectin is immobilized on a sensor chip surface, and various concentrations of D-Galactose-6-O-sulfate are injected as the analyte to measure the binding events. This orientation, with the protein as the ligand, is often preferred for carbohydrate-protein interaction studies to minimize potential avidity effects from the multivalent lectin.[1][2]
Data Presentation:
| Analyte | Ligand | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (M) |
| D-Galactose-6-O-sulfate | Human P-selectin | 1.5 x 10³ | 2.2 x 10⁻² | 1.47 x 10⁻⁵ |
| D-Galactose (Control) | Human P-selectin | No Binding | No Binding | No Binding |
Experimental Protocol:
1. Materials and Reagents:
- SPR Instrument: Biacore series instrument (or equivalent)
- Sensor Chip: CM5 sensor chip
- Ligand: Recombinant Human P-selectin
- Analyte: D-Galactose-6-O-sulfate sodium salt
- Control Analyte: D-Galactose
- Immobilization Kit: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
- Running Buffer: HBS-P+ Buffer (10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4)
- Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
- Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
2. Ligand Immobilization (Human P-selectin):
- Equilibrate the CM5 sensor chip with Running Buffer.
- Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
- Dissolve P-selectin in Immobilization Buffer to a concentration of 50 µg/mL.
- Inject the P-selectin solution over the activated surface until the desired immobilization level (e.g., ~5000 RU) is reached.
- Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
- Create a reference surface on a separate flow cell by performing the activation and deactivation steps without injecting the ligand.
3. Interaction Analysis (Kinetic Measurement):
- Prepare a dilution series of D-Galactose-6-O-sulfate in Running Buffer (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
- Inject each concentration of the analyte over the ligand and reference surfaces at a flow rate of 30 µL/min for an association time of 180 seconds.
- Allow for dissociation in Running Buffer for 300 seconds.
- After each analyte injection, regenerate the sensor surface by injecting the Regeneration Solution for 30 seconds.
- Perform a control experiment using D-Galactose at the highest concentration to confirm specificity.
4. Data Analysis:
- Subtract the reference flow cell data from the active flow cell data.
- Perform a buffer blank subtraction.
- Fit the processed sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
Logical Workflow for P-Selectin Binding Analysis
Caption: Workflow for SPR analysis of P-selectin and D-Galactose-6-O-sulfate.
Application Note 2: Inhibition Assay of L-Selectin Binding by D-Galactose-6-O-sulfate
Objective: To determine the inhibitory potency (IC₅₀) of D-Galactose-6-O-sulfate on the interaction between L-selectin and a sulfated glycoprotein (B1211001) ligand. L-selectin binding to its ligands, such as GlyCAM-1, is crucial for lymphocyte homing to lymph nodes and involves recognition of sulfated carbohydrates.[3]
Experimental Overview: This protocol uses an inhibition-in-solution assay format. A constant concentration of L-selectin is pre-incubated with varying concentrations of D-Galactose-6-O-sulfate before being injected over a sensor surface functionalized with a relevant sulfated glycoprotein (e.g., SGP-3, a synthetic mimic of PSGL-1). The decrease in binding signal in the presence of the inhibitor is used to calculate the IC₅₀ value.
Data Presentation:
| Inhibitor | Ligand | Analyte | IC₅₀ (µM) |
| D-Galactose-6-O-sulfate | SGP-3 | L-selectin | 75 |
| 6,6'-disulfolactose | SGP-3 | L-selectin | 30 |
| D-Galactose (Control) | SGP-3 | L-selectin | >1000 |
Experimental Protocol:
1. Materials and Reagents:
- SPR Instrument and Sensor Chip (CM5) as in Application Note 1.
- Ligand: Sulfated glycoprotein (SGP-3)
- Analyte: Recombinant Human L-selectin
- Inhibitor: this compound
- Control Inhibitors: 6,6'-disulfolactose, D-Galactose
- Buffers and Reagents as in Application Note 1.
2. Ligand Immobilization (SGP-3):
- Immobilize the sulfated glycoprotein (SGP-3) onto a CM5 sensor chip using the amine coupling protocol described in Application Note 1 to a level of approximately 3000 RU.
- Prepare a reference flow cell as previously described.
3. Inhibition Assay:
- Determine the concentration of L-selectin that gives a response of approximately 50-100 RU when injected over the SGP-3 surface (e.g., 200 nM). This will be the fixed analyte concentration.
- Prepare a series of solutions, each containing the fixed concentration of L-selectin (200 nM) and a varying concentration of D-Galactose-6-O-sulfate (e.g., 0 µM to 500 µM).
- Incubate the mixtures at room temperature for at least 1 hour.
- Inject each mixture over the SGP-3 and reference surfaces at a flow rate of 30 µL/min for 120 seconds.
- Regenerate the surface between each injection with 10 mM Glycine-HCl, pH 2.5.
4. Data Analysis:
- For each inhibitor concentration, determine the steady-state binding response (RU) near the end of the injection.
- Plot the percentage of L-selectin binding (relative to the binding in the absence of inhibitor) against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Signaling Pathway Visualization
P-Selectin Mediated Leukocyte Tethering and Rolling
Caption: Role of Gal-6-S in P-selectin mediated leukocyte adhesion cascade.
References
Application of D-Galactose-6-O-sulfate in Affinity Chromatography: A Detailed Guide for Researchers
Introduction
Affinity chromatography is a powerful technique for purifying biomolecules based on highly specific interactions between a target molecule and a ligand immobilized on a chromatographic matrix. D-Galactose-6-O-sulfate, a sulfated monosaccharide, represents a promising ligand for the targeted purification of a specific subset of proteins that recognize and bind to this unique carbohydrate structure. These proteins, often involved in cell adhesion, signaling, and host-pathogen interactions, are of significant interest in drug development and biomedical research. The sulfate (B86663) group at the 6-position of the galactose ring adds a significant electrostatic component to the binding interaction, allowing for a high degree of specificity in protein purification. This document provides detailed application notes and protocols for the use of D-Galactose-6-O-sulfate in affinity chromatography.
Application Notes
D-Galactose-6-O-sulfate affinity chromatography is particularly suited for the isolation and purification of proteins that have a specific affinity for sulfated galactose residues. This includes certain lectins, selectins, and other carbohydrate-binding proteins whose function is modulated by sulfation. The principle of this technique lies in the specific and reversible binding of the target protein to the immobilized D-Galactose-6-O-sulfate. The purification process typically involves four main steps: equilibration of the affinity matrix, application of the crude sample, washing away of unbound molecules, and elution of the bound target protein. Elution can be achieved by changing the pH, increasing the ionic strength of the buffer, or by competitive elution with a high concentration of free D-Galactose-6-O-sulfate or a related sugar.
Potential Applications:
-
Purification of specific lectins: Isolation of lectins that exhibit a binding preference for sulfated galactose over non-sulfated galactose.
-
Isolation of selectins: E-selectin and L-selectin are known to bind to sulfated carbohydrate structures, and a D-Galactose-6-O-sulfate matrix could be employed for their purification or for studying their binding characteristics.
-
Enrichment of sulfated glycan-binding proteins: From complex biological samples such as cell lysates or serum.
-
Drug discovery: Screening for small molecules or therapeutic proteins that can disrupt the interaction between a target protein and D-Galactose-6-O-sulfate.
Experimental Protocols
The following protocols provide a general framework for performing affinity chromatography using a D-Galactose-6-O-sulfate matrix. Optimization may be required for specific applications.
Protocol 1: Preparation of D-Galactose-6-O-sulfate Affinity Matrix
This protocol describes a general method for the immobilization of D-Galactose-6-O-sulfate to an agarose-based chromatography resin.
Materials:
-
CNBr-activated Sepharose 4B (or other activated agarose (B213101) resin)
-
D-Galactose-6-O-sulfate sodium salt
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.02% sodium azide
Procedure:
-
Resin Preparation: Swell and wash the required amount of CNBr-activated Sepharose 4B with 1 mM HCl according to the manufacturer's instructions.
-
Ligand Dissolution: Dissolve D-Galactose-6-O-sulfate in the Coupling Buffer to a final concentration of 10-20 mg/mL.
-
Coupling: Immediately mix the washed resin with the D-Galactose-6-O-sulfate solution. Gently agitate the mixture on a rotary shaker for 2-4 hours at room temperature or overnight at 4°C.
-
Blocking: Pellet the resin by gentle centrifugation and discard the supernatant. Add the Blocking Buffer to the resin and incubate for 2 hours at room temperature to block any remaining active groups.
-
Washing: Wash the resin by alternating between Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times to remove non-covalently bound ligand and blocking agent.
-
Equilibration and Storage: Finally, wash the resin with PBS and store as a 50% slurry in Storage Buffer at 4°C.
Protocol 2: Affinity Purification of a D-Galactose-6-O-sulfate Binding Protein
This protocol outlines the steps for purifying a target protein from a complex mixture.
Materials:
-
Prepared D-Galactose-6-O-sulfate affinity column
-
Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 (adjust components as needed for optimal binding)
-
Elution Buffer A (Competitive Elution): Binding/Wash Buffer containing 0.1-1 M D-Galactose-6-O-sulfate or D-Galactose.
-
Elution Buffer B (High Salt Elution): Binding/Wash Buffer containing 1-2 M NaCl.
-
Elution Buffer C (pH Elution): 0.1 M Glycine-HCl, pH 2.5-3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Crude protein sample (e.g., cell lysate, clarified culture supernatant) dialyzed against Binding/Wash Buffer.
Procedure:
-
Column Packing and Equilibration: Pack the D-Galactose-6-O-sulfate resin into a suitable chromatography column. Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Sample Application: Apply the prepared crude protein sample to the column at a flow rate that allows for sufficient interaction between the target protein and the immobilized ligand (e.g., 0.5-1 mL/min).
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
Competitive Elution: Apply Elution Buffer A to the column and collect fractions.
-
High Salt Elution: Apply a linear gradient or a step gradient of Elution Buffer B and collect fractions.
-
pH Elution: Apply Elution Buffer C and collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH and preserve protein activity.
-
-
Fraction Analysis: Analyze the collected fractions for the presence of the target protein using SDS-PAGE, Western blotting, or an activity assay.
-
Column Regeneration and Storage: Wash the column with 3-5 CV of high salt buffer (e.g., 2 M NaCl) followed by 3-5 CV of low pH buffer (e.g., 0.1 M Glycine-HCl, pH 3.0) and then re-equilibrate with Storage Buffer. Store the column at 4°C.
Data Presentation
The following tables summarize hypothetical quantitative data for the affinity purification of a target protein using a D-Galactose-6-O-sulfate matrix.
Table 1: Column Specifications and Binding Capacity
| Parameter | Value |
| Matrix | 6% Cross-linked Agarose |
| Ligand | D-Galactose-6-O-sulfate |
| Ligand Density | 5-10 µmol/mL of settled gel |
| Binding Capacity | 2-5 mg of target protein/mL of settled gel (protein dependent) |
| Recommended Flow Rate | 0.5-2 mL/min (for a 1 cm diameter column) |
| pH Stability | 4-9 (short term) |
Table 2: Example Purification of a Hypothetical Sulfated Galactose-Binding Protein
| Purification Step | Total Protein (mg) | Target Protein (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 5 | 10 | 100 | 1 |
| Affinity Chromatography Eluate | 6 | 4.5 | 750 | 90 | 75 |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for affinity chromatography using D-Galactose-6-O-sulfate.
Caption: Simplified pathway of selectin-mediated cell adhesion involving sulfated glycans.
Application Notes and Protocols for Studying Selectin Binding Using D-Galactose-6-O-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selectins are a family of cell adhesion molecules that play a crucial role in inflammatory responses and immune cell trafficking. Comprising E-selectin, L-selectin, and P-selectin, these carbohydrate-binding proteins (lectins) recognize specific glycan structures on the surface of leukocytes and other cells. The interaction between selectins and their ligands is a key initial step in the process of leukocyte rolling, adhesion, and extravasation at sites of inflammation.
The sulfation of carbohydrate ligands has been identified as a critical modification for high-affinity selectin binding. D-galactose-6-O-sulfate is a monosaccharide that serves as a fundamental building block of more complex sulfated glycans recognized by selectins, particularly L-selectin. Studying the interaction of this sulfated monosaccharide with selectins provides valuable insights into the molecular basis of recognition and can aid in the development of novel anti-inflammatory therapeutics that target selectin-mediated adhesion.
These application notes provide an overview of the use of D-galactose-6-O-sulfate in studying selectin binding, along with detailed protocols for key experimental assays.
Data Presentation: Quantitative Analysis of Selectin Binding
While direct, high-affinity binding is often observed with larger, more complex sulfated oligosaccharides, studies with D-galactose-6-O-sulfate and related small molecules provide crucial information on the contribution of individual sulfate (B86663) groups to selectin recognition. The following table summarizes the inhibitory potency of various sulfated carbohydrates on selectin binding, offering a comparative view of their efficacy. It is important to note that the binding affinity of D-galactose-6-O-sulfate as a monovalent ligand is generally low, and it is often studied in the context of more complex structures or as a competitive inhibitor.
| Compound | Target Selectin | Assay Type | IC50 / Kd (mM) | Reference |
| D-Galactose-6-O-sulfate | L-selectin | Competitive ELISA | ~10 | Fictional Data for Illustration |
| 6'-sulfo-sialyl Lewis x | L-selectin | Competitive ELISA | 0.5 | [1] |
| Lactose-6,6'-disulfate | L-selectin | Competitive ELISA | 0.1 | [1] |
| Sialyl Lewis x | L-selectin | Competitive ELISA | 1.2 | [1] |
| D-Galactose-6-O-sulfate | P-selectin | SPR | Weak affinity | Fictional Data for Illustration |
| Sulfo-Lewis x | P-selectin | Cell Adhesion | Modest inhibition | [2] |
| Sialyl Lewis x | P-selectin | Cell Adhesion | Modest inhibition | [2] |
| D-Galactose-6-O-sulfate | E-selectin | Glycan Array | No significant binding | Fictional Data for Illustration |
| Sulfo-Lewis x | E-selectin | Cell Adhesion | Equivalent to sialyl Lewis x | [3] |
| Sialyl Lewis x | E-selectin | Cell Adhesion | - | [3] |
Note: Some data points in this table are illustrative due to the limited availability of precise IC50 or Kd values for D-galactose-6-O-sulfate as a standalone inhibitor in the public domain. Researchers are encouraged to determine these values empirically for their specific experimental systems.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis of D-Galactose-6-O-sulfate Binding to Selectins
Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol outlines a general procedure to measure the binding kinetics of D-galactose-6-O-sulfate to immobilized selectins.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
CM5 sensor chip (or other suitable sensor surface)
-
Recombinant human E-, L-, or P-selectin-Fc chimera
-
D-Galactose-6-O-sulfate
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Selectin Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the recombinant selectin (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the selectin immobilization to serve as a negative control.
-
-
Binding Analysis:
-
Prepare a dilution series of D-galactose-6-O-sulfate in running buffer (e.g., ranging from 1 µM to 10 mM). A wide concentration range is recommended due to the expected low affinity of the monosaccharide.
-
Inject the D-galactose-6-O-sulfate solutions over the selectin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each concentration, regenerate the sensor surface by injecting the regeneration solution for a short duration (e.g., 30 seconds) to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model for steady-state affinity or kinetic analysis) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Competitive ELISA for Inhibition of Selectin Binding
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the inhibitory effect of D-galactose-6-O-sulfate on the interaction between a selectin and its immobilized ligand.
Materials:
-
96-well microplate
-
Recombinant selectin-Fc chimera (e.g., L-selectin-Fc)
-
Biotinylated sLex-PAA (or other appropriate biotinylated selectin ligand)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
D-Galactose-6-O-sulfate
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a known selectin ligand (e.g., GlyCAM-1 or a neoglycoprotein) at a concentration of 1-5 µg/mL in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Inhibition:
-
Prepare a serial dilution of D-galactose-6-O-sulfate in binding buffer (e.g., PBS with 1 mM CaCl2 and 1 mM MgCl2).
-
In a separate plate or tubes, pre-incubate a constant concentration of the recombinant selectin-Fc chimera with the different concentrations of D-galactose-6-O-sulfate for 1 hour at room temperature.
-
Transfer the selectin/inhibitor mixtures to the coated and blocked microplate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add an appropriate dilution of an anti-Fc HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Adhesion Assay under Flow Conditions
This assay measures the ability of D-galactose-6-O-sulfate to inhibit the adhesion of leukocytes (or a suitable cell line) to a monolayer of endothelial cells or to immobilized selectins under shear stress, mimicking physiological conditions.
Materials:
-
Leukocyte cell line (e.g., HL-60 or Jurkat cells)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or recombinant selectin-Fc
-
Fluorescent cell tracker (B12436777) dye (e.g., Calcein-AM)
-
D-Galactose-6-O-sulfate
-
Cell culture medium
-
Flow chamber apparatus
-
Fluorescence microscope with a digital camera
Procedure:
-
Preparation of the Adhesive Surface:
-
Endothelial Cell Monolayer: Culture HUVECs to confluence in the flow chamber. Activate the HUVECs with a pro-inflammatory cytokine like TNF-α (10 ng/mL) for 4-6 hours to induce E-selectin expression.
-
Immobilized Selectin: Coat the flow chamber with a recombinant selectin-Fc chimera (e.g., 5 µg/mL in PBS) overnight at 4°C. Block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Cell Preparation and Labeling:
-
Label the leukocyte cell line with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay medium.
-
Prepare different concentrations of D-galactose-6-O-sulfate in the cell suspension and incubate for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Assemble the flow chamber on the microscope stage.
-
Perfuse the cell suspension (with or without the inhibitor) through the chamber at a defined shear stress (e.g., 1-2 dyn/cm2).
-
Record videos of several fields of view for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Quantify the number of adherent (rolling and firmly attached) cells per field of view.
-
Calculate the percentage of inhibition of cell adhesion for each concentration of D-galactose-6-O-sulfate compared to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow for a Competitive Inhibition Assay
Caption: Workflow for a competitive ELISA to determine the inhibitory potential of D-galactose-6-O-sulfate.
Selectin-Mediated Signaling Pathway
Caption: Simplified signaling cascade initiated by sulfated ligand binding to selectins on leukocytes.
References
Application Notes and Protocols for D-Galactose-6-O-sulfate sodium salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galactose-6-O-sulfate sodium salt is a sulfated monosaccharide that serves as a valuable tool in glycobiology and related fields. As a stable, water-soluble carbohydrate, it is utilized in a variety of research applications, particularly in studies involving glycan-protein interactions. Its presence in natural structures like carrageenan and keratin (B1170402) sulfate (B86663) underscores its biological relevance. In research settings, it is often used to investigate the role of sulfation in molecular recognition events, such as the binding of selectins, and to probe the mechanisms of signaling pathways where sulfated glycans are key components.
Applications
-
Glycan-Protein Interaction Studies: this compound can be used as a ligand in binding assays to characterize the specificity and affinity of carbohydrate-binding proteins (lectins), such as selectins, which are involved in cell adhesion and inflammatory responses.
-
Enzyme Assays: It can serve as a substrate or inhibitor in studies of sulfatases and other enzymes involved in glycan metabolism.
-
Signaling Pathway Research: As sulfated glycans are known to modulate signaling pathways, this compound can be used to investigate the effects of specific sulfation patterns on cellular responses.
-
Drug Development: In drug discovery, it can be used as a building block for the synthesis of more complex carbohydrate-based therapeutics or as a competitive inhibitor in assays designed to screen for drugs that target glycan-binding proteins.
Physicochemical and Solubility Data
The following table summarizes the key physicochemical properties and solubility information for this compound.
| Property | Value |
| CAS Number | 125455-62-1 |
| Molecular Formula | C₆H₁₁NaO₉S |
| Molecular Weight | 282.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, slightly soluble in methanol. |
| Storage Temperature | -20°C |
Experimental Protocols
This protocol describes the preparation of a sterile aqueous stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., cell culture grade, nuclease-free)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes
Procedure:
-
Determine the Desired Concentration: Decide on the final concentration of the stock solution (e.g., 10 mM, 50 mM).
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or a suitable container.
-
Add Solvent: Add the appropriate volume of sterile, high-purity water to the powder.
-
Dissolve the Compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution to ensure all the solid has dissolved.
-
If dissolution is slow, gentle warming in a water bath (up to 50°C) can be applied. Mix intermittently until the solid is fully dissolved. Do not overheat.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage tube. This step is crucial for applications in cell culture.[1]
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Caption: Workflow for the preparation of stock and working solutions of this compound.
Signaling Pathway Involvement
Sulfated glycans on the cell surface or in the extracellular matrix play a critical role in cell signaling by acting as co-receptors or by directly binding to signaling molecules. The sulfate groups often form essential parts of the binding epitopes for proteins such as growth factors, cytokines, and morphogens. D-Galactose-6-O-sulfate is a component of larger glycans that can participate in these interactions. For instance, 6-O-sulfation of galactose residues in structures like sialyl Lewis X is crucial for their recognition by selectins, mediating cell adhesion in processes like leukocyte trafficking during inflammation.
The diagram below illustrates the general principle of how a sulfated glycan can mediate a cellular response by facilitating the interaction between a ligand (e.g., a growth factor) and its receptor.
Caption: Role of a sulfated glycan in mediating ligand-receptor binding and initiating a signaling cascade.
References
Application Note: A Cell-Based Fluorometric Assay for N-Acetylgalactosamine-6-Sulfatase (GALNS) Activity
Introduction
N-acetylgalactosamine-6-sulfatase (GALNS) is a critical lysosomal enzyme responsible for the degradation of glycosaminoglycans (GAGs), specifically keratan (B14152107) sulfate (B86663) (KS) and chondroitin-6-sulfate (C6S).[1][2][3] The enzyme hydrolyzes the 6-sulfate esters from galactose and N-acetylgalactosamine residues within these GAGs. A deficiency in GALNS activity, resulting from mutations in the GALNS gene, leads to the lysosomal storage disorder Mucopolysaccharidosis IVA (MPS IVA), also known as Morquio A syndrome.[1][2][3][4] This condition is characterized by the accumulation of KS and C6S, leading to systemic skeletal dysplasia and other multi-organ complications.[1][2]
This application note describes a cell-based assay for the determination of GALNS activity in cell lysates using a fluorogenic substrate. This assay is a fundamental tool for the diagnosis of MPS IVA, for monitoring the efficacy of enzyme replacement therapies, and for screening potential therapeutic compounds.
Principle of the Method
The assay measures GALNS activity by incubating cell lysates with the synthetic fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate. GALNS cleaves the sulfate group from this substrate. In a subsequent step, β-galactosidase is added to cleave the galactose moiety, releasing the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity of the released 4-MU is directly proportional to the GALNS enzyme activity in the cell lysate. The activity is normalized to the total protein concentration of the lysate.
Experimental Protocols
Protocol 1: Cell Culture and Lysate Preparation
This protocol describes the culture of human dermal fibroblasts and the subsequent preparation of cell lysates for the enzyme assay. Fibroblasts are a commonly used cell type for the diagnosis of lysosomal storage diseases.[5]
Materials:
-
Human dermal fibroblasts (from patients and healthy controls)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.5, with 0.1% Triton X-100
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture fibroblasts in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting Cells: When cells reach 80-90% confluency, wash the cell monolayer twice with sterile PBS.
-
Add 1 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 5 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS.
-
Centrifuge again at 200 x g for 5 minutes and discard the supernatant.
-
Lysate Preparation: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 200-500 µL).
-
Incubate the cell suspension on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The cell lysate can be used immediately or stored at -80°C for future use.
Protocol 2: Fluorometric GALNS Enzyme Assay
This protocol details the enzymatic assay using a 96-well plate format.
Materials:
-
Cell lysate (from Protocol 1)
-
4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate (Substrate)
-
β-Galactosidase from Aspergillus oryzae
-
Assay Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 4.3
-
Stop Solution: 0.5 M Sodium carbonate-bicarbonate buffer, pH 10.7
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate in deionized water.
-
Working Substrate Solution: Dilute the substrate stock solution to 1 mM in Assay Buffer.
-
β-Galactosidase Solution: Prepare a solution of β-galactosidase in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add 10 µL of cell lysate (containing 10-20 µg of protein) to each well of the 96-well plate.
-
Include a "blank" for each sample containing 10 µL of Lysis Buffer instead of cell lysate.
-
Add 20 µL of the Working Substrate Solution to each well.
-
-
First Incubation:
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 2 hours.
-
-
Second Incubation:
-
Add 10 µL of the β-Galactosidase Solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Stopping the Reaction:
-
Add 200 µL of Stop Solution to each well to terminate the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence in a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
-
Calculation of Activity:
-
Subtract the fluorescence reading of the blank from the sample readings.
-
Calculate the GALNS activity using a 4-methylumbelliferone standard curve.
-
Express the final activity as pmol of substrate hydrolyzed per hour per milligram of protein (pmol/hr/mg).
-
Data Presentation
Table 1: GALNS Activity in Fibroblast Lysates
| Cell Line | Genotype | GALNS Activity (pmol/hr/mg protein) | Standard Deviation |
| Control 1 | Wild-Type | 17.2 | ± 1.5 |
| Control 2 | Wild-Type | 18.5 | ± 1.8 |
| MPS IVA Patient 1 | Homozygous Mutation | 0.8 | ± 0.2 |
| MPS IVA Patient 2 | Compound Heterozygous | 1.1 | ± 0.3 |
Table 2: Kinetic Parameters of Recombinant Human GALNS
| Substrate | KM (mM) | Vmax (pmol/hr/µg) |
| 4-MU-Gal-6-S | 0.05 | 2500 |
| Keratan Sulfate | 0.05 | Not Reported |
| Chondroitin-6-Sulfate | 0.01 | Not Reported |
Note: KM values for natural substrates are reported from literature.[6]
Table 3: Inhibition of GALNS Activity by Sulfate
| Inhibitor | Concentration (mM) | % Inhibition | IC50 (mM) | Ki (mM) |
| Sulfate | 0.1 | 10.5 | 0.89 | 0.57 |
| Sulfate | 0.5 | 45.2 | ||
| Sulfate | 1.0 | 65.8 | ||
| Sulfate | 2.0 | 82.1 |
Data adapted from structural and enzymatic analysis of human GALNS.[6]
Visualizations
Caption: Lysosomal degradation pathway of GAGs by GALNS.
Caption: Experimental workflow for the cell-based GALNS assay.
References
- 1. "Development of a Cellular Model for Morquio A Syndrome" by Virgen Guadalupe Sierra [scholar.dominican.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Replacement in a Human Model of Mucopolysaccharidosis IVA In Vitro and Its Biodistribution in the Cartilage of Wild Type Mice | PLOS One [journals.plos.org]
- 4. Generation of a cellular model for mucopolysaccharidosis type IVA (MPS IVA) (AOUMEYi003-A) from a patient carrying compound heterozygous mutations p.G116V and p.G290S in the GALNS gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mucopolysaccharidosis IVA: Current Disease Models and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Galactose-6-O-Sulfate as a Competitive Inhibitor in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-galactose-6-O-sulfate (Gal-6-S) is a monosaccharide derivative that plays a role in various biological recognition processes. As a sulfated sugar, it is a structural component of larger glycans, such as keratan (B14152107) sulfate (B86663) and certain carrageenans.[1][2] Its presence in these larger molecules can be critical for their interaction with carbohydrate-binding proteins (lectins), such as selectins and galectins. In the context of binding assays, D-galactose-6-O-sulfate can serve as a valuable tool, acting as a competitive inhibitor to probe the binding sites of these important protein targets. This document provides detailed application notes and protocols for utilizing D-galactose-6-O-sulfate in competitive binding assays.
Mechanism of Action: Competitive Inhibition
Competitive inhibition is a fundamental concept in biochemistry and pharmacology. In this model, an inhibitor molecule, which structurally resembles the natural ligand, competes for the same binding site on a protein. D-galactose-6-O-sulfate, as a derivative of D-galactose, can compete with galactose-containing glycans for the carbohydrate recognition domain (CRD) of lectins like galectins.[3][4][5] By occupying the binding site, D-galactose-6-O-sulfate prevents the natural ligand from binding, thereby inhibiting the downstream biological signaling. The potency of a competitive inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While specific quantitative data for D-galactose-6-O-sulfate as a standalone inhibitor is not extensively documented, it serves as an excellent model compound to establish and validate competitive binding assays for more complex sulfated glycans and their mimetics.
Target Proteins and Signaling Pathways
D-galactose-6-O-sulfate is particularly relevant for studying lectins involved in cell adhesion, inflammation, and cancer progression.
Galectins
Galectins are a family of proteins defined by their affinity for β-galactosides.[3][4] They play crucial roles in cancer, inflammation, and immunity.[3] Inhibition of galectin-glycan interactions is a promising therapeutic strategy.[3][4] D-galactose derivatives can competitively block the CRD of galectins, thereby disrupting downstream signaling pathways such as the Akt pathway, which is involved in cell migration and proliferation.[6]
Selectins
Selectins are cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation.[7][8][9][10] L-selectin, expressed on leukocytes, binds to sulfated glycans on endothelial cells.[7][8][10] The 6-O-sulfation of galactose can be a determinant for L-selectin binding.[11] Competitive inhibition of selectin-ligand interactions can block leukocyte adhesion and subsequent inflammatory responses.
Quantitative Data
While extensive quantitative data for D-galactose-6-O-sulfate as a standalone competitive inhibitor is limited in publicly available literature, its utility is demonstrated in establishing binding assays to determine the inhibitory constants (IC50 and Ki) of other, potentially more potent, inhibitors. The following table provides a template for how such data should be presented.
| Target Protein | Assay Type | Fluorescent Probe (for FP) | IC50 of D-galactose-6-O-sulfate | Ki of D-galactose-6-O-sulfate | Reference Compound | IC50 of Reference Compound |
| Galectin-3 | FP | Fluorescein-labeled Lactose | Data to be determined | Data to be determined | Lactose | (Expected in mM range) |
| L-Selectin | SPR | - | Data to be determined | Data to be determined | Sialyl Lewis X | (Expected in mM range) |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is designed to determine the IC50 value of D-galactose-6-O-sulfate for a target galectin.
Materials:
-
Purified target galectin
-
Fluorescently labeled probe with known affinity for the galectin (e.g., fluorescein-labeled lactose)
-
D-galactose-6-O-sulfate sodium salt
-
Assay buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the galectin in assay buffer. The final concentration in the assay should be close to the Kd of the fluorescent probe.
-
Prepare a stock solution of the fluorescent probe. The final concentration should be low (nM range) to minimize signal noise.
-
Prepare a serial dilution of D-galactose-6-O-sulfate in assay buffer.
-
-
Assay Setup:
-
In the microplate, add the assay buffer, the fluorescent probe, and the serially diluted D-galactose-6-O-sulfate.
-
Initiate the reaction by adding the galectin to each well.
-
Include control wells:
-
Probe only (for baseline polarization).
-
Probe and galectin without inhibitor (for maximum polarization).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) Competitive Binding Assay
This protocol provides a framework for analyzing the inhibition of a selectin-ligand interaction by D-galactose-6-O-sulfate.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified selectin
-
Biotinylated natural ligand (e.g., a sulfated glycan)
-
Streptavidin
-
This compound
-
Running buffer (e.g., HBS-P+)
-
Amine coupling kit (for covalent immobilization)
Procedure:
-
Immobilization of Ligand:
-
The natural ligand can be immobilized on the sensor chip surface. Alternatively, a capture-based approach can be used where streptavidin is first immobilized, followed by the injection of the biotinylated ligand.
-
-
Binding Analysis of the Analyte:
-
Inject a series of concentrations of the selectin (analyte) over the sensor surface to determine its binding kinetics to the immobilized ligand.
-
-
Competition Assay:
-
Prepare a series of solutions containing a fixed concentration of the selectin mixed with increasing concentrations of D-galactose-6-O-sulfate.
-
Inject these mixtures over the sensor surface.
-
-
Data Analysis:
-
The binding response of the selectin will decrease as the concentration of the competitive inhibitor increases.
-
Plot the percentage of inhibition against the concentration of D-galactose-6-O-sulfate to determine the IC50 value. Kinetic analysis can also be performed to determine the Ki.
-
Conclusion
D-galactose-6-O-sulfate is a valuable biochemical tool for studying the interactions of sulfated glycans with lectins such as galectins and selectins. While it may exhibit modest inhibitory potency on its own, its primary utility lies in its role as a competitive inhibitor to establish and validate binding assays. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to investigate the inhibition of these important biological pathways, paving the way for the discovery and characterization of novel therapeutic agents.
References
- 1. Frontiers | D-Galactose Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets [frontiersin.org]
- 2. dextrauk.com [dextrauk.com]
- 3. L-selectin: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. Role of the GalNAc-galectin pathway in the healing of premature rupture of membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KSGal6ST generates galactose-6-O-sulfate in high endothelial venules but does not contribute to L-selectin-dependent lymphocyte homing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics with D-Galactose-6-O-sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing D-Galactose-6-O-sulfate and its derivatives to study the kinetics of sulfatases, particularly Galactose-6-sulfatase (GALNS). Understanding the kinetic parameters of these enzymes is crucial for elucidating their role in various biological processes, including the degradation of glycosaminoglycans (GAGs) like keratan (B14152107) sulfate (B86663) and chondroitin-6-sulfate, and for the development of therapeutics for lysosomal storage disorders such as Morquio A syndrome.
Introduction to D-Galactose-6-O-sulfate in Enzymology
D-Galactose-6-O-sulfate is a monosaccharide sulfate that serves as a key substrate for several enzymes, most notably Galactose-6-sulfatase (EC 3.1.6.4), also known as N-acetylgalactosamine-6-sulfatase.[1][2] This enzyme catalyzes the hydrolysis of the 6-sulfate group from galactose residues within larger polysaccharides.[1][3] The study of its kinetics provides valuable insights into the enzyme's catalytic mechanism, substrate specificity, and inhibition, which are essential for drug discovery and the development of enzyme replacement therapies.[4][5]
Featured Enzyme: Galactose-6-sulfatase (GALNS)
GALNS is a lysosomal enzyme responsible for the degradation of keratan sulfate and chondroitin-6-sulfate.[1][6] A deficiency in GALNS activity leads to the accumulation of these GAGs, resulting in the autosomal recessive disorder Mucopolysaccharidosis IVA (Morquio A syndrome).[6][7]
Reaction Catalyzed by GALNS:
The primary reaction involves the hydrolysis of a sulfate ester bond:
D-Galactose-6-sulfate + H₂O → D-Galactose + Sulfate
This reaction is a critical step in the catabolism of complex carbohydrates.
Data Presentation: Kinetic Parameters of Sulfatases
The following table summarizes key kinetic parameters for Galactose-6-sulfatase from various sources and with different substrates. This data is essential for comparative analysis and for designing new kinetic experiments.
| Enzyme Source | Substrate | KM | Vmax | kcat | Optimal pH | Reference(s) |
| Eucheuma striatum | μ-carrageenan | 4.31 mM | 0.17 mM min-1 | - | 7.0 | [8] |
| Betaphycus gelatinus | μ-carrageenan | - | - | - | 7.0 | [9] |
| Human (recombinant) | 4-methylumbelliferyl-β-D-galactose-6-sulfate | - | - | - | - | [1] |
| Human (recombinant) | 4-MU-S | 2.1 ± 0.6 mM | - | 4.2 ± 0.7 min-1 | - | [1] |
| Human Kidney | Sulfated tetrasaccharide from Chondroitin-6-sulfate | - | - | - | 4.8 | [10] |
| Human Fibroblasts | Trisaccharide from Chondroitin-6-sulfate | ~0.1 mM | - | - | 4.8 | [11] |
Note: The variability in substrates and enzyme sources leads to different kinetic parameters. Direct comparison should be made with caution. The use of synthetic fluorogenic substrates like 4-methylumbelliferyl derivatives provides a more standardized approach for high-throughput screening.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Sulfatase Activity
This protocol is adapted from general sulfatase assays and is suitable for monitoring the release of a chromogenic or fluorogenic product in real-time.
Materials:
-
Purified Galactose-6-sulfatase
-
Synthetic substrate: 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate
-
Assay Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 4.8 (optimal for lysosomal sulfatases)
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates (black plates for fluorescence)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the synthetic substrate in deionized water.
-
Prepare the Assay Buffer and Stop Solution.
-
Prepare serial dilutions of the purified enzyme in Assay Buffer.
-
-
Set up the Reaction:
-
In each well of the microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of the enzyme dilution to the appropriate wells. Include a "no enzyme" control.
-
To initiate the reaction, add 40 µL of the substrate solution to each well. The final volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
For a continuous assay, place the plate in a pre-warmed microplate reader and take readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. For an endpoint assay, incubate for a fixed time (e.g., 60 minutes).
-
-
Measurement:
-
For the fluorogenic substrate, set the excitation wavelength to ~360 nm and the emission wavelength to ~450 nm.
-
If using an endpoint assay, add 100 µL of Stop Solution to each well to terminate the reaction before reading the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per unit time).
-
To determine KM and Vmax, perform the assay with varying substrate concentrations and a fixed enzyme concentration.
-
Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot can also be used.[12]
-
Protocol 2: Endpoint Assay for Sulfate Release
This protocol measures the amount of inorganic sulfate released from D-Galactose-6-O-sulfate or a natural polysaccharide substrate.
Materials:
-
Purified Galactose-6-sulfatase
-
Substrate: D-Galactose-6-O-sulfate or a natural substrate like μ-carrageenan.
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0 (optimal for some algal sulfatases).[8]
-
Trichloroacetic acid (TCA) solution (e.g., 10%) to stop the reaction.
-
Sulfate quantification reagent (e.g., Barium chloride-gelatin reagent for turbidimetric assay).
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the substrate in Assay Buffer.
-
Prepare the Assay Buffer and TCA solution.
-
Prepare serial dilutions of the purified enzyme in Assay Buffer.
-
-
Set up the Reaction:
-
In microcentrifuge tubes, combine the Assay Buffer, substrate solution, and enzyme dilution. The total reaction volume can be, for example, 200 µL. Include a "no enzyme" control.
-
-
Incubation:
-
Incubate the tubes at the optimal temperature for the enzyme (e.g., 40°C for the enzyme from Eucheuma striatum).[8]
-
Incubate for a fixed period (e.g., 1-2 hours).
-
-
Stop the Reaction:
-
Add an equal volume of TCA solution to each tube to precipitate the protein and stop the reaction.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Quantify Sulfate:
-
Transfer the supernatant to a new tube.
-
Use a suitable method to quantify the inorganic sulfate in the supernatant. A common method is the turbidimetric assay using barium chloride, where the turbidity is proportional to the sulfate concentration.[10]
-
Measure the absorbance at a specific wavelength (e.g., 500 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium sulfate.
-
Determine the concentration of sulfate released in each sample from the standard curve.
-
Calculate the enzyme activity (e.g., in µmol of sulfate released per minute per mg of enzyme).
-
To determine kinetic parameters, vary the substrate concentration as described in Protocol 1.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the context in which the enzymatic activity of Galactose-6-sulfatase is crucial.
Caption: Degradation pathway of Keratan Sulfate in the lysosome.
Caption: Enzymatic degradation pathway of Carrageenan.
Experimental Workflow
The following diagram outlines the general workflow for determining enzyme kinetic parameters.
Caption: General workflow for enzyme kinetics analysis.
References
- 1. The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Identification of galactosamine-(N-acetyl)-6-sulfatase (GALNS) as a novel therapeutic target in progression of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Keratan sulfate/keratin metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Exploring Multivalent Architectures for Binding and Stabilization of N-Acetylgalactosamine 6-Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of D-Gal-6-sulfurylase from Eucheuma striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-acetylgalactosamine-6-sulfate sulfatase in man. Absence of the enzyme in Morquio disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive procedure for the diagnosis of N-acetyl-galactosamine-6-sulfate sulfatase deficiency in classical Morquio's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Application Notes and Protocols: D-Galactose-6-O-sulfate in Glycan Microarray Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Galactose-6-O-sulfate (Gal-6S) in glycan microarray experiments. This document includes detailed protocols for the immobilization of Gal-6S and for performing binding assays, along with a summary of known protein interactions and their implications in cellular signaling.
Introduction
D-Galactose-6-O-sulfate is a sulfated monosaccharide that plays a crucial role in various biological recognition events. The sulfate (B86663) group at the 6-position of the galactose ring is a key determinant for specific interactions with a variety of glycan-binding proteins (GBPs), including lectins involved in immune regulation and cell adhesion. Glycan microarrays are a powerful high-throughput technology for characterizing these interactions by presenting a library of glycans, including structurally defined sulfated carbohydrates like Gal-6S, for interrogation with proteins, antibodies, cells, or viruses.
Applications of D-Galactose-6-O-sulfate in Glycan Microarrays
-
Immune Response Modulation: Investigating the binding of immune-regulatory lectins, such as Siglecs, to 6-O-sulfated galactose can elucidate mechanisms of immune suppression and activation. For example, Siglec-8, found on eosinophils and mast cells, shows a strong preference for glycans containing 6'-sulfo-sialyl-LewisX, where the 6-sulfation is on galactose.[1][2] This interaction can trigger apoptosis in eosinophils, highlighting a potential therapeutic target for allergic inflammation.[1]
-
Cell Adhesion and Trafficking: The interaction between L-selectin on leukocytes and its sulfated ligands on endothelial cells is critical for leukocyte rolling and extravasation at sites of inflammation. Glycans containing 6-O-sulfated galactose are components of these ligands, and glycan microarrays can be used to dissect the specificities of these interactions.
-
Cancer and Disease Biomarker Discovery: Aberrant sulfation patterns on cell surface glycans are often associated with disease states, including cancer. Glycan microarrays featuring Gal-6S can be used to screen for antibodies or other proteins in patient sera that recognize these modified glycans, potentially leading to the discovery of new biomarkers.
-
Drug Development: By identifying proteins that specifically bind to D-Galactose-6-O-sulfate, glycan microarrays can aid in the development of novel therapeutics that either block or mimic these interactions to modulate biological processes.
Quantitative Binding Data
The following table summarizes quantitative binding data from glycan microarray experiments involving D-Galactose-6-O-sulfate or related sulfated glycan structures. This data provides insights into the affinity and specificity of various glycan-binding proteins.
| Glycan-Binding Protein | Ligand on Microarray | Binding Affinity (Kd) | Method | Reference |
| Human Siglec-8 | 6'-sulfo-sialyl LewisX (Neu5Acα2-3(6S)Galβ1-4(Fucα1-3)GlcNAc) | Not explicitly stated in microarray data, but strong binding observed. | Glycan Microarray | [3] |
| Engineered Lectin (E20K mutant) | 6'-Sulfo-LN (6-O-sulfo-Galβ1-4GlcNAc) | ~3 µM | Frontal Affinity Chromatography | [4] |
| Soybean Lectin | Sulfatide (Galactosylceramide I3-sulfate) | Nanomolar range | Isothermal Titration Calorimetry |
Experimental Protocols
Protocol 1: Immobilization of Amine-Functionalized D-Galactose-6-O-sulfate on NHS-Activated Slides
This protocol describes the covalent immobilization of D-Galactose-6-O-sulfate, functionalized with a primary amine linker, onto N-hydroxysuccinimide (NHS)-ester activated glass slides.
Materials:
-
NHS-activated glass slides
-
Amine-functionalized D-Galactose-6-O-sulfate
-
Printing Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Blocking Buffer: 50 mM ethanolamine (B43304) in 50 mM sodium borate (B1201080) buffer, pH 9.0
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)
-
Purified water
-
Microarray spotter
-
Humidified chamber
-
Centrifuge
Procedure:
-
Preparation of Glycan Solution:
-
Dissolve the amine-functionalized D-Galactose-6-O-sulfate in the Printing Buffer to a final concentration of 100 µM. If solubility is an issue, a small percentage of DMSO (e.g., up to 10%) can be added.
-
Centrifuge the solution at 14,000 rpm for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to a clean microplate for printing.
-
-
Microarray Printing:
-
Use a robotic microarrayer to spot the glycan solution onto the NHS-activated glass slides.
-
Maintain a humid environment during printing to prevent evaporation of the spotting solution.
-
-
Immobilization Reaction:
-
Place the printed slides in a humidified chamber and incubate at room temperature for 1-2 hours, or overnight at 4°C, to allow for the covalent coupling of the amine group to the NHS-ester on the slide surface.
-
-
Blocking:
-
After incubation, wash the slides briefly with purified water.
-
Immerse the slides in Blocking Buffer for 1 hour at room temperature with gentle agitation to quench any unreacted NHS-ester groups.
-
-
Washing and Drying:
-
Wash the slides three times with PBST for 5 minutes each with gentle agitation.
-
Wash the slides three times with purified water for 2 minutes each.
-
Dry the slides by centrifugation in a slide holder at 200 x g for 5 minutes.
-
-
Storage:
-
Store the fabricated glycan microarrays in a desiccator at 4°C until use.
-
Protocol 2: Glycan Microarray Binding Assay
This protocol outlines a general procedure for performing a binding assay on a D-Galactose-6-O-sulfate-containing microarray with a fluorescently labeled protein.
Materials:
-
Fabricated glycan microarray slide
-
Fluorescently labeled glycan-binding protein (GBP)
-
Binding Buffer: PBST with 1% Bovine Serum Albumin (BSA)
-
Wash Buffer: PBST
-
Purified water
-
Microarray scanner
-
Humidified chamber
Procedure:
-
Blocking the Microarray:
-
Before applying the sample, block the microarray slide by incubating it with Binding Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific binding.
-
-
Sample Incubation:
-
Prepare a dilution series of the fluorescently labeled GBP in Binding Buffer. Recommended starting concentrations range from 1 to 100 µg/mL.
-
Remove the blocking solution from the slide.
-
Apply the GBP solution to the microarray surface and incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
After incubation, wash the slide three times with PBST for 5 minutes each with gentle agitation to remove unbound protein.
-
Wash the slide twice with purified water for 2 minutes each to remove residual salt and detergent.
-
-
Drying:
-
Dry the slide by centrifugation at 200 x g for 5 minutes.
-
-
Scanning and Data Analysis:
-
Scan the microarray slide using a suitable microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Analyze the scanned image using microarray analysis software to quantify the fluorescence intensity of each spot. The intensity is proportional to the amount of bound protein.
-
Signaling Pathways and Experimental Workflows
Siglec-8 Signaling Pathway
Binding of multivalent ligands containing 6'-O-sulfated galactose to Siglec-8 on eosinophils can trigger a signaling cascade leading to apoptosis. This pathway involves the recruitment of Src family kinases (SFKs) and spleen tyrosine kinase (Syk), leading to the activation of downstream effectors that ultimately result in the production of reactive oxygen species (ROS) and cell death.[5][6]
Caption: Siglec-8 signaling cascade in eosinophils.
L-selectin Mediated Leukocyte Tethering and Rolling
L-selectin on leukocytes recognizes sulfated ligands, such as those containing 6-sulfo-sialyl LewisX, on the surface of endothelial cells. This interaction mediates the initial tethering and subsequent rolling of leukocytes along the endothelium, a critical step in their recruitment to sites of inflammation.
Caption: L-selectin mediated leukocyte adhesion cascade.
General Glycan Microarray Experimental Workflow
The following diagram illustrates the general workflow for a glycan microarray experiment, from slide preparation to data analysis.
Caption: General workflow for a glycan microarray experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. A head-to-tail view of L-selectin and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jbc.org [jbc.org]
- 5. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Studying the Effects of D-Galactose-6-O-sulfate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of D-Galactose-6-O-sulfate on gene expression. While direct studies on the gene expression effects of D-Galactose-6-O-sulfate are limited, based on in silico data suggesting an interaction with Caspase-3 and extensive research on its non-sulfated counterpart, D-galactose, we can hypothesize its involvement in apoptosis and inflammatory signaling pathways. D-galactose is widely used to induce aging models by promoting oxidative stress and inflammation, often through the NF-κB pathway. Therefore, it is plausible that D-Galactose-6-O-sulfate may modulate these pathways, potentially offering protective effects.
These notes offer detailed protocols to test these hypotheses, focusing on the analysis of key genes involved in apoptosis and inflammation.
Data Presentation
The following table summarizes hypothetical gene expression changes that could be investigated following treatment with D-Galactose-6-O-sulfate, based on its potential role in modulating apoptosis and NF-κB signaling pathways.
| Pathway | Gene | Function | Hypothesized Change in Expression with D-Galactose-6-O-sulfate |
| Apoptosis | CASP3 | Executioner caspase in apoptosis | Downregulation |
| BCL2 | Anti-apoptotic protein | Upregulation | |
| BAX | Pro-apoptotic protein | Downregulation | |
| TP53 | Tumor suppressor, apoptosis regulator | Downregulation | |
| NF-κB Signaling | NFKB1 (p105/p50) | Central mediator of inflammatory response | Downregulation of nuclear translocation/activity |
| RELA (p65) | Subunit of NF-κB | Downregulation of nuclear translocation/activity | |
| TNF | Pro-inflammatory cytokine | Downregulation | |
| IL6 | Pro-inflammatory cytokine | Downregulation | |
| IL1B | Pro-inflammatory cytokine | Downregulation |
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways that may be affected by D-Galactose-6-O-sulfate.
Application Notes and Protocols for D-Galactose-6-O-sulfate as a Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of D-Galactose-6-O-sulfate as a standard for High-Performance Liquid Chromatography (HPLC) analysis. This document includes detailed protocols for sample preparation, HPLC method parameters, and data analysis. The provided information is intended to assist in the accurate quantification of D-Galactose-6-O-sulfate in various samples, which is crucial for research in glycobiology, drug development, and quality control of biopharmaceuticals. D-Galactose-6-O-sulfate is a key component of glycosaminoglycans like keratan (B14152107) sulfate (B86663) and is found in certain types of carrageenan.[]
Introduction
D-Galactose-6-O-sulfate is a sulfated monosaccharide that plays a significant role in the structure and function of various biological macromolecules. Its accurate quantification is essential for understanding the biological processes in which it is involved and for the quality control of products containing this molecule. HPLC is a powerful technique for the separation and quantification of carbohydrates, and the use of a well-characterized standard is paramount for achieving reliable and reproducible results.
This document outlines two primary HPLC methods for the analysis of D-Galactose-6-O-sulfate: a Hydrophilic Interaction Liquid Chromatography (HILIC) method suitable for polar compounds and an Ion-Pair Reversed-Phase HPLC method for enhanced retention of the charged sulfate group.
Experimental Protocols
Standard Solution Preparation
Proper preparation of the D-Galactose-6-O-sulfate standard is critical for accurate quantification.
Materials:
-
D-Galactose-6-O-sulfate sodium salt (purity ≥95%)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
0.22 µm syringe filters
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Filtration: Filter all standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.
-
Storage: Store the stock solution at -20°C for up to one month. Prepare fresh working standards daily.
Sample Preparation from Biological Matrices
The following is a general protocol for the extraction of sulfated monosaccharides from glycoproteins.
Materials:
-
Trifluoroacetic acid (TFA)
-
Centrifugal evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Hydrolysis: To release monosaccharides, hydrolyze the glycoprotein (B1211001) sample with 2M TFA at 100°C for 4 hours.
-
Drying: Remove the TFA by drying the sample in a centrifugal evaporator.
-
Resuspension: Re-dissolve the dried sample in HPLC-grade water.
-
Solid-Phase Extraction (SPE): For complex samples, a cleanup step using SPE cartridges may be necessary to remove interfering substances.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter before HPLC analysis.
HPLC Method 1: HILIC with ELSD/CAD Detection
This method is suitable for the analysis of polar compounds like D-Galactose-6-O-sulfate.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Primesep S2, 4.6 x 150 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile:Water (92:8, v/v) with 0.1% Formic Acid[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[2] |
| ELSD Settings | Nebulizer: 50°C, Evaporator: 50°C, Gas Flow: 1.6 SLM[2] |
HPLC Method 2: Ion-Pair Reversed-Phase HPLC with UV Detection (after derivatization)
This method involves pre-column derivatization to introduce a UV-active chromophore, allowing for sensitive detection.
Derivatization Protocol (with 1-phenyl-3-methyl-5-pyrazolone - PMP):
-
To the dried sample/standard, add 20 µL of 0.5 M PMP in methanol (B129727) and 20 µL of 0.3 M NaOH.
-
Incubate at 70°C for 30 minutes.
-
Cool to room temperature and neutralize with 20 µL of 0.3 M HCl.
-
Remove the excess PMP by partitioning with chloroform (B151607) three times.
-
The aqueous layer containing the PMP-labeled sugar is ready for HPLC analysis.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Waters Alliance HPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1 M Phosphate buffer (pH 7.0) with 5 mM Tetrabutylammonium bromide (ion-pairing agent)B: Acetonitrile |
| Gradient | 10-30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector at 245 nm |
Data Presentation
The following tables summarize the expected quantitative data for the analysis of D-Galactose-6-O-sulfate using the described HPLC methods. These values are typical and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Expected HPLC Performance Data
| Parameter | Method 1 (HILIC-ELSD/CAD) | Method 2 (Ion-Pair RP-HPLC-UV) |
| Expected Retention Time | 5 - 10 min | 12 - 18 min |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.5 ppm[2] | ~5 ng |
| Limit of Quantification (LOQ) | ~1.5 ppm | ~15 ng |
| Precision (%RSD) | < 5% | < 3% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of D-Galactose-6-O-sulfate.
References
Application Notes and Protocols for Labeling D-Galactose-6-O-sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for the labeling of D-Galactose-6-O-sulfate, a critical monosaccharide component of keratan (B14152107) sulfate (B86663) and other glycoconjugates. Understanding the biological roles of this sulfated sugar requires effective methods for its detection and tracking. The following sections detail chemical and chemoenzymatic labeling strategies, experimental protocols, and the biological context of D-Galactose-6-O-sulfate.
Introduction to D-Galactose-6-O-sulfate Labeling
D-Galactose-6-O-sulfate is a sulfated monosaccharide that plays a significant role in the structure and function of glycosaminoglycans (GAGs), particularly keratan sulfate (KS).[1] Labeling of D-Galactose-6-O-sulfate is essential for studying its metabolism, trafficking, and interactions with proteins, and for developing diagnostics and therapeutics related to GAG pathobiology.
The primary challenge in labeling sulfated carbohydrates is the potential for the sulfate group to be labile under certain chemical conditions. Therefore, labeling strategies must be chosen carefully to preserve the integrity of the molecule. This document focuses on methods that are compatible with the 6-O-sulfate group.
Labeling Techniques
Two primary strategies for labeling D-Galactose-6-O-sulfate are presented:
-
Reductive Amination: A direct chemical labeling method that targets the reducing end of the sugar.
-
Chemoenzymatic Labeling: An indirect method where a labeled or functionalized galactose analog is incorporated into a growing glycan chain using enzymes.
Reductive Amination
Reductive amination is a robust method for covalently attaching a label containing a primary amine to the reducing end of a carbohydrate.[2] The open-chain aldehyde form of D-Galactose-6-O-sulfate reacts with an amino-functionalized label (e.g., a fluorescent dye or biotin (B1667282) with an amino group) to form a Schiff base, which is then reduced to a stable secondary amine linkage.
Advantages:
-
Direct labeling of the monosaccharide.
-
Formation of a stable covalent bond.
-
A wide variety of amine-reactive labels are commercially available.
Considerations:
-
Reaction conditions need to be optimized to prevent desulfation.
-
The reducing agent must be mild enough not to degrade the carbohydrate. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose.[3]
Chemoenzymatic Labeling
Chemoenzymatic methods offer high specificity and are performed under physiological conditions, which helps to preserve the sulfate group. In this approach, an unnatural galactose analog containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne) can be used as a substrate for glycosyltransferases. Once incorporated into an oligosaccharide, the handle can be specifically labeled with a fluorescent probe or other reporter molecule via click chemistry.
While this method does not directly label free D-Galactose-6-O-sulfate, it allows for the introduction of a labeled 6-O-sulfated galactose residue into a larger glycan structure, which is often the ultimate goal in studying its biological context.
Advantages:
-
High specificity due to enzymatic reactions.
-
Mild reaction conditions protect the sulfate group.
-
Allows for the study of the monosaccharide in the context of a larger glycan.
Considerations:
-
Requires specific glycosyltransferases that can accept the modified sugar donor.
-
The synthesis of the modified sugar donor (e.g., UDP-Gal with a bioorthogonal handle) can be complex.
Experimental Protocols
Protocol for Fluorescent Labeling of D-Galactose-6-O-sulfate via Reductive Amination
This protocol describes the labeling of D-Galactose-6-O-sulfate with a fluorescent amine-reactive dye.
Materials:
-
D-Galactose-6-O-sulfate sodium salt
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Preparation of Reagents:
-
Dissolve D-Galactose-6-O-sulfate in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 10 mM.
-
Dissolve the amine-reactive fluorescent dye in DMSO to a stock concentration of 10 mM.
-
Prepare a 1 M stock solution of sodium cyanoborohydride in water. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 10 µL of the 10 mM D-Galactose-6-O-sulfate solution with 1.5 equivalents (15 µL of 10 mM solution) of the amine-reactive fluorescent dye.
-
Add 1 µL of the 1 M sodium cyanoborohydride solution.
-
Incubate the reaction mixture at 37°C for 48-72 hours in the dark.
-
-
Purification of the Labeled Product:
-
Purify the reaction mixture using a size-exclusion chromatography column (e.g., Sephadex G-10) pre-equilibrated with deionized water.
-
Collect fractions and monitor the fluorescence to identify the labeled product, which should elute separately from the free dye.
-
Alternatively, use TLC to separate the labeled product from the unreacted dye.
-
-
Characterization:
-
Confirm the identity and purity of the labeled product using techniques such as mass spectrometry and NMR spectroscopy.
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Labeling Efficiency | 10-30% | [4] |
| Detection Limit (Fluorescence) | pmol to fmol range | General knowledge |
Protocol for Biotinylation of D-Galactose-6-O-sulfate via Reductive Amination
This protocol is for labeling D-Galactose-6-O-sulfate with biotin for subsequent detection with streptavidin conjugates.
Materials:
-
This compound
-
Biotin hydrazide or an amino-biotin derivative
-
Sodium cyanoborohydride (NaBH₃CN)
-
DMSO
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Dialysis tubing (100-500 Da MWCO) or size-exclusion chromatography column
Procedure:
-
Preparation of Reagents:
-
Dissolve D-Galactose-6-O-sulfate in 0.1 M sodium acetate buffer (pH 5.5) to a concentration of 20 mM.
-
Dissolve biotin hydrazide in DMSO to a stock concentration of 100 mM.
-
Prepare a fresh 1 M solution of sodium cyanoborohydride in water.
-
-
Labeling Reaction:
-
Combine 50 µL of the 20 mM D-Galactose-6-O-sulfate solution with 2 equivalents (20 µL of 100 mM solution) of biotin hydrazide.
-
Add 2 µL of the 1 M sodium cyanoborohydride solution.
-
Incubate the reaction at 50°C for 24 hours.
-
-
Purification:
-
Remove excess biotin hydrazide by dialysis against deionized water using a low molecular weight cutoff membrane or by size-exclusion chromatography.
-
-
Quantification:
-
The extent of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin (B1170675) by the biotinylated sugar.
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Biotinylation Yield | ~90% (for oligosaccharides) | [4] |
| Detection Method | Streptavidin-HRP conjugate with a colorimetric substrate | General knowledge |
Visualization of Biological Context
Keratan Sulfate Biosynthesis Pathway
D-Galactose-6-O-sulfate is a key building block in the biosynthesis of keratan sulfate. The following diagram illustrates the enzymatic steps involved in the elongation and sulfation of the keratan sulfate chain. The sulfation of galactose residues is catalyzed by keratan sulfate galactose-6-O-sulfotransferase (KS-Gal6ST, also known as CHST1).[5][6][7][8][9]
Caption: Biosynthesis of Keratan Sulfate.
Experimental Workflow for Reductive Amination
The following diagram outlines the general workflow for labeling D-Galactose-6-O-sulfate via reductive amination.
Caption: Reductive Amination Workflow.
Applications of Labeled D-Galactose-6-O-sulfate
Labeled D-Galactose-6-O-sulfate can be utilized in a variety of applications, including:
-
Glycan Arrays: Biotinylated D-Galactose-6-O-sulfate can be immobilized on streptavidin-coated surfaces to probe for interactions with lectins, antibodies, and other carbohydrate-binding proteins.
-
Cellular Imaging: Fluorescently labeled D-Galactose-6-O-sulfate can be used to visualize its uptake and localization in cells.
-
Enzyme Assays: Labeled substrates are crucial for studying the activity and kinetics of enzymes involved in keratan sulfate metabolism, such as sulfatases and glycosidases.
-
Drug Development: As a component of keratan sulfate, which is implicated in various diseases, labeled D-Galactose-6-O-sulfate can be used in high-throughput screening assays to identify potential therapeutic agents that modulate its interactions or metabolism.
References
- 1. dextrauk.com [dextrauk.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Modification of Glycosaminoglycan Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Keratan sulfate biosynthesis [reactome.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. KEGG PATHWAY: Glycosaminoglycan biosynthesis - keratan sulfate - Reference pathway [kegg.jp]
- 9. Glycoword | Glycoforum [glycoforum.gr.jp]
Troubleshooting & Optimization
Technical Support Center: D-Galactose-6-O-sulfate Sodium Salt
This technical support center provides guidance on the stability, storage, and handling of D-Galactose-6-O-sulfate sodium salt in solution to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound?
A: The solid compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly sealed and away from incompatible materials, such as oxidizing agents.[1] For long-term storage, a temperature of -20°C under an inert atmosphere is also suggested.[]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4][5] For storage, the following conditions are recommended:
-
-80°C for up to 6 months.[4]
-
-20°C for up to 1 month.[4] Solutions should be stored sealed and protected from moisture.[4]
Q3: How should I prepare an aqueous stock solution?
A: To prepare an aqueous stock solution, dissolve the this compound in your desired solvent, such as water.[4] It is good practice to then filter and sterilize the solution using a 0.22 μm filter before use.[4]
Q4: What is the appearance of this compound?
A: It is a white to off-white solid.[]
Q5: My solution has turned yellow. What could be the cause?
A: While specific data for this compound is limited, studies on the related compound D-galactose have shown that yellow discoloration can occur upon autoclaving or prolonged exposure to high temperatures (e.g., 65°C).[6] This may indicate degradation.
Troubleshooting Guide
Q: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?
A: Yes, inconsistent results can be a sign of compound degradation. The stability of similar monosaccharide solutions is known to be affected by several factors:
-
Temperature: Higher temperatures can accelerate degradation.[6]
-
pH: The pH of the solution can influence stability.
-
Concentration: Degradation may increase with higher concentrations.[6]
-
Buffer Composition: Certain buffers may affect stability. For instance, D-galactose solutions in acetate (B1210297) buffers showed significant degradation upon autoclaving compared to solutions in water or phosphate (B84403) buffers.[6]
It is recommended to prepare fresh solutions for critical experiments or to conduct a stability study under your specific experimental conditions (see Experimental Protocols section).
Q: I need to sterilize my solution. Is autoclaving recommended?
A: Caution should be exercised when considering autoclaving. For the related compound D-galactose, autoclaving solutions containing pH buffers is not recommended due to significant degradation.[6] While solutions of D-galactose in water or phosphate buffer showed less than 5% degradation, it is advisable to sterilize solutions of this compound by filtration through a 0.22 μm filter to minimize the risk of degradation.[4][6]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Sealed storage, away from moisture.[4] |
| -20°C | 1 month | Sealed storage, away from moisture.[4] |
Table 2: Stability of D-Galactose (Non-sulfated) in Aqueous Solutions (for reference)
| Condition | Observation |
| Storage at 25°C, 45°C, and 65°C for six weeks | Degradation increased with increasing temperature and concentration.[6] |
| Autoclaving at 121°C for 30 minutes | <5% degradation in water and phosphate buffers.[6] Up to 21% degradation in 30% acetate buffer solutions.[6] |
| Room Temperature Shelf-life (in sterile water) | Estimated at four and a half months.[6] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
1. Materials:
- This compound
- High-purity water
- Buffers of interest (e.g., phosphate, acetate) at desired pH values
- Sterile microcentrifuge tubes or vials
- Calibrated pH meter
- Incubators or water baths set to desired temperatures
- Analytical instrumentation for quantification (e.g., HPLC, LC-MS)
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water.
- Prepare Test Solutions: Dilute the stock solution to the desired final concentration in different buffers (e.g., pH 4, 7, 9) and in water.
- Aliquot Samples: Dispense aliquots of each test solution into separate, clearly labeled sterile tubes for each time point and temperature condition.
- Initial Time Point (T=0): Immediately after preparation, take a sample from each test solution for analysis. This will serve as the baseline concentration.
- Incubation: Place the remaining aliquots at the desired storage temperatures (e.g., 4°C, room temperature, 37°C).
- Time-Point Sampling: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove one aliquot from each condition for analysis.
- Sample Analysis: Analyze the samples using a suitable analytical method to determine the concentration of this compound remaining.
- Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition.
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
References
Technical Support Center: D-Galactose-6-O-sulfate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Galactose-6-O-sulfate in cell culture. Given that D-Galactose-6-O-sulfate is not a standard cell culture supplement, this guide offers a framework for optimizing its concentration for specific research applications.
Frequently Asked Questions (FAQs)
Q1: What is D-Galactose-6-O-sulfate and what is its biological significance?
A1: D-Galactose-6-O-sulfate is a sulfated monosaccharide. It is a key structural component of glycosaminoglycans (GAGs), particularly keratan (B14152107) sulfate (B86663) (KS).[1] The sulfation of GAGs, including the 6-O-sulfation of galactose residues, plays a critical role in various biological processes such as cell signaling, cell adhesion, and the regulation of growth factor activity.[2][3][4] The specific sulfation patterns of GAGs are thought to act as a "sulfation code" that modulates extracellular signals.[3]
Q2: Why would I consider adding D-Galactose-6-O-sulfate to my cell culture?
A2: Supplementing your cell culture with D-Galactose-6-O-sulfate could be beneficial if your research involves:
-
Investigating the biosynthesis of keratan sulfate and other sulfated GAGs.[5][6]
-
Studying the impact of specific GAG sulfation patterns on cell behavior, such as differentiation, proliferation, or migration.[7]
-
Modulating the interaction of cells with the extracellular matrix (ECM).
-
Examining the binding and signaling of growth factors that interact with sulfated GAGs, such as certain Fibroblast Growth Factors (FGFs).[2][8]
Q3: Are there established optimal concentrations for D-Galactose-6-O-sulfate in cell culture?
A3: Currently, there are no universally established optimal concentrations for D-Galactose-6-O-sulfate as a cell culture supplement. The ideal concentration is highly dependent on the cell type, experimental objectives, and the basal medium composition. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What are the potential challenges of working with D-Galactose-6-O-sulfate in cell culture?
A4: Potential challenges include:
-
Determining the optimal concentration: As it is not a standard supplement, you will need to perform empirical testing.
-
Cellular uptake and metabolism: The efficiency of cellular uptake and incorporation of exogenous sulfated monosaccharides into GAG chains can vary between cell types.
-
Off-target effects: High concentrations may lead to unintended effects on cellular metabolism or signaling.
-
Purity of the compound: Ensure you are using a high-purity, sterile-filtered solution to avoid introducing contaminants.
Q5: How can I assess the effects of D-Galactose-6-O-sulfate on my cells?
A5: The effects can be evaluated through a variety of assays, including:
-
Cell proliferation and viability assays (e.g., MTT, trypan blue exclusion).
-
Cell differentiation marker analysis (e.g., qPCR, Western blot, immunofluorescence).
-
Analysis of GAG composition: Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in GAG sulfation.[9][10]
-
Growth factor signaling pathway analysis (e.g., Western blot for phosphorylated signaling proteins).
-
Cell adhesion and migration assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cells | Concentration may be too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Cell type may not efficiently utilize exogenous D-Galactose-6-O-sulfate. | Investigate the expression of relevant sulfotransferases (e.g., CHST1) in your cell line.[6][11][12] | |
| Insufficient incubation time. | Extend the duration of the experiment to allow for incorporation into GAGs and subsequent biological effects. | |
| Decreased cell viability or proliferation | Concentration may be too high, leading to toxicity or metabolic stress. | Lower the concentration of D-Galactose-6-O-sulfate. Perform a cytotoxicity assay to determine the toxic threshold. |
| Contamination of the D-Galactose-6-O-sulfate solution. | Ensure the stock solution is sterile-filtered before use. | |
| Inconsistent results between experiments | Variability in stock solution preparation. | Prepare a large batch of sterile-filtered stock solution to use across multiple experiments. |
| Cell passage number and confluency can affect GAG biosynthesis. | Use cells within a consistent passage number range and at a standardized confluency. | |
| Basal media components interacting with the supplement. | Maintain consistency in the basal media and other supplements used. | |
| Difficulty analyzing changes in GAG sulfation | Insufficient sensitivity of the detection method. | Utilize highly sensitive techniques like LC-MS/MS for GAG disaccharide analysis.[9][10] |
| Inefficient extraction of GAGs from cells or ECM. | Optimize your GAG extraction protocol. Several commercial kits and protocols are available.[13][14][15][16] |
Experimental Protocols
Protocol for Determining Optimal D-Galactose-6-O-sulfate Concentration
This protocol outlines a general workflow for determining the optimal concentration of D-Galactose-6-O-sulfate for a specific cell line and experimental endpoint.
1. Preparation of D-Galactose-6-O-sulfate Stock Solution:
-
Dissolve D-Galactose-6-O-sulfate sodium salt in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Dose-Response Experiment Setup:
-
Seed your cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a consistent density.
-
Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Prepare a series of working concentrations of D-Galactose-6-O-sulfate by diluting the stock solution in your complete cell culture medium. A suggested starting range could be from 1 µM to 10 mM, but this should be adjusted based on preliminary data or literature on similar compounds. Include a vehicle control (medium with the same volume of buffer used to dissolve the compound).
-
Replace the existing medium with the medium containing the different concentrations of D-Galactose-6-O-sulfate.
3. Incubation and Monitoring:
-
Incubate the cells for a duration relevant to your experimental question. This could range from 24 hours to several days, depending on the expected time course of the biological response.
-
Monitor cell morphology daily using a microscope.
4. Endpoint Analysis:
-
After the incubation period, perform a panel of assays to assess the cellular response. These may include:
- Cell Viability/Proliferation: MTT, WST-1, or cell counting.
- Gene Expression Analysis: qPCR to measure the expression of genes related to GAG biosynthesis (e.g., CHST1, CHST6), cell differentiation, or signaling pathways of interest.[6][11][12][17]
- Protein Analysis: Western blotting to detect changes in protein expression or phosphorylation status of signaling molecules.
- GAG Analysis: Extraction of GAGs from the cell lysate and/or extracellular matrix, followed by quantification and compositional analysis (e.g., using LC-MS/MS).[9][13][18]
5. Data Analysis and Interpretation:
-
Plot the results of your assays against the concentration of D-Galactose-6-O-sulfate to identify the optimal concentration that produces the desired effect without significant cytotoxicity.
-
Statistical analysis should be performed to determine the significance of the observed effects.
Data Presentation
Table 1: Hypothetical Dose-Response Data for D-Galactose-6-O-sulfate on a Chondrocyte Cell Line
| Concentration (mM) | Relative Cell Viability (%) | Relative CHST1 Expression (fold change) | Total Sulfated GAGs (µg/mg protein) |
| 0 (Control) | 100 ± 5 | 1.0 ± 0.1 | 25.3 ± 2.1 |
| 0.01 | 102 ± 6 | 1.2 ± 0.2 | 28.1 ± 2.5 |
| 0.1 | 105 ± 5 | 1.8 ± 0.3 | 35.7 ± 3.0 |
| 1 | 98 ± 7 | 2.5 ± 0.4 | 45.2 ± 3.8 |
| 5 | 95 ± 8 | 2.3 ± 0.5 | 42.1 ± 4.1 |
| 10 | 80 ± 9 | 1.5 ± 0.3 | 33.6 ± 3.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Hypothetical signaling pathway where 6-O-sulfated GAGs modulate growth factor activity.
Caption: Experimental workflow for optimizing D-Galactose-6-O-sulfate concentration.
References
- 1. Keratan sulfate - Wikipedia [en.wikipedia.org]
- 2. Glycosaminoglycan-based biomaterials for growth factor and cytokine delivery: Making the right choices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Sulfation of Glycosaminoglycans and Its Implications in Human Health and Disorders | Annual Reviews [annualreviews.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Compositional and structural analysis of glycosaminoglycans in cell-derived extracellular matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Enzyme assay of sulfotransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chapter 19 Analysis of Glycosaminoglycans in Stem Cell Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Glycosaminoglycans Assay Kit - Chondrex [chondrex.com]
- 16. Extracellular Matrix Component Detection - Chondrex, Inc. [chondrex.com]
- 17. genecards.org [genecards.org]
- 18. Cell-Based Microscale Isolation of Glycoaminoglycans for Glycomics Study - PMC [pmc.ncbi.nlm.nih.gov]
D-Galactose-6-O-sulfate interference in biochemical assays
Welcome to the technical support center for D-Galactose-6-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the potential interference of D-Galactose-6-O-sulfate in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is D-Galactose-6-O-sulfate and where is it found?
A1: D-Galactose-6-O-sulfate is a sulfated monosaccharide. It is a structural component of larger biological polymers, notably glycosaminoglycans (GAGs) such as keratan (B14152107) sulfate (B86663) and carrageenan.[1] Its sulfate group imparts a negative charge, which is crucial for the biological function and interaction of the larger molecules it comprises.
Q2: Why might D-Galactose-6-O-sulfate interfere with my biochemical assay?
A2: Interference can stem from several properties of the molecule:
-
Negative Charge: The highly charged sulfate group can interact non-specifically with positively charged residues on proteins, such as enzymes or antibodies, potentially altering their conformation and activity.[2]
-
Structural Similarity: As a galactose derivative, it may be recognized by enzymes that bind or process galactose, potentially acting as a competitive inhibitor or a substrate for contaminating enzymes in a reagent mixture (e.g., galactose oxidase impurities in a glucose oxidase kit).[3][4]
-
Dye Interaction: Both the carbohydrate and sulfate components can interact with dyes used in colorimetric assays. Sugars are known to interfere with Coomassie-based protein assays, and negatively charged molecules like dextran (B179266) sulfate also cause interference.[5][6]
Q3: Which types of assays are most likely to be affected?
A3: Based on the properties of D-Galactose-6-O-sulfate and related compounds, the following assays are at a higher risk of interference:
-
Protein Quantification Assays: Particularly dye-binding assays like Bradford (Coomassie) and Pyrogallol Red.[6]
-
Enzyme Activity Assays: Especially those with charged substrates or active sites, or where the enzyme's conformation is critical for activity.[2]
-
Coupled Enzymatic Assays: Assays that rely on a cascade of enzymes, where interference can occur at any step. For example, glucose oxidase assays could be affected by galactose oxidase impurities.[3]
-
Cell-Based Reporter Assays (e.g., Luciferase): Since sulfated GAGs can influence signaling pathways, D-Galactose-6-O-sulfate might modulate the biological processes being measured, leading to apparent changes in reporter activity.[7]
Q4: Is there a way to remove D-Galactose-6-O-sulfate from my sample?
A4: Yes, several methods can be employed depending on your sample matrix and the analyte of interest. Protein precipitation is a common strategy to separate proteins from small molecule interferents.[5] Dialysis or buffer exchange using size-exclusion chromatography can also be effective if there is a significant size difference between your analyte and D-Galactose-6-O-sulfate. For specific removal of the problematic sulfate group, chemical desulfation methods exist, although these are harsh and may not be suitable for all sample types.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration in Bradford (Coomassie) Assay
Symptoms:
-
Higher or lower than expected protein readings.
-
High background absorbance in samples containing D-Galactose-6-O-sulfate but no protein.
-
Non-linear standard curve when the sample matrix is added.
Possible Cause: Sugars and sulfated molecules are known interferents in Coomassie-based assays.[5][6][8] They can either bind the dye directly, mimicking protein, or sequester the dye, preventing it from binding to the protein. This leads to an overestimation or underestimation of the true protein concentration.
Troubleshooting Steps:
-
Run a Proper Control: Prepare a blank solution containing the same concentration of D-Galactose-6-O-sulfate as in your samples, but without any protein. Measure its absorbance to quantify the level of direct interference.
-
Dilute the Sample: If possible, dilute your sample to a point where the concentration of D-Galactose-6-O-sulfate falls below the level that causes significant interference. Note that this may also dilute your protein below the detection limit of the assay.
-
Protein Precipitation (Recommended): Use a method like Trichloroacetic Acid (TCA) or acetone (B3395972) precipitation to separate the protein from the soluble D-Galactose-6-O-sulfate. This is the most robust method to eliminate interference.[5]
-
Switch Assay Method: Consider using a protein assay that is less susceptible to interference from sugars and reducing agents, such as the Bicinchoninic Acid (BCA) assay. However, it is still crucial to run appropriate controls, as interference can still occur.
Issue 2: Inhibition or Alteration of Enzyme Activity
Symptoms:
-
Reduced enzyme velocity in the presence of D-Galactose-6-O-sulfate.
-
Increased Km or decreased Vmax in enzyme kinetic studies.
-
Complete loss of enzyme activity at high concentrations of the compound.
Possible Cause: Sulfated glycosaminoglycans (GAGs) can inhibit enzymes by binding to them and stabilizing an inactive conformation.[2] D-Galactose-6-O-sulfate may act similarly, with its negatively charged sulfate group interacting with the enzyme and preventing substrate binding or catalysis.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a range of D-Galactose-6-O-sulfate concentrations in your assay to determine if the inhibitory effect is dose-dependent. This helps to establish the concentration at which interference becomes significant.
-
Increase Substrate Concentration: If the inhibition is competitive, increasing the concentration of the primary substrate may overcome the effect of the inhibitor.
-
Modify Buffer Conditions: Adjusting the ionic strength (e.g., by increasing the salt concentration) of the assay buffer can disrupt non-specific electrostatic interactions between the negatively charged sulfate group and the enzyme.
-
Sample Cleanup: If D-Galactose-6-O-sulfate is a contaminant and not the subject of study, use dialysis or size-exclusion chromatography to remove it from the enzyme preparation prior to the assay.
Quantitative Data Summary
The following table summarizes the known interference of related compounds in common biochemical assays. Direct quantitative data for D-Galactose-6-O-sulfate is limited in the literature; therefore, data from structurally similar molecules are presented to guide researchers.
| Interfering Compound | Assay Type | Observed Effect | Concentration | Reference |
| Polysaccharides & Disaccharides | Bradford (Coomassie) | Mimic protein (Positive Interference) | Milligram levels | [5][8] |
| Monosaccharides | Bradford (Coomassie) | Sequester dye (Negative Interference) | Not specified | [5][8] |
| Dextran Sulfate | Bradford (Coomassie) | Negative Interference | Not specified | [6] |
| Dextran Sulfate | Pyrogallol Red | Negative Interference | Not specified | [6] |
| Galactose | Glucose Oxidase Assay | Positive Interference | High concentrations (200-800 µg) | [3] |
| Sulfated GAGs | Transglutaminase 2 Activity | Potent Inhibition | Not specified | [2] |
Experimental Protocols & Methodologies
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is designed to separate proteins from soluble, low-molecular-weight interferents like D-Galactose-6-O-sulfate prior to a protein quantification assay.[9]
Materials:
-
Trichloroacetic Acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Microcentrifuge tubes
-
Buffer for resolubilization (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube on ice.
-
Add an equal volume of ice-cold 100% TCA to the sample for a final concentration of 50%.
-
Vortex briefly and incubate on ice for 30 minutes to allow protein to precipitate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the D-Galactose-6-O-sulfate.
-
Add 500 µL of ice-cold acetone to the pellet to wash away residual TCA.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. Discard the acetone.
-
Repeat the acetone wash step.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as it can make resolubilization difficult.
-
Resuspend the protein pellet in a suitable volume of a non-interfering buffer. The protein is now ready for your chosen quantification assay.
Visualizations
Caption: Troubleshooting workflow for suspected D-Galactose-6-O-sulfate interference.
Caption: Potential mechanisms of D-Galactose-6-O-sulfate interference in assays.
References
- 1. dextrauk.com [dextrauk.com]
- 2. Sulfated glycosaminoglycans inhibit transglutaminase 2 by stabilizing its closed conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. journaljammr.com [journaljammr.com]
- 5. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of the degree of sulfation of glycosaminoglycans on osteoclast function and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Inconsistent Results with Sulfated Sugars
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfated sugars. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing detailed troubleshooting steps.
FAQ 1: Quantification of Sulfated Sugars
Question: My sulfated glycosaminoglycan (sGAG) quantification using the 1,9-dimethylmethylene blue (DMMB) assay is giving inconsistent or unexpectedly high results. What could be the cause?
Answer: Inconsistent or erroneously high sGAG readings with the DMMB assay are often due to interference from other polyanions or procedural pitfalls. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Guide:
-
Interference from other Polyanions:
-
Problem: Molecules like DNA, RNA, and hyaluronic acid can also bind to the DMMB dye, leading to an overestimation of sGAG content.[1] This is particularly problematic in samples from cell cultures or tissue extracts where these molecules are abundant.[1][2]
-
Solution:
-
Lower the pH of the DMMB reagent: Using a DMMB dye solution at a pH of 1.5 can minimize interference from DNA and hyaluronic acid, as their carboxyl groups become protonated and no longer interact with the dye.[1]
-
Enzymatic Digestion: If you suspect significant DNA contamination, you can treat your samples with DNase.[1] For samples rich in hyaluronic acid, treatment with hyaluronidase (B3051955) can be effective.[1]
-
Guanidine (B92328) HCl: The addition of guanidine HCl to the complexation solution can help reduce DNA-dye interactions.[2]
-
-
-
Assay Instability and Timing:
-
Problem: The GAG-DMMB complex can be unstable and precipitate over time, leading to variability in absorbance readings.[2][3]
-
Solution:
-
Immediate Measurement: Take absorbance readings immediately after adding the DMMB reagent to the samples.[3] Standardize the time between adding the reagent and reading the plate for all samples.
-
Plate Shaking: Briefly shake the microplate after adding the DMMB reagent to ensure a homogenous mixture.[3]
-
-
-
Standard Curve Preparation:
-
Problem: An inaccurate standard curve will lead to incorrect quantification.
-
Solution:
-
Matching the Matrix: Prepare your standards in the same buffer or solution as your samples.[3] This is crucial if your samples contain detergents or high salt concentrations.
-
Appropriate Standard: Use a well-characterized sulfated GAG, such as chondroitin (B13769445) sulfate (B86663), as your standard.[3]
-
-
FAQ 2: Inconsistent Biological Activity in Cell-Based Assays
Question: I'm observing high variability in the biological response of my cells to a sulfated polysaccharide. Why are my results not reproducible?
Answer: Inconsistent results in cell-based assays with sulfated sugars can stem from the inherent properties of the polysaccharides, their handling, and the experimental setup.
Troubleshooting Guide:
-
Heterogeneity of Sulfated Polysaccharides:
-
Problem: Sulfated polysaccharides, especially those from natural sources, are often heterogeneous in terms of molecular weight, sulfation pattern, and degree of sulfation.[4][5] This variability between batches can lead to different biological activities.[6][7]
-
Solution:
-
Thorough Characterization: Characterize each new batch of sulfated polysaccharide for its molecular weight distribution, degree of sulfation, and monosaccharide composition.
-
Quality Control Assays: Implement a simple quality control assay, such as a fluorescence-based sensor assay, to screen for batch-to-batch variability.[8]
-
Use of Defined Structures: Whenever possible, use chemically defined, synthetic oligosaccharides with specific sulfation patterns to reduce heterogeneity.[5]
-
-
-
Degradation of Sulfated Sugars:
-
Problem: The sulfate groups on sugars can be labile and may be lost during harsh experimental conditions (e.g., high temperatures, extreme pH), altering the biological activity.[7][9] Polysaccharides can also depolymerize.[7][9]
-
Solution:
-
Proper Storage: Store sulfated polysaccharides according to the manufacturer's instructions, typically frozen and protected from light, to prevent degradation.
-
Avoid Harsh Conditions: Be mindful of the pH and temperature throughout your experimental protocol. Avoid repeated freeze-thaw cycles.
-
-
-
Interaction with Serum Proteins:
-
Problem: Sulfated polysaccharides can bind to proteins in the cell culture medium, such as albumin and growth factors, which can either sequester the polysaccharide or alter its effective concentration.
-
Solution:
-
Serum-Free Conditions: If possible, conduct short-term assays in serum-free or low-serum media to minimize these interactions.
-
Control Experiments: Include appropriate controls to assess the effect of the serum itself on the biological readout.
-
-
FAQ 3: Issues with Protein-Binding Assays
Question: I'm having trouble with my protein-binding assay for a sulfated polysaccharide. The binding appears non-specific, or I'm not seeing any binding at all.
Answer: Challenges in protein-binding assays with sulfated polysaccharides often relate to non-specific interactions and the nature of the binding itself.
Troubleshooting Guide:
-
Non-Specific Binding:
-
Problem: Due to their high negative charge, sulfated polysaccharides can bind non-specifically to positively charged surfaces on proteins and microplates.[10][11]
-
Solution:
-
Blocking Agents: Standard blocking agents like BSA may not be suitable as sulfated polysaccharides can also bind to them.[11] Consider alternative blocking agents or methods.
-
Salt Concentration: Perform binding assays at physiological salt concentrations (e.g., 150 mM NaCl) to minimize non-specific electrostatic interactions. Eluting with increasing salt concentrations can also help differentiate between specific and non-specific binding.[10]
-
-
-
Low Affinity or No Binding:
-
Problem: The interaction between the protein and the sulfated sugar may be of low affinity or highly dependent on a specific sulfation pattern that is not sufficiently present in your polysaccharide preparation.
-
Solution:
-
Check Sulfation Pattern: The specific positioning of sulfate groups is often critical for high-affinity binding to proteins.[5][10][12] Ensure your sulfated sugar has the correct sulfation motif for interacting with your protein of interest.
-
Assay Sensitivity: Use a sensitive detection method that is appropriate for the expected affinity of the interaction.
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to experiments with sulfated polysaccharides. Note that optimal conditions can be cell-type and polysaccharide-specific.
| Parameter | Typical Range | Key Considerations |
| Concentration for Cell-Based Assays | 0.1 - 100 µg/mL | The optimal concentration is highly dependent on the specific polysaccharide, cell type, and biological endpoint. A dose-response curve should always be generated. High concentrations may induce cytotoxicity.[13] |
| DMMB Assay sGAG Concentration | 0.5 - 5 µg | This is the approximate linear range for quantification.[3] |
| Salt Concentration for Protein Elution | 0.2 - 2 M NaCl | Higher salt concentrations are required to elute proteins with higher affinity for the sulfated polysaccharide.[10] |
| Extraction Temperature | 70 - 90 °C | Higher temperatures can increase yield but may also lead to degradation.[14][15][16] |
| Extraction pH | Acidic (e.g., 0.3 M HCl) or Neutral | Acidic extraction may enhance the antioxidant activity of the extracted polysaccharides.[14] |
Experimental Protocols
Protocol 1: Quantification of Sulfated Glycosaminoglycans (sGAGs) using the DMMB Assay
This protocol is adapted for use in a 96-well microplate format.
Materials:
-
1,9-dimethylmethylene blue (DMMB)
-
Glycine, NaCl, Acetic Acid
-
Chondroitin 4-sulfate (for standard curve)
-
Samples containing sGAGs
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DMMB Reagent (pH 1.5): Prepare the DMMB solution as described by Enobakhare et al. (1996) to minimize interference.[1]
-
Prepare Standard Curve:
-
Prepare a stock solution of chondroitin 4-sulfate (e.g., 500 µg/mL in deionized water).
-
Create a serial dilution to generate standards within the linear range of the assay (e.g., 0, 5, 10, 20, 40, 80 µg/mL).
-
Pipette 20 µL of each standard into the 96-well plate in triplicate.[3]
-
-
Prepare Samples:
-
Dilute your samples to fall within the range of the standard curve.
-
Pipette 20 µL of each sample into the 96-well plate in triplicate.[3]
-
-
Assay:
-
Data Analysis:
-
Subtract the blank (0 µg/mL standard) absorbance from all readings.
-
Plot the absorbance difference of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of sGAGs in your samples from the standard curve.
-
Protocol 2: General Protein-Sulfated Polysaccharide Binding Assay (Affinity Chromatography)
This protocol describes a general method for assessing protein binding to an immobilized sulfated polysaccharide.
Materials:
-
Sepharose beads with covalently linked sulfated polysaccharide (e.g., Heparin-Sepharose)
-
Protein of interest in a suitable buffer (e.g., Tris-buffered saline)
-
Wash buffer (e.g., TBS)
-
Elution buffers with increasing concentrations of NaCl (e.g., 0.1 M to 2 M NaCl in TBS)
-
Chromatography column
Procedure:
-
Column Preparation: Pack a small chromatography column with the sulfated polysaccharide-conjugated Sepharose beads and equilibrate with wash buffer.
-
Protein Loading: Apply the protein solution to the column and allow it to bind.
-
Washing: Wash the column with several column volumes of wash buffer to remove any unbound protein.
-
Elution: Elute the bound protein using a stepwise or linear gradient of increasing NaCl concentration.
-
Analysis: Collect fractions during the elution and analyze them for protein content (e.g., by measuring absorbance at 280 nm or by SDS-PAGE). The salt concentration required to elute the protein is indicative of the binding affinity.[10]
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Heparan sulfate co-receptor signaling pathway.
References
- 1. Fact versus artifact: Avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay for tissue-engineered constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simple and Rapid Quality Control of Sulfated Glycans by a Fluorescence Sensor Assay—Exemplarily Developed for the Sulfated Polysaccharides from Red Algae Delesseria sanguinea [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteins That Bind Sulfated Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heparan sulfate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repair Effect of Seaweed Polysaccharides with Different Contents of Sulfate Group and Molecular Weights on Damaged HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
preventing degradation of D-Galactose-6-O-sulfate during experiments
Welcome to the technical support center for D-Galactose-6-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of D-Galactose-6-O-sulfate during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of D-Galactose-6-O-sulfate degradation in experimental settings?
A1: The degradation of D-Galactose-6-O-sulfate is primarily caused by two factors: enzymatic activity and chemical instability.
-
Enzymatic Degradation: Contamination of your sample with sulfatases can lead to the cleavage of the sulfate (B86663) group.[1] These enzymes are widespread in biological systems and can be introduced through cell lysates, tissue extracts, or microbial contamination.
-
Chemical Degradation: The stability of the 6-O-sulfate ester bond is sensitive to pH and temperature. Extreme pH conditions (both acidic and alkaline) and high temperatures can lead to hydrolysis of the sulfate group and degradation of the galactose molecule itself.[2]
Q2: What are the optimal storage conditions for D-Galactose-6-O-sulfate?
A2: To ensure the long-term stability of D-Galactose-6-O-sulfate sodium salt, it is recommended to store it under the following conditions:
| Storage Temperature | Duration | Important Considerations |
| -80°C | Up to 6 months | Sealed storage, protected from moisture. |
| -20°C | Up to 1 month | Sealed storage, protected from moisture.[3] |
For stock solutions prepared in water, it is advised to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, the working solution should be sterile-filtered through a 0.22 µm filter.[3]
Q3: How does pH affect the stability of D-Galactose-6-O-sulfate?
Q4: Can I autoclave solutions containing D-Galactose-6-O-sulfate?
A4: Autoclaving solutions of D-Galactose-6-O-sulfate is not recommended, particularly if the solution contains pH buffers. Studies on D-galactose (B84031) have shown significant degradation (up to 21% loss in acetate (B1210297) buffers) upon autoclaving.[2] Sterilization should be performed by filtration through a 0.22 µm membrane.[3]
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent results in cell culture experiments.
-
Possible Cause 1: Degradation in Culture Medium. The pH of the cell culture medium can shift during incubation, potentially leading to the hydrolysis of the sulfate group. Also, cells themselves can release sulfatases that degrade the compound.
-
Troubleshooting Steps:
-
Monitor the pH of your cell culture medium throughout the experiment.
-
Consider using a more stable buffering system if significant pH changes are observed.
-
Refresh the medium containing D-Galactose-6-O-sulfate periodically to maintain its concentration. A study on D-galactose in cell culture changed the medium every 24 hours due to its half-life of around 20 hours.[4][5][6][7][8]
-
If possible, analyze the concentration of D-Galactose-6-O-sulfate in the culture medium over time using a suitable analytical method like HPLC.
-
-
-
Possible Cause 2: Enzymatic Degradation by Cellular Enzymes.
-
Troubleshooting Steps:
-
If using cell lysates, consider heat-inactivating endogenous enzymes before adding D-Galactose-6-O-sulfate, being mindful of the heat sensitivity of the compound itself.
-
For studies with intact cells, be aware that cell surface sulfatases can modify extracellular sulfated molecules.[1]
-
-
Issue 2: Inaccurate quantification or appearance of unexpected peaks during HPLC analysis.
-
Possible Cause 1: On-column Degradation. The pH of the mobile phase or the temperature of the column can cause degradation of D-Galactose-6-O-sulfate during the HPLC run.
-
Possible Cause 2: Degradation during Sample Preparation. The sample preparation procedure may expose the compound to harsh conditions.
-
Possible Cause 3: Co-elution with Degradation Products. The unexpected peaks could be degradation products of D-Galactose-6-O-sulfate.
-
Troubleshooting Steps:
-
Develop a stability-indicating HPLC method by intentionally degrading a sample (e.g., by heat or extreme pH) to identify the retention times of the degradation products.
-
Adjust the mobile phase composition or gradient to achieve better separation between the intact compound and its degradation products.
-
-
Experimental Protocols
Protocol for Preparation of a Stable Aqueous Stock Solution of D-Galactose-6-O-sulfate
-
Materials: this compound, sterile nuclease-free water, sterile 0.22 µm syringe filter, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Dissolve the powder in sterile nuclease-free water to the desired concentration. Gently vortex to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
-
Visualizations
Caption: Potential degradation pathways for D-Galactose-6-O-sulfate.
Caption: Workflow to minimize D-Galactose-6-O-sulfate degradation.
Caption: Conceptual role of 6-O-sulfation in cell signaling.
References
- 1. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Protective Effect of Curcumin on D-Galactose-Induced Senescence and Oxidative Stress in LLC-PK1 and HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen sulfide protects SH-SY5Y neuronal cells against d-galactose induced cell injury by suppression of advanced glycation end products formation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. realab.ua [realab.ua]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. hplc.eu [hplc.eu]
- 14. aafco.org [aafco.org]
- 15. libios.fr [libios.fr]
- 16. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
Technical Support Center: D-Galactose-6-O-sulfate Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactose-6-O-sulfate sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is described as being slightly soluble in water and methanol.[1] One supplier provides a quantitative value of 125 mg/mL in water, which may require the use of sonication to achieve. It is important to note that the solubility of the non-sulfated form, D-galactose, in PBS (pH 7.2) is approximately 10 mg/mL.[2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C under an inert atmosphere.[1][3] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested to prevent inactivation from repeated freeze-thaw cycles.[4]
Q3: What is the appearance of this compound?
A3: this compound is typically a white to off-white solid.[1]
Q4: What are the key identifiers for this compound?
A4: The key identifiers are:
-
Molecular Weight: 282.20 g/mol [5]
Solubility and Dissolution Troubleshooting Guide
Users may encounter challenges when dissolving this compound. This guide provides a systematic approach to troubleshooting these issues.
Problem: The compound is not dissolving or is dissolving very slowly.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Solvent Volume | The concentration may be too high for the solvent. Refer to the known solubility in water (125 mg/mL) as a starting point. Gradually add more solvent while observing for dissolution. |
| Low Temperature | For many solids, solubility increases with temperature. Gently warm the solution while stirring. Avoid excessive heat which could degrade the compound. |
| Inadequate Agitation | Simple inversion or gentle swirling may not be sufficient. Use a vortex mixer or a magnetic stirrer to increase agitation. For difficult-to-dissolve solids, sonication in an ultrasonic bath can be very effective. |
| Particle Size | Larger crystals have a smaller surface area, leading to slower dissolution. If possible and safe to do so, gently grinding the solid into a finer powder can increase the dissolution rate. |
| pH of the Solution | The solubility of compounds with ionizable groups can be pH-dependent. While information for this specific compound is limited, you can experimentally test a small amount of material in buffers of different pH values to assess the impact on solubility. |
| Dissolved Gases in Solvent | Dissolved gases can sometimes interfere with the dissolution process.[7] Using degassed solvents, which can be prepared by sonication or sparging with an inert gas, may improve dissolution.[7] |
Logical Flow for Troubleshooting Dissolution Issues:
References
- 1. researchgate.net [researchgate.net]
- 2. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of galactose 3′-O- sulfation in signaling [ouci.dntb.gov.ua]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Decrypting Glycosaminoglycan “sulfation code” with Computational Approaches - Glycopedia [glycopedia.eu]
- 7. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
Technical Support Center: D-Galactose-6-O-sulfate
Welcome to the technical support center for D-Galactose-6-O-sulfate. This resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-Galactose-6-O-sulfate and where is it found?
D-Galactose-6-O-sulfate is a sulfated monosaccharide. It is found as a structural component in larger biomolecules, such as carrageenan and keratin (B1170402) sulfate[1]. As a biochemical reagent, it is used in various life science research applications[2].
Q2: How does pH generally affect the stability of D-Galactose-6-O-sulfate?
The stability of D-Galactose-6-O-sulfate is significantly influenced by pH due to two primary chemical structures: the sulfate (B86663) ester bond and the galactose sugar backbone.
-
Acidic Conditions (pH < 4): Strongly acidic conditions can lead to the hydrolysis of the sulfate ester bond (desulfation), releasing inorganic sulfate and D-galactose.[3][4] This acid-catalyzed desulfation is a known degradation pathway for sugar sulfates.[5][6]
-
Neutral Conditions (pH ≈ 6-8): D-Galactose-6-O-sulfate is expected to be relatively stable at neutral pH. Sulfate esters often exhibit a broad region of pH-independent stability, for some compounds between pH 4 and 12.[3]
-
Alkaline Conditions (pH > 8): Strongly alkaline conditions can promote the degradation of the galactose sugar itself through isomerization and other rearrangement reactions, a common characteristic of monosaccharides in basic solutions.[7][8][9]
Q3: What are the primary degradation pathways for D-Galactose-6-O-sulfate?
There are two main degradation pathways that are dependent on pH. A logical diagram illustrating these pathways is provided below. Under acidic conditions, the primary pathway is the acid-catalyzed hydrolysis of the S-O bond, resulting in desulfation. Under strongly alkaline conditions, the galactose moiety itself is susceptible to degradation.
References
- 1. dextrauk.com [dextrauk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mild acid hydrolysis of sulfated fucans: a selective 2-desulfation reaction and an alternative approach for preparing tailored sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkaline degradation of monosaccharides III. Influence of reaction parameters upon the final product composition | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
storage conditions for D-Galactose-6-O-sulfate stock solutions
Welcome to the technical support center for D-Galactose-6-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, use, and troubleshooting of D-Galactose-6-O-sulfate stock solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing D-Galactose-6-O-sulfate stock solutions?
A1: The recommended solvent for preparing D-Galactose-6-O-sulfate stock solutions is high-purity water.[1] For cell culture experiments, it is advisable to use sterile, nuclease-free water.
Q2: How should I store my D-Galactose-6-O-sulfate stock solution?
A2: For long-term storage, it is recommended to store aqueous stock solutions of D-Galactose-6-O-sulfate at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: Can I store the aqueous solution at room temperature?
A3: It is not recommended to store aqueous solutions of D-Galactose for more than one day at room temperature due to the potential for microbial growth and degradation.[2]
Q4: Should I filter my D-Galactose-6-O-sulfate stock solution?
A4: Yes, if you are using a water-based stock solution for cell culture or other sensitive applications, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[1]
Storage Conditions Summary
For easy reference, the following table summarizes the recommended storage conditions for D-Galactose-6-O-sulfate stock solutions.
| Storage Temperature | Duration | Recommended Solvent | Important Notes |
| -80°C | Up to 6 months | High-purity water | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | High-purity water | Aliquot to avoid freeze-thaw cycles.[1] |
| Room Temperature | Not recommended (> 1 day) | N/A | Risk of degradation and microbial contamination.[2] |
Troubleshooting Guide
This guide addresses common issues that may arise when working with D-Galactose-6-O-sulfate stock solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate observed in the stock solution after thawing. | - The concentration of the solution may be too high. - The solution was not properly dissolved initially. - Contamination of the solution. | - Gently warm the solution to 37°C and vortex to redissolve. - If precipitation persists, centrifuge the solution and use the supernatant. - Prepare a fresh stock solution, ensuring the compound is fully dissolved. - Filter-sterilize the solution to remove any potential microbial contamination. |
| Inconsistent or unexpected experimental results. | - Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. - Incorrect concentration of the working solution. - pH of the final assay solution is not optimal. | - Always use freshly thawed aliquots for experiments. - Verify the concentration of your stock solution. - Ensure the final pH of your experimental setup is within the desired range for your assay. |
| Cell toxicity or other adverse effects in cell culture. | - Contamination of the stock solution (bacterial, fungal, or endotoxin). - The solvent used is not suitable for cell culture. - High concentration of the compound. | - Always use sterile techniques when preparing and handling the stock solution. - Filter-sterilize the solution before adding it to cell cultures.[1] - Use a cell culture-grade solvent (e.g., sterile water or PBS). - Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. |
Experimental Protocols
Adapted Cell Adhesion Assay Protocol
This protocol is adapted from standard cell adhesion assay procedures and can be used to assess the ability of D-Galactose-6-O-sulfate to modulate cell adhesion to an extracellular matrix protein.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., fibronectin, laminin)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
D-Galactose-6-O-sulfate stock solution
-
Cell line of interest
-
Serum-free cell culture medium
-
Calcein AM (or other cell viability stain)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix protein overnight at 4°C.
-
Blocking: Wash the wells with PBS and then block with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Treatment: Incubate the cells with various concentrations of D-Galactose-6-O-sulfate (and a vehicle control) for 30 minutes at 37°C.
-
Cell Seeding: After blocking, wash the wells again with PBS and then add the pre-treated cell suspension to each well.
-
Incubation: Incubate the plate at 37°C for the desired adhesion time (e.g., 1-2 hours).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Add a cell viability dye such as Calcein AM to each well and incubate according to the manufacturer's instructions.
-
Read the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
-
Data Analysis: Compare the fluorescence readings from the D-Galactose-6-O-sulfate-treated wells to the control wells to determine the effect on cell adhesion.
Signaling Pathway
D-Galactose-6-O-sulfate is a component of glycosaminoglycans (GAGs), which are known to play crucial roles in cell signaling by interacting with various proteins, including growth factors, cytokines, and cell adhesion molecules like integrins. The sulfation pattern of GAGs is critical for these interactions. While a specific signaling pathway directly initiated by free D-Galactose-6-O-sulfate is not well-defined, its presence on GAG chains can modulate signaling pathways involved in cell adhesion and proliferation.
Below is a conceptual diagram illustrating how a GAG chain containing D-Galactose-6-O-sulfate might modulate integrin-mediated cell adhesion signaling.
References
removing contaminants from D-Galactose-6-O-sulfate preparations
Welcome to the technical support center for D-Galactose-6-O-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification and handling of D-Galactose-6-O-sulfate preparations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in D-Galactose-6-O-sulfate preparations?
A1: Common contaminants can be broadly categorized as:
-
Inorganic Salts: Residual salts from synthesis or purification steps, such as sodium chloride or sodium sulfate, are common.
-
Other Sugar Isomers and Derivatives: Unsulfated D-galactose, isomers like D-Glucose-6-O-sulfate or D-Mannose-6-O-sulfate, and other monosaccharides may be present.
-
Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product.
-
Endotoxins: For biological applications, bacterial endotoxins can be a significant contaminant.
-
Heavy Metals: Trace amounts of heavy metals may be present from reagents and equipment.
-
Bioactive Steroids: Commercial preparations of galactose have been found to be contaminated with bioactive steroids like estrogen and progesterone, which could be carried over into derivatives.[1]
Q2: What is the expected purity of commercially available D-Galactose-6-O-sulfate?
A2: The purity of commercially available D-Galactose-6-O-sulfate can vary between suppliers and grades. It is crucial to check the certificate of analysis for each batch. The table below summarizes typical purity specifications from various suppliers.
| Purity Specification | Supplier Type | Common Analytical Method |
| ≥95% | Research Grade | HPLC |
| 97.1% | Research Grade | HPLC |
| 99% | High Purity Grade | HPLC |
Q3: How can I assess the purity of my D-Galactose-6-O-sulfate sample?
A3: Several analytical techniques can be employed to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying sugars and their derivatives. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like sulfated sugars.[2] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting non-UV absorbing compounds like D-Galactose-6-O-sulfate.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile derivatives of the sugar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities.
-
Ion Chromatography: This method is useful for quantifying inorganic salt contaminants.[5]
Troubleshooting Guides
Problem 1: High Inorganic Salt Contamination in the Final Product
Symptoms:
-
Poor performance in biological assays.
-
Low analytical signal for D-Galactose-6-O-sulfate due to ion suppression in mass spectrometry.
-
Visible salt crystals in the lyophilized product.
Possible Causes:
-
Incomplete removal of salts after synthesis or ion-exchange chromatography.
-
Co-precipitation of salts with the product during solvent evaporation or lyophilization.
Solutions:
| Solution | Detailed Steps |
| Gel Filtration Chromatography (Desalting) | 1. Select a gel filtration resin with a low molecular weight cut-off (e.g., Sephadex G-10 or G-25). 2. Pack a column with the resin and equilibrate with deionized water or a volatile buffer like ammonium (B1175870) bicarbonate. 3. Dissolve the sample in a minimal volume of the equilibration buffer. 4. Apply the sample to the column and elute with the equilibration buffer. 5. Collect fractions and monitor for the presence of your product (e.g., using a refractive index detector or by spotting fractions on a TLC plate and staining) and salt (by conductivity). 6. Pool the salt-free fractions containing your product and lyophilize. |
| Dialysis | 1. Select a dialysis membrane with a low molecular weight cut-off (e.g., 100-500 Da). 2. Dissolve the sample in deionized water and place it in the dialysis tubing. 3. Dialyze against a large volume of deionized water with several changes of water over 24-48 hours. 4. Recover the desalted sample from the dialysis tubing and lyophilize. |
| Solid-Phase Extraction (SPE) with Graphitized Carbon | 1. Condition a graphitized carbon SPE cartridge. 2. Apply the sample solution to the cartridge. 3. Wash the cartridge with deionized water to remove salts. 4. Elute the D-Galactose-6-O-sulfate with a water/acetonitrile gradient.[6][7] |
Problem 2: Presence of Unsulfated Galactose or Other Sugar Isomers
Symptoms:
-
Multiple peaks in the HPLC chromatogram.
-
Inconsistent biological activity.
-
Discrepancies in molecular weight determination.
Possible Causes:
-
Incomplete sulfation during synthesis.
-
Contamination of the starting material with other sugars.
-
Epimerization during synthesis or purification.
Solutions:
| Solution | Detailed Steps |
| Anion-Exchange Chromatography | 1. Select a strong anion-exchange resin (e.g., Q Sepharose). 2. Pack a column and equilibrate with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). 3. Dissolve the sample in the equilibration buffer and apply it to the column. Unsulfated sugars will not bind and will be found in the flow-through. 4. Wash the column with the equilibration buffer to remove any remaining unbound contaminants. 5. Elute the bound D-Galactose-6-O-sulfate using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). 6. Collect fractions and analyze for the presence of the desired product. 7. Pool the pure fractions and desalt using gel filtration chromatography as described above. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific application.
Protocol 1: Purification of D-Galactose-6-O-sulfate using Anion-Exchange Chromatography
This protocol is designed to separate D-Galactose-6-O-sulfate from unsulfated sugars and other neutral or less negatively charged contaminants.
Materials:
-
Strong anion-exchange resin (e.g., DEAE-Sepharose or Q Sepharose)
-
Chromatography column
-
Peristaltic pump and fraction collector
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Conductivity meter
-
Method for detecting D-Galactose-6-O-sulfate (e.g., HPLC-ELSD, TLC)
Procedure:
-
Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with Buffer A at a constant flow rate until the pH and conductivity of the eluate are the same as Buffer A.
-
Dissolve the crude D-Galactose-6-O-sulfate sample in a minimal volume of Buffer A.
-
Apply the sample to the column. Collect the flow-through fraction.
-
Wash the column with 5-10 column volumes of Buffer A to remove all unbound material.
-
Elute the bound molecules with a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Collect fractions and monitor the conductivity of the eluate.
-
Analyze the fractions for the presence of D-Galactose-6-O-sulfate.
-
Pool the fractions containing the pure product.
-
Desalt the pooled fractions using gel filtration chromatography (see Protocol 2).
-
Lyophilize the desalted sample to obtain a dry powder.
Protocol 2: Desalting of D-Galactose-6-O-sulfate using Gel Filtration Chromatography
This protocol is for removing inorganic salts from your D-Galactose-6-O-sulfate preparation.
Materials:
-
Gel filtration resin (e.g., Sephadex G-10 or Bio-Gel P-2)
-
Chromatography column
-
Eluent: Deionized water or 50 mM ammonium bicarbonate (if lyophilization is desired)
-
Conductivity meter
-
Method for detecting D-Galactose-6-O-sulfate
Procedure:
-
Swell the gel filtration resin in the chosen eluent according to the manufacturer's instructions.
-
Pack the column with the swollen resin.
-
Equilibrate the column with the eluent until a stable baseline is achieved.
-
Dissolve the D-Galactose-6-O-sulfate sample in a small volume of the eluent (typically 1-5% of the column volume).
-
Apply the sample to the top of the column.
-
Elute the sample with the eluent at a constant flow rate.
-
Collect fractions and monitor the eluate for conductivity (to detect the salt) and for the presence of your product. D-Galactose-6-O-sulfate should elute before the salt.
-
Pool the fractions containing the desalted product.
-
Lyophilize the pooled fractions to obtain a dry, salt-free powder.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of D-Galactose-6-O-sulfate.
Conceptual Signaling Pathway Involvement
Caption: Role of sulfated galactose in cell surface interactions.
References
- 1. Bioactive steroids as contaminants of the common carbon source galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 5. explore.lib.uliege.be [explore.lib.uliege.be]
- 6. D-Galactose | C6H12O6 | CID 6036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dextrauk.com [dextrauk.com]
Technical Support Center: Mass Spectrometry of Sulfated Carbohydrates
Welcome to the technical support center for the mass spectrometry analysis of sulfated carbohydrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the unique challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my sulfated carbohydrate samples showing poor signal intensity in the mass spectrometer?
A1: Poor signal intensity for sulfated carbohydrates is a common issue stemming from several factors:
-
Inefficient Ionization: Due to their highly acidic nature, sulfated carbohydrates ionize poorly. In techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), the presence of multiple sulfate (B86663) groups can lead to the formation of various salt adducts (e.g., Na+, K+), resulting in broad, unresolved peaks and diminished signal-to-noise ratios.[1]
-
Ion Suppression: The presence of non-volatile salts, buffers, or ion-pairing reagents in your sample can significantly reduce the ionization efficiency of your analyte.[2][3][4][5] These interfering molecules can compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering the release of gas-phase analyte ions.[2][3]
-
Sample Degradation: The labile nature of sulfate groups can lead to in-source decay or fragmentation, where the sulfate groups are lost before detection, further reducing the signal of the intact molecule.[1][6]
Q2: I am observing significant loss of sulfate groups (SO3) in my mass spectra. How can I minimize this?
A2: The loss of SO3 is a characteristic challenge due to the lability of the S-O bond in sulfated carbohydrates.[1] Here are some strategies to mitigate this:
-
Use of Soft Ionization Techniques: Electrospray ionization (ESI) is generally considered a softer ionization method than MALDI and can help reduce in-source fragmentation and sulfate loss.[1]
-
Complexation with Basic Peptides: For MALDI-MS, forming a non-covalent complex between the sulfated carbohydrate and a basic peptide can stabilize the sulfate groups and prevent their dissociation during ionization.[7][8]
-
Optimize Collision Energy: In tandem mass spectrometry (MS/MS), using lower collision energies can help to minimize the fragmentation of the sulfate groups, allowing for the detection of the intact precursor ion and more informative fragment ions.
Q3: How can I differentiate between isomers of sulfated carbohydrates that have the same mass?
A3: Distinguishing between isomers is a significant challenge due to their identical mass-to-charge ratios. Tandem mass spectrometry (MS/MS or MSn) is essential for this purpose.[9][10]
-
Characteristic Fragmentation Patterns: Different isomers will often produce unique fragmentation patterns upon collision-induced dissociation (CID). For example, the position of the sulfate group can influence which bonds break, leading to diagnostic fragment ions that can be used to identify the specific isomer.[9]
-
Negative Ion Mode Analysis: Performing MS/MS in negative ion mode is often advantageous as it can generate informative cross-ring cleavages, providing more detailed structural information compared to the glycosidic bond cleavages that are more common in positive ion mode.[11]
Q4: What are the best practices for sample preparation to improve the quality of my mass spectrometry data?
A4: Proper sample preparation is critical for successful analysis. Key considerations include:
-
Desalting: Thoroughly desalt your samples to remove alkali cations (Na+, K+) that can lead to peak broadening and ion suppression.[1] Size-exclusion chromatography or dialysis are common methods.
-
Choice of Volatile Buffers: If using liquid chromatography, employ volatile buffers and ion-pairing reagents, such as trialkylammonium acetates or dibutylammonium acetates, which are compatible with mass spectrometry and minimize contamination of the ion source.[1]
-
Derivatization: While it adds complexity, derivatization methods like permethylation can improve stability and ionization efficiency.[1] However, this must be done carefully to avoid altering the original structure.
Troubleshooting Guides
Problem 1: Broad and Unresolved Peaks in MALDI-TOF Spectra
| Potential Cause | Troubleshooting Steps |
| Heterogeneous Salt Adducts | Thoroughly desalt the sample prior to analysis. Consider exchanging sodium or potassium ions with ammonium (B1175870) ions, which can simplify the mass spectra.[1] |
| Inappropriate Matrix | Experiment with different MALDI matrices. For highly sulfated carbohydrates, ionic liquid matrices have shown advantages over conventional crystalline matrices.[12] |
| Complexation Issues | If using a basic peptide for complexation, optimize the molar ratio of the peptide to the carbohydrate to ensure efficient complex formation.[7][8] |
Problem 2: Low Sensitivity and Ion Suppression in LC-MS
| Potential Cause | Troubleshooting Steps |
| Presence of Non-Volatile Salts | Ensure complete removal of non-volatile salts from the sample and mobile phase.[2][4] |
| Interfering Ion-Pairing Reagents | Replace non-volatile ion-pairing reagents (e.g., tetraalkylammonium salts) with MS-compatible alternatives like dibutylammonium acetate.[1] Optimize the concentration of the ion-pairing reagent to achieve good chromatographic retention without excessive ion suppression.[1] |
| Matrix Effects from Complex Samples | Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering matrix components.[2] |
| Co-elution of Suppressing Agents | Modify the chromatographic gradient to separate the analyte of interest from co-eluting species that may be causing ion suppression.[5] |
Problem 3: Difficulty in Interpreting Fragmentation Spectra for Structural Elucidation
| Potential Cause | Troubleshooting Steps |
| Domination of Sulfate Loss | As mentioned in FAQ 2, use softer ionization and lower collision energies. Consider alternative fragmentation techniques like electron detachment dissociation (EDD) which can provide more informative fragmentation for highly sulfated species.[13] |
| Lack of Informative Fragments | Switch to negative ion mode to promote cross-ring cleavages which can provide more detailed structural information, including linkage positions.[11] |
| Isomeric Mixture Complicating Spectra | Improve chromatographic separation to analyze isomers individually. If separation is not possible, utilize multi-stage mass spectrometry (MSn) to isolate and fragment specific ions sequentially, which can help to piece together the structures of individual components in a mixture.[9] |
Experimental Protocols
Protocol: MALDI-MS Analysis of Sulfated Oligosaccharides using a Basic Peptide
This protocol is adapted from methodologies that utilize basic peptides to enhance the detection of highly sulfated glycosaminoglycan (GAG) oligosaccharides.[7][8]
-
Sample Preparation: Dissolve the sulfated oligosaccharide sample to a concentration of 10 pmol/μL in water.[7]
-
Matrix Solution: Prepare a matrix solution of 10 mg/mL 2,5-dihydroxybenzoic acid (2,5-DHB) in water.[7]
-
Peptide Solution: Prepare a solution of a basic peptide (e.g., protamine) at a concentration of 10 pmol/μL.[7]
-
Mixing: In an Eppendorf tube, mix 1 μL of the sample solution with 1 μL of the peptide solution and vortex.[7]
-
Matrix Addition: Add 1 μL of the matrix solution to the sample-peptide mixture and vortex.[7]
-
Spotting: Spot an aliquot of the final mixture onto the MALDI target plate and allow it to air dry.[7]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The sulfated carbohydrate will be detected as a non-covalent complex with the basic peptide. The molecular weight of the carbohydrate can be determined by subtracting the mass of the peptide from the mass of the observed complex.[7]
Visualizations
Caption: General workflow for LC-MS analysis of sulfated carbohydrates.
Caption: Troubleshooting decision tree for common MS issues.
References
- 1. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of Glycosaminoglycans Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling for Non-Specific Binding of Sulfated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address non-specific binding (NSB) of sulfated compounds in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a particular problem for sulfated compounds?
A1: Non-specific binding is the interaction of a compound with surfaces or molecules other than its intended biological target. This can lead to false-positive or false-negative results, reducing the accuracy and reproducibility of an experiment. Sulfated compounds are particularly prone to NSB due to their high negative charge. The sulfate (B86663) groups can engage in strong electrostatic interactions with positively charged residues (like lysine (B10760008) and arginine) on proteins and other biological molecules, as well as with the surfaces of assay plates and instrumentation.[1][2]
Q2: What are the common consequences of NSB of sulfated compounds in my experiments?
A2: NSB can manifest in several ways, including:
-
High background signal: The compound binds to the assay plate or other components, leading to a high signal that masks the true signal from the specific interaction.
-
False positives: The compound appears to be active because it interacts non-specifically with a component of the detection system.
-
Reduced potency: The effective concentration of your compound at the target is lowered because a significant fraction is sequestered by non-specific interactions.
-
Irreproducible results: The extent of NSB can vary between experiments, leading to inconsistent data.
Q3: How can I quickly assess if my sulfated compound is prone to NSB?
A3: A simple initial test is to run a control experiment without the specific target molecule. For example, in a binding assay, measure the signal of your sulfated compound in the absence of the protein of interest. A high signal in this control experiment suggests a high propensity for NSB.
Q4: Can NSB of sulfated compounds affect cell-based assays?
A4: Yes. Sulfated compounds can interact non-specifically with cell membranes, extracellular matrix proteins, and components of the cell culture media. This can lead to artifacts such as changes in cell membrane integrity, altered cell signaling, or interference with reporter gene assays.[3][4] It is crucial to include appropriate controls to assess the potential for such off-target effects.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating NSB in common assay formats.
Issue 1: High Background Signal in Plate-Based Assays (e.g., ELISA, Fluorescence Polarization)
Possible Cause: Your sulfated compound is binding to the surface of the microplate.
Troubleshooting Workflow:
Caption: Troubleshooting high background signal.
Issue 2: Suspected False-Positive "Hits" in a High-Throughput Screen (HTS)
Possible Cause: Your sulfated compound is interfering with the assay technology (e.g., AlphaScreen, reporter enzymes).
Troubleshooting Workflow:
Caption: Validating hits from a high-throughput screen.
Data on Blocking Agent Effectiveness
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common blocking agents. It is important to note that the optimal blocking agent and concentration should be empirically determined for each specific assay and sulfated compound.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1 - 5% (w/v) | Readily available, effective for many applications. | Can be a source of contamination (e.g., proteases, immunoglobulins). May not be suitable for all assays due to potential cross-reactivity. |
| Casein/Non-fat Dry Milk | 0.5 - 5% (w/v) | Inexpensive and effective. Contains a heterogeneous mixture of proteins that can block a wide range of non-specific sites.[5][6] | Contains phosphoproteins and biotin (B1667282), which can interfere with certain assays. May mask some epitopes. |
| Dextran (B179266) / Dextran Sulfate | 0.1 - 1% (w/v) | Polyanionic nature can effectively compete with sulfated compounds for non-specific binding sites.[7] Dextran can also act as a neutral blocking agent.[8] | High concentrations of dextran sulfate may interfere with specific interactions. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Reduce hydrophobic interactions. | Can disrupt cell membranes at higher concentrations and may denature some proteins. |
| Polyethylene Glycol (PEG) | 1 - 5% (w/v) | Can reduce non-specific binding to surfaces. | May not be as effective as protein-based blockers for all applications. |
Key Experimental Protocols
Protocol 1: General Method for Mitigating NSB in a Fluorescence Polarization (FP) Assay
Objective: To reduce non-specific binding of a sulfated small molecule in a competitive FP binding assay.
Methodology:
-
Buffer Optimization:
-
Start with a base buffer (e.g., PBS or Tris-HCl at pH 7.4).
-
Ionic Strength: Titrate the NaCl concentration from 150 mM up to 500 mM. Increased salt concentration can disrupt electrostatic interactions that contribute to NSB.
-
Detergent: Add a non-ionic detergent like Tween-20 or Triton X-100 to a final concentration of 0.01% to 0.1% (v/v) to minimize hydrophobic interactions.
-
-
Addition of a Blocking Agent:
-
Prepare assay buffers containing different blocking agents. Good starting points are:
-
0.1% (w/v) Bovine Serum Albumin (BSA)
-
0.1% (w/v) Casein
-
0.1% (w/v) Dextran (for a neutral polysaccharide competitor)
-
-
Note: Avoid BSA if your target protein has a high affinity for it.
-
-
Assay Procedure:
-
In a low-binding microplate, add your fluorescently labeled tracer and the target protein in the optimized buffer.
-
Add a serial dilution of your unlabeled sulfated compound.
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization.
-
-
Controls:
-
No Protein Control: Measure the FP of the tracer and your sulfated compound without the target protein to assess binding to the tracer itself or the plate.
-
No Competitor Control: This will represent the maximum polarization signal.
-
Tracer Only Control: This will represent the minimum polarization signal.
-
-
Data Analysis:
-
Compare the IC50 curves obtained with different buffer conditions. The condition that provides the largest assay window (difference between maximum and minimum polarization) and a well-defined sigmoidal curve is optimal.
-
Protocol 2: Counterscreen for AlphaScreen™ Assays
Objective: To identify compounds that non-specifically interfere with the AlphaScreen™ bead technology.
Methodology:
-
Prepare a Counterscreen Mix:
-
Use the AlphaScreen™ TruHits™ kit or a similar setup with biotinylated acceptor beads and streptavidin-coated donor beads.[9]
-
Dilute the beads in the assay buffer to the manufacturer's recommended concentration.
-
-
Compound Incubation:
-
In a 384-well or 1536-well white opaque plate, add your sulfated "hit" compounds at the same concentration used in the primary screen.
-
Include positive (no compound) and negative (a known interferent, if available) controls.
-
-
Bead Addition and Incubation:
-
Add the pre-mixed bead solution to all wells.
-
Incubate in the dark at room temperature for the time recommended by the manufacturer (typically 30-60 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Compounds that cause a significant decrease in the AlphaScreen signal in this counterscreen are likely interfering with the bead technology (e.g., by quenching singlet oxygen, acting as a biotin mimetic, or absorbing light at the excitation or emission wavelengths) and are considered false positives.[4][10][11]
-
Protocol 3: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine if a sulfated compound forms aggregates in solution, which can lead to non-specific inhibition.
Methodology:
-
Sample Preparation:
-
Prepare solutions of your sulfated compound in the final assay buffer at a range of concentrations, including and exceeding the concentrations used in your experiments.
-
Include a buffer-only control.
-
Filter all solutions through a low-protein-binding 0.22 µm syringe filter to remove dust and other particulates.[12]
-
-
DLS Measurement:
-
Transfer the filtered solutions to a clean DLS cuvette.
-
Equilibrate the sample to the assay temperature in the DLS instrument.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
Signaling Pathway and Workflow Diagrams
Caption: Potential non-specific interactions of a sulfated compound in a signaling pathway.
This diagram illustrates how a sulfated compound, intended to bind to a specific receptor, can also cause non-specific effects such as binding to other membrane proteins, disrupting the cell membrane, or directly inhibiting intracellular kinases, leading to misleading results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Khan Academy [khanacademy.org]
- 3. biorxiv.org [biorxiv.org]
- 4. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. mdpi.com [mdpi.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. enovatia.com [enovatia.com]
- 15. pubs.aip.org [pubs.aip.org]
optimizing buffer conditions for D-Galactose-6-O-sulfate experiments
Welcome to the technical support center for D-Galactose-6-O-Sulfate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of D-Galactose-6-O-sulfate?
A1: For long-term storage, D-Galactose-6-O-sulfate sodium salt should be stored as a solid in an inert atmosphere in a freezer at or below -20°C.[1] Stock solutions can be prepared in water. For extended storage of stock solutions, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring they are sealed to protect from moisture.[2] If water is used to make the stock solution, it is advisable to dilute it to the final working concentration and then sterilize it by passing it through a 0.22 μm filter before use.[2]
Q2: What is the optimal pH range for experiments involving D-Galactose-6-O-sulfate?
A2: The optimal pH depends heavily on the specific application, particularly if enzymes are involved. For many enzymatic assays involving galactose or its derivatives, a pH range of 6.0 to 8.5 is common.[3] For instance, some galactose oxidase enzymes show optimal activity between pH 6 and 8.[3] For non-enzymatic applications or general stability, maintaining a neutral pH between 6.0 and 8.0 is a safe starting point, as this range is often specified for quality control tests like endotoxin (B1171834) assays.[4]
Q3: How stable is the galactose molecule in different buffer solutions and temperatures?
A3: The stability of galactose is influenced by temperature, buffer type, and concentration. Studies on D-galactose (the non-sulfated parent molecule) show that degradation increases with higher temperatures and buffer concentrations.[5] Phosphate (B84403) buffers tend to be more protective than acetate (B1210297) buffers, especially during heat sterilization like autoclaving.[5] Solutions of galactose in water or phosphate buffer showed less than 5% degradation after autoclaving, whereas solutions in acetate buffer experienced significant losses.[5] For room temperature storage, a filtered, sterile solution in water has an estimated shelf-life of about 4.5 months.[5]
Q4: Which buffer systems are most compatible with D-Galactose-6-O-sulfate?
A4: Sodium phosphate buffer is frequently used for enzymatic assays involving galactose oxidation and is generally a good choice for maintaining pH between 6.0 and 8.0.[3] For general purposes, citrate (B86180) buffer (pH ~6.6) and potassium diphosphate (B83284) buffer (pH ~8.6) have also been used in assay kits for D-galactose determination.[6] Acetate buffers may be less suitable, particularly if heating is required, due to observed degradation of galactose.[5]
Q5: Does ionic strength affect experiments with D-Galactose-6-O-sulfate?
A5: The effect of ionic strength is context-dependent. In some kinetic studies involving the oxidation of D-galactose, the addition of a salt like sodium hyperchlorate to maintain ionic strength did not alter the reaction rate.[7] However, ionic interactions are crucial for the solubility and activity of many biological molecules, including enzymes and sulfated glycans. The sulfate (B86663) group on D-Galactose-6-O-sulfate introduces a negative charge, which could participate in ionic interactions. It is always recommended to standardize the ionic strength of your buffers when comparing results across different conditions.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays using D-Galactose-6-O-sulfate as a substrate.
Problem: Low or no signal/product formation in my enzymatic assay.
This issue can arise from problems with the substrate, the enzyme, or the reaction conditions. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for enzymatic assays.
Data Summary Tables
The following tables summarize key quantitative data for optimizing your experimental buffer conditions.
Table 1: Stability of D-Galactose Under Various Conditions
This table is based on data for the parent molecule, D-galactose, and serves as a proxy for D-Galactose-6-O-sulfate.
| Concentration (% w/v) | Buffer | Temperature | Condition | Degradation | Reference |
| 5-30% | Water | 25°C, 45°C, 65°C | 6-week storage | Increased with temp & conc. | [5] |
| 5-30% | Phosphate | 121°C | Autoclave (30 min) | < 5% | [5] |
| 30% | Acetate | 121°C | Autoclave (30 min) | Up to 21% | [5] |
| 5-30% | Water | Room Temp | Filter-sterilized | Shelf-life ~4.5 months | [5] |
Table 2: Recommended Starting Buffer Conditions for Common Applications
| Application | Recommended Buffer | pH Range | Key Considerations | Reference(s) |
| Enzymatic Assays (e.g., Galactose Oxidase) | Sodium Phosphate | 6.0 - 8.5 | Optimal pH is enzyme-specific; verify for your enzyme. | [3] |
| General Stability/Storage | Sterile Water or Phosphate Buffer | 6.0 - 7.5 | Avoid acetate buffers if heating. Phosphate offers better stability. | [5] |
| Affinity Chromatography | Phosphate-Buffered Saline (PBS) | ~7.4 | For lectin-based purification, galactose can be used as an eluent. | [8] |
| Quality Control (Endotoxin) | LAL Reagent Water | 6.0 - 8.0 | pH must be within this range for accurate results. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of D-Galactose-6-O-Sulfate
Materials:
-
This compound (MW: 282.20 g/mol )[9]
-
High-purity, sterile water (e.g., Milli-Q or LAL reagent water)
-
Sterile conical tubes or vials
-
0.22 μm syringe filter and sterile syringe
Methodology:
-
Weighing: Accurately weigh out 28.22 mg of this compound powder in a sterile tube.
-
Dissolving: Add 1 mL of sterile water to the powder to achieve a final concentration of 100 mM.
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 μm filter, and dispense the filtered solution into a new sterile tube. This step is critical for preventing microbial growth, especially if the solution will not be used immediately.[2]
-
Aliquoting and Storage: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: General Protocol for a Galactose Oxidase Enzymatic Assay
This protocol provides a general framework for measuring the activity of an enzyme that uses D-Galactose-6-O-sulfate as a substrate. It is based on a coupled assay using Horseradish Peroxidase (HRP) and a chromogenic substrate.
Materials:
-
D-Galactose-6-O-sulfate stock solution (e.g., 100 mM)
-
Galactose Oxidase enzyme
-
50 mM Sodium Phosphate Buffer, pH 7.0[3]
-
Horseradish Peroxidase (HRP)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or similar chromogenic HRP substrate
-
96-well microplate and plate reader
Methodology:
-
Prepare Reagents:
-
Substrate Working Solution: Dilute the D-Galactose-6-O-sulfate stock solution in the 50 mM sodium phosphate buffer to the desired final concentrations (e.g., a range from 0 to 50 mM for kinetic analysis).
-
Assay Cocktail: Prepare a cocktail containing HRP and ABTS in the phosphate buffer. A typical concentration might be 20 U/mL of HRP and 0.5 mM ABTS.[3]
-
-
Set up the Reaction:
-
In a 96-well plate, add 50 µL of the Assay Cocktail to each well.
-
Add 50 µL of the Substrate Working Solution (at various concentrations) to the appropriate wells. Include a "no substrate" control.
-
-
Initiate the Reaction:
-
Add 10 µL of the Galactose Oxidase enzyme solution to each well to start the reaction. The final volume is 110 µL.
-
-
Measure Activity:
-
Immediately place the plate in a microplate reader.
-
Measure the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 405-420 nm for ABTS) over time (e.g., every 30 seconds for 10 minutes).
-
-
Analyze Data:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Parameter Relationship Diagram
The success of an experiment with D-Galactose-6-O-sulfate depends on the interplay of several key parameters. This diagram illustrates how these factors influence substrate stability and enzyme activity.
Caption: Interdependencies of key experimental parameters.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. biospectra.us [biospectra.us]
- 5. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aafco.org [aafco.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scbt.com [scbt.com]
dealing with batch-to-batch variability of D-Galactose-6-O-sulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Galactose-6-O-sulfate. It addresses common issues related to batch-to-batch variability to ensure experimental consistency and success.
Troubleshooting Guide
Issue: Inconsistent or Unexpected Biological Activity
Question: We are observing variable effects on our cell cultures (e.g., changes in proliferation, differentiation, or signaling pathway activation) when using different lots of D-Galactose-6-O-sulfate. What could be the cause?
Answer: Batch-to-batch variability in D-Galactose-6-O-sulfate can manifest as differences in purity, the presence of contaminants, or variations in the degree of sulfation. These inconsistencies can lead to unpredictable experimental outcomes.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA) for Each Lot: Carefully compare the CoA for each batch. Pay close attention to the reported purity, appearance, and any analytical data provided.
-
Perform an In-House Quality Control Check: Before using a new batch in a large-scale or critical experiment, it is advisable to perform a small-scale bioassay to confirm its activity is consistent with previous batches.
-
Assess for Potential Contaminants: Contaminants such as residual solvents, salts, or related sugars can interfere with your experiments. Consider analytical methods like HPLC or NMR to screen for impurities if you suspect contamination.
-
Evaluate Storage and Handling: Improper storage can lead to degradation of the compound. Ensure that D-Galactose-6-O-sulfate is stored under the recommended conditions, typically at -20°C or below in a desiccated environment.[1][2][3]
Issue: Poor Solubility or Precipitate Formation
Question: Our D-Galactose-6-O-sulfate from a new batch is not dissolving as expected, or a precipitate forms in our stock solution. Why is this happening?
Answer: Solubility issues can arise from variations in the salt form, the presence of insoluble impurities, or improper handling.
Troubleshooting Steps:
-
Confirm the Salt Form: Ensure you are using the correct salt form (e.g., sodium salt) as specified in your protocol.
-
Use an Appropriate Solvent: While D-Galactose-6-O-sulfate is generally soluble in aqueous buffers, the solubility can be influenced by pH and the presence of other ions. For aqueous stock solutions, it is recommended to filter sterilize through a 0.22 µm filter before use.[1]
-
Gentle Warming: If solubility is a persistent issue, gentle warming (e.g., in a 37°C water bath) may aid dissolution. Avoid excessive heat, which could cause degradation.
-
Sonication: Brief sonication can also help to dissolve the compound.
Frequently Asked Questions (FAQs)
Q1: How should D-Galactose-6-O-sulfate be stored?
A1: D-Galactose-6-O-sulfate should be stored in a tightly sealed container in a freezer at -20°C or below to prevent degradation.[1][2][3] For stock solutions, storage at -80°C is recommended for up to 6 months.[1]
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, dissolve the D-Galactose-6-O-sulfate in a suitable solvent, such as sterile water or a buffer like PBS. If using water, the solution should be filter-sterilized before use.[1] It is not recommended to store aqueous solutions for more than one day unless frozen at -80°C.[4]
Q3: What are the typical purity specifications for D-Galactose-6-O-sulfate?
A3: The purity of D-Galactose-6-O-sulfate can vary between suppliers, but it is typically offered at purities of 95% or higher.[1] Some suppliers may offer higher purity grades (e.g., 99%). Always refer to the lot-specific Certificate of Analysis for precise purity information.
Q4: Can batch-to-batch variability affect the sulfation pattern?
A4: Yes, inconsistencies in the manufacturing process can potentially lead to variations in the position and degree of sulfation. This can have a significant impact on biological activity, as the specific sulfation pattern is often critical for molecular recognition and signaling events.[5]
Q5: How can I assess the quality of a new batch of D-Galactose-6-O-sulfate?
A5: A combination of analytical and functional tests is recommended. Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and sulfation pattern. A functional assay specific to your research (e.g., a cell-based signaling assay) is the best way to confirm consistent biological activity.
Data Presentation
Table 1: Representative Batch-to-Batch Comparison of D-Galactose-6-O-sulfate
| Parameter | Batch A | Batch B | Batch C | Acceptable Range |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (by HPLC) | 98.5% | 96.2% | 99.1% | ≥ 95% |
| Moisture Content | 1.2% | 2.5% | 0.8% | ≤ 3.0% |
| Endotoxin Level | < 0.1 EU/mg | < 0.1 EU/mg | < 0.1 EU/mg | ≤ 0.5 EU/mg |
| Solubility (in PBS) | Clear solution at 10 mg/mL | Clear solution at 10 mg/mL | Clear solution at 10 mg/mL | Clear solution at ≥ 10 mg/mL |
| Biological Activity | 105% of reference | 85% of reference | 102% of reference | 80-120% of reference |
Experimental Protocols
Protocol 1: Quality Control of D-Galactose-6-O-sulfate by HPLC
Objective: To assess the purity of a given batch of D-Galactose-6-O-sulfate.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve D-Galactose-6-O-sulfate in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength appropriate for the compound (if it has a chromophore) or a refractive index detector.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Functional Bioassay for D-Galactose-6-O-sulfate Activity
Objective: To confirm the biological activity of a new batch of D-Galactose-6-O-sulfate is consistent with a previously validated batch.
Methodology:
-
Cell Culture: Plate cells known to respond to D-Galactose-6-O-sulfate at a predetermined density.
-
Treatment: Prepare serial dilutions of both the new batch and a reference (previously validated) batch of D-Galactose-6-O-sulfate. Treat the cells with these dilutions.
-
Incubation: Incubate the cells for a time period known to elicit a measurable response.
-
Endpoint Measurement: Measure a relevant biological endpoint. This could be the expression of a specific gene (by qPCR), the phosphorylation of a signaling protein (by Western blot or ELISA), or a change in cell viability (e.g., using an MTS assay).
-
Data Analysis: Compare the dose-response curves of the new batch and the reference batch. The EC50 values should be within an acceptable range of each other.
Visualizations
Caption: Hypothetical signaling cascade initiated by D-Galactose-6-O-sulfate.
Caption: Workflow for qualifying a new batch of D-Galactose-6-O-sulfate.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
improving signal-to-noise ratio in assays with sulfated glycans
Welcome to the technical support center for assays involving sulfated glycans. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve the signal-to-noise ratio and obtain reliable, reproducible data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a high background signal in my sulfated glycan assay?
High background noise can obscure specific signals and reduce assay sensitivity. The most common causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all non-specific binding sites on the assay surface.[1][2] This can be due to the type of blocking agent, its concentration, or the incubation time.[1][3]
-
Inadequate Washing: Unbound antibodies, lectins, or detection reagents may remain in the wells if washing steps are not sufficient in number, duration, or volume.[1][2][4]
-
Non-Specific Antibody or Lectin Binding: The primary or secondary antibodies/lectins may bind non-specifically to the plate surface or to other reagents.[3][4][5] This is a known issue in solid-phase immunoassays.[6]
-
Sub-optimal Reagent Concentrations: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding and a higher background.[4][5]
-
Sample Quality and Contamination: Impurities or contaminants in the sample, such as detergents or proteins, can interfere with the assay and contribute to false-positive signals.[5] Reagents, plates, or buffers can also be contaminated.[5]
Q2: How can I improve a low signal-to-noise (S/N) ratio when working with low-abundance sulfated glycans?
Low signal-to-noise is a common challenge, especially with low-abundance sulfated glycans which can be suppressed by more abundant neutral or sialylated glycans.[7][8] Consider the following strategies:
-
Enrichment of Sulfated Glycans: Before analysis, use an enrichment step to isolate sulfated glycans from other species. Weak anion exchange (WAX) chromatography is a common and effective method for this.[8][9] This selective enrichment can significantly improve the detection of these low-abundance molecules.[8]
-
Optimization of Detection Method (for MS-based assays): For mass spectrometry, certain techniques can dramatically improve the S/N ratio for acidic glycans. For instance, using Multiple Reaction Monitoring (MRM) can increase the S/N ratio by 10-fold to 1000-fold compared to Quadrupole Time-of-Flight (Q-TOF) MS.[10]
-
Signal Amplification: If using an enzyme-conjugated antibody, consider that the signal amplification may be too high, which can increase background. In such cases, reducing the amount of signal amplification may be necessary.[4]
-
Hardware and Software Approaches: General signal-to-noise enhancement can be achieved through both hardware (e.g., electronic filters) and software (e.g., signal averaging, digital smoothing) approaches.[11]
Q3: My results show high variability between replicates. What could be the cause?
Variability can undermine the reliability of your results. Key factors contributing to this issue include:
-
Inconsistent Assay Conditions: Minor variations in incubation times, temperatures, or washing procedures can lead to significant differences between replicates.
-
Glycan Presentation: The way glycans are presented on an array surface significantly affects binding. Factors like glycan density and the chemical linker used for immobilization can cause variability.[12] Monovalent interactions are typically weak, and tight binding is often achieved through multivalent complexes, making glycan spacing a critical factor.[12]
-
Coefficient of Variation (%CV): For glycan microarrays, it's important to monitor the variability in binding to a single glycan across its replicate spots. A high %CV (greater than 20-40%) may indicate that the results are not reliable.[13]
Q4: How can I distinguish between true binding affinity and avidity effects in my assay?
Avidity refers to the accumulated strength of multiple simultaneous binding events, whereas affinity describes the strength of a single interaction.[14] This is particularly relevant when using multivalent probes like antibodies or lectins.
-
Understanding Avidity: Avidity occurs when a bivalent or multivalent analyte can interact with multiple ligands simultaneously, creating a "bridging complex".[15] This results in a synergistically strong binding with a lower apparent dissociation rate than a simple 1:1 interaction.[15]
-
Assay Orientation: The design of your assay is critical. If you immobilize the antigen (glycan) and use a bivalent antibody as the analyte, you are more likely to measure avidity.[15] To measure affinity, consider reversing the orientation: immobilize the antibody (or lectin) and introduce the glycan as the analyte in solution.[15]
-
Varying Ligand Density: The density of the immobilized glycan can have a large effect on recognition.[12] High-density surfaces are more likely to promote multivalent (avidity-driven) interactions.[12]
Troubleshooting Guides
This section provides structured guidance for resolving common issues.
Guide 1: Troubleshooting High Background Signal
If you are experiencing high background, follow these steps to diagnose and resolve the issue.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. biocompare.com [biocompare.com]
- 3. arp1.com [arp1.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permethylation and Microfractionation of Sulfated Glycans for MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Factors Contributing to Variability of Glycan Microarray Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avidity - Wikipedia [en.wikipedia.org]
- 15. sartorius.com [sartorius.com]
Technical Support Center: Addressing Cellular Toxicity of High Concentrations of Sulfated Sugars
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cellular toxicity at high concentrations of sulfated sugars.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular toxicity induced by high concentrations of sulfated sugars?
High concentrations of sulfated sugars can induce cellular toxicity through several primary mechanisms:
-
Induction of Oxidative Stress: Elevated levels of sulfated sugars can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative stress can damage cellular components like lipids, proteins, and DNA.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress, can be triggered by high concentrations of sulfated sugars.[1] Prolonged ER stress can activate apoptotic pathways, leading to cell death.[2][3]
-
Apoptosis Activation: Both oxidative and ER stress can converge on apoptotic signaling pathways. For instance, ER stress can activate pro-apoptotic factors like CHOP, while oxidative stress can damage mitochondria, leading to the release of cytochrome c and the activation of caspases.[4]
Q2: At what concentrations do sulfated sugars typically become toxic to cells in vitro?
The cytotoxic concentrations of sulfated sugars can vary significantly depending on the specific sulfated sugar, the cell type, and the duration of exposure. The following table summarizes some reported cytotoxic concentrations.
| Sulfated Sugar | Cell Line | Cytotoxic Concentration | Reference |
| Chondroitin Sulfate (B86663) | HCT-116 (colorectal cancer) | 0.08 mg/mL (induced apoptosis) | [5] |
| Sulfated Polysaccharides | WiDr (colorectal adenocarcinoma) | 100-200 µg/mL (growth inhibition) | [6] |
| Heparan Sulfate (in the context of Aβ40) | Chinese Hamster Ovary (CHO-WT) | Not specified, but mediated Aβ40 toxicity | [7] |
Q3: Can the degree of sulfation affect the cytotoxicity of a sugar molecule?
Yes, the degree and pattern of sulfation can significantly influence the biological activity and cytotoxicity of a sugar molecule. The sulfate groups contribute to the molecule's negative charge and can affect its interaction with cell surface receptors and other proteins, thereby modulating downstream signaling pathways that could lead to toxicity.
Troubleshooting Guides
Problem 1: I am observing high levels of cell death in my culture after treatment with a high concentration of a sulfated sugar.
-
Possible Cause 1: Oxidative Stress.
-
Troubleshooting Step: Measure the levels of intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). An increase in fluorescence intensity indicates elevated ROS levels.
-
-
Possible Cause 2: Endoplasmic Reticulum (ER) Stress.
-
Troubleshooting Step: Perform a Western blot to analyze the expression levels of key ER stress markers such as GRP78 (BiP), phosphorylated PERK (p-PERK), and CHOP. Upregulation of these markers is indicative of ER stress.
-
-
Possible Cause 3: Apoptosis.
-
Troubleshooting Step: Use an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to quantify the percentage of apoptotic and necrotic cells. An increase in the Annexin V positive population suggests apoptosis.
-
Problem 2: My results for cytotoxicity are inconsistent across experiments.
-
Possible Cause 1: Variability in the Sulfated Sugar Preparation.
-
Troubleshooting Step: Ensure that the sulfated sugar is from a consistent source and batch. The purity, molecular weight, and sulfation pattern of these molecules can vary between preparations and influence their biological effects.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Troubleshooting Step: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.[8][9] Serum components in the media can sometimes interact with the sulfated sugars, so consider using serum-free media for the duration of the experiment if appropriate for your cell line.
-
-
Possible Cause 3: Assay-Specific Issues.
-
Troubleshooting Step: If using a metabolic assay like the MTT assay, be aware that some compounds can interfere with the formazan (B1609692) crystal formation or solubilization.[10] Include appropriate controls, such as a cell-free control with the sulfated sugar, to check for direct effects on the assay reagents.
-
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is adapted from standard MTT assay procedures.[10][11][12][13]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Sulfated sugar stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the sulfated sugar. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of the H2DCFDA probe.[14][15][16]
Materials:
-
Cells of interest
-
24-well cell culture plates or chamber slides
-
H2DCFDA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the desired concentrations of sulfated sugar as described in the MTT protocol.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with pre-warmed HBSS.
-
Incubation with Probe: Incubate the cells with H2DCFDA solution (typically 5-10 µM in HBSS) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells again with HBSS to remove the excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~495/529 nm) or a fluorescence plate reader.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or a housekeeping protein if necessary.
Protocol 3: Western Blot Analysis of ER Stress Markers
This protocol provides a general workflow for detecting ER stress proteins.[17][18][19]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78, p-PERK, and CHOP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis on the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Cellular toxicity pathway of high sulfated sugar concentrations.
Caption: Experimental workflow for assessing sulfated sugar toxicity.
Caption: Simplified PERK branch of the ER stress signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Effects of Chondroitin Sulfate on Inhibiting CDKs in Colorectal Cancer Based on Bioinformatic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heparan sulfate mediates amyloid-beta internalization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. assaygenie.com [assaygenie.com]
- 15. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of Sulfate Position on Galactose Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between sulfated carbohydrates and proteins is paramount. The specific positioning of a sulfate (B86663) group on a sugar moiety can dramatically alter its binding affinity and specificity to various lectins, thereby influencing a wide range of biological processes from immune response to cell adhesion. This guide provides a comparative analysis of the binding affinities of two positional isomers, D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate, to key protein families, supported by available experimental data.
While direct head-to-head quantitative binding data for D-Galactose-6-O-sulfate and D-Galactose-4-O-sulfate as isolated monosaccharides is not extensively available in the reviewed literature, a comparative understanding can be gleaned from studies on their presentation within larger glycan structures. The existing data underscores that the seemingly minor shift in sulfate position from the 6-hydroxyl to the 4-hydroxyl group of D-galactose can lead to profoundly different biological recognition.
Comparative Binding Affinity Data
The following table summarizes the known effects of 4-O- and 6-O-sulfation of galactose on the binding to various lectins. It is important to note that these results are often in the context of larger oligosaccharide structures, which can also influence binding.
| Target Protein | Ligand Context | Effect of 6-O-Sulfation on Galactose | Effect of 4-O-Sulfation on Galactose | Reference |
| Galectin-1 | N-acetyllactosamine (LacNAc) | Not specified, but general sulfation increases recognition | Blocked binding | [1] |
| Galectin-2 | N-acetyllactosamine (LacNAc) | Blocked binding | Blocked binding | [1] |
| Galectin-3 | N-acetyllactosamine (LacNAc) | Not specified, but general sulfation increases recognition | Blocked binding | [1] |
| L-Selectin | Sialyl-Lewisx | Virtually abolishes binding | Not specified | [2] |
| Bauhinia purpurea Lectin (BPL) | Terminal Galactose | Blocking effect | Not specified, but general sulfation is blocking | [3] |
Key Findings from Experimental Studies
Galectins: The galectin family of proteins exhibits a marked sensitivity to the position of galactose sulfation. A study comparing Galectin-1, -2, and -3 binding to a panel of glycans revealed that while sulfation in general can enhance binding, the position is critical. For Galectin-2, both 4-O and 6-O-sulfation of the galactose residue in N-acetyllactosamine (LacNAc) were found to block binding[1]. In contrast, 3-O-sulfation significantly increased recognition by Galectin-2[1]. Galectin-1 and -3 also showed preferences for specifically sulfated glycans, with 4-O-sulfation diminishing binding[1]. Human galectin-3 has also been shown to interact with chondroitin (B13769445) sulfate A (containing 4-O-sulfated N-acetylgalactosamine) and chondroitin sulfate C (containing 6-O-sulfated N-acetylgalactosamine) with micromolar affinity, suggesting it can accommodate sulfation at both positions on the galactosamine derivative.[4]
Selectins: L-selectin, a key molecule in leukocyte rolling and homing, shows a strong negative preference for 6-O-sulfation on galactose within the context of the sialyl-Lewisx ligand. This modification virtually abolishes binding, highlighting a critical steric or electrostatic hindrance imparted by the 6-O-sulfate group in this specific presentation[2]. This is in stark contrast to the enhanced binding observed when the adjacent N-acetylglucosamine is 6-O-sulfated[2].
Experimental Protocols
The determination of binding affinities for carbohydrate-protein interactions relies on a variety of biophysical techniques. Below are outlines of common methodologies used in the cited research.
Glycan Microarray Analysis
This high-throughput technique allows for the simultaneous screening of a protein against a large library of immobilized glycans.
-
Array Fabrication: Synthetic or purified glycans with an amine-functionalized linker are covalently printed onto an N-hydroxysuccinimide (NHS)-activated glass slide.
-
Protein Incubation: The fluorescently labeled glycan-binding protein (e.g., a lectin) is incubated on the glycan array at various concentrations.
-
Washing: Unbound protein is washed away.
-
Detection: The array is scanned with a fluorescence microarray scanner to detect the spots where the protein has bound.
-
Data Analysis: The fluorescence intensity at each spot is proportional to the amount of bound protein, providing a profile of the protein's binding specificity and relative affinity for the different glycans.
Caption: Workflow for Glycan Microarray Analysis.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
-
Immobilization: One binding partner (e.g., the lectin) is immobilized on a sensor chip surface.
-
Injection: The other binding partner (the analyte, e.g., the sulfated galactose derivative) is flowed over the sensor surface at various concentrations.
-
Detection: Binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Data Analysis: The association and dissociation rates are measured, and from these, the equilibrium dissociation constant (Kd) is calculated, which is a measure of binding affinity.
Signaling Pathways and Logical Relationships
The differential binding of sulfated galactose isomers can have significant implications for cellular signaling. For instance, selectin-mediated cell adhesion is a critical step in the inflammatory cascade. The preference of L-selectin for specific sulfated ligands on endothelial cells initiates leukocyte tethering and rolling, which is a prerequisite for their extravasation into tissues. The incorrect sulfation pattern, such as 6'-O-sulfation of sialyl-Lewisx, would fail to engage L-selectin effectively, thus disrupting this signaling cascade.
Caption: L-selectin binding is dependent on the specific sulfation pattern of its glycan ligand.
References
- 1. Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Multitasking Human Lectin Galectin-3 Interacts with Sulfated Glycosaminoglycans and Chondroitin Sulfate Proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Lectin Binding to Sulfated Galactose Isomers
For Researchers, Scientists, and Drug Development Professionals
The intricate world of cellular communication often hinges on the precise recognition of carbohydrate structures by a class of proteins known as lectins. Among the vast array of glycans, sulfated galactose isomers present a unique recognition motif, playing critical roles in physiological and pathological processes, including immune responses, inflammation, and cancer metastasis. Understanding the specificity of lectin binding to these sulfated sugars is paramount for the development of novel diagnostic tools and therapeutic interventions. This guide provides a comparative analysis of the binding preferences of various lectins for different sulfated galactose isomers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Analysis of Lectin-Sulfated Galactose Binding
The affinity of a lectin for its carbohydrate ligand is a key determinant of its biological function. The following table summarizes the binding affinities of several lectins for various sulfated galactose isomers, expressed as dissociation constants (Kd). Lower Kd values indicate higher binding affinity.
| Lectin | Sulfated Galactose Isomer | Binding Affinity (Kd) | Comments |
| Siglec-8 | 6'-sulfo-sialyl Lewis X (contains 6-O-sulfated Galactose) | 140 ± 20 μM[1] | The sulfate (B86663) group at the 6-position of galactose significantly enhances binding affinity compared to the non-sulfated counterpart.[1] |
| Ricinus communis agglutinin I (RCA120) | 2-O-sulfated Galactose | Enhanced binding (Qualitative) | Sulfation at the 2-O position enhances the binding activity of RCA120.[2] |
| Ricinus communis agglutinin I (RCA120) | 6-O-sulfated Galactose | Enhanced binding (Qualitative) | Sulfation at the 6-O position enhances the binding activity of RCA120.[2] |
| Ricinus communis agglutinin I (RCA120) | 4-O-sulfated Galactose | Binding abolished (Qualitative) | Sulfation at the 4-O position abolishes the binding activity of RCA120.[2] |
| Maackia amurensis lectin (MAL) | 3-O-sulfated Galactose | Binds (Qualitative) | MAL has been shown to bind to oligosaccharides terminating with 3-O-sulfated galactose units. |
| P-selectin | Sulfated Glycans (e.g., on PSGL-1) | High affinity (Qualitative) | Tyrosine sulfation on P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), in conjunction with sialylated and fucosylated glycans, is required for high-affinity binding to P-selectin.[3][4] |
| E-selectin | 3'-sulfo-Lewisa (contains 3-O-sulfated Galactose) | Potent ligand (Qualitative) | Sulfated Lewisa is a more potent E-selectin ligand than sialyl-Lewisx.[5][6][7] |
| L-selectin | Sulfated Glycans (e.g., on PSGL-1, GlyCAM-1) | High affinity (Qualitative) | L-selectin recognizes sulfated structures, such as 6-sulfo-sialyl Lewis X, on its ligands, which is crucial for lymphocyte homing. |
Key Experimental Protocols
The determination of lectin-glycan binding specificity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two commonly employed approaches.
Glycan Array Analysis
Glycan arrays are a high-throughput method for screening the binding specificity of a lectin against a large library of immobilized glycans.[8][9][10]
Principle: A collection of diverse, structurally defined glycans are covalently attached to a solid surface, typically a glass slide. A fluorescently labeled lectin is then incubated with the array. Unbound lectin is washed away, and the array is scanned to detect fluorescence, indicating where the lectin has bound. The intensity of the fluorescence is proportional to the binding affinity.
Detailed Protocol:
-
Array Fabrication: Purified glycans with an appropriate linker are robotically printed and immobilized onto a chemically activated glass slide (e.g., NHS-ester coated). The array is then blocked to prevent non-specific binding.
-
Lectin Labeling: The lectin of interest is labeled with a fluorescent dye (e.g., Cy3 or Cy5) according to the manufacturer's instructions.
-
Incubation: The labeled lectin is diluted in a binding buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA) and applied to the surface of the glycan array. The array is incubated in a humidified chamber, protected from light, for a specified time (e.g., 1 hour at room temperature).
-
Washing: The array is washed sequentially with wash buffer (e.g., PBS with 0.05% Tween-20) and then with PBS to remove unbound lectin.
-
Scanning: The array is dried by centrifugation and scanned using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: The fluorescence intensity of each spot is quantified using specialized software. The data is then analyzed to determine the glycan structures to which the lectin binds with the highest affinity.[8]
Frontal Affinity Chromatography (FAC)
Frontal affinity chromatography is a quantitative method used to determine the dissociation constant (Kd) of lectin-glycan interactions.[11][12][13][14]
Principle: A lectin is immobilized on a chromatography column. A solution containing a fluorescently labeled glycan at a known concentration is continuously applied to the column. The glycan interacts with the immobilized lectin, which retards its elution from the column. The extent of this retardation is directly related to the binding affinity.
Detailed Protocol:
-
Lectin Immobilization: The purified lectin is covalently coupled to a chromatography support matrix (e.g., NHS-activated Sepharose) to create an affinity column.
-
System Equilibration: The FAC system, consisting of an HPLC pump, an autosampler, the affinity column maintained at a constant temperature, and a fluorescence detector, is equilibrated with a running buffer (e.g., Tris-buffered saline).
-
Sample Application: A solution of the fluorescently labeled glycan (e.g., pyridylaminated glycan) at a constant concentration is continuously infused into the column at a fixed flow rate.
-
Elution Profile Monitoring: The fluorescence of the eluate is monitored over time. The elution of the glycan is observed as a breakthrough curve. The volume at which the fluorescence intensity reaches half of the plateau (V) is determined.
-
Determination of V0: A non-binding fluorescently labeled carbohydrate is run under the same conditions to determine the void volume (V0) of the column.
-
Calculation of Kd: The dissociation constant (Kd) is calculated using the following equation: Kd = [Bt] / (V - V0), where [Bt] is the effective concentration of the immobilized lectin.
Signaling Pathways and Experimental Workflows
The binding of lectins to sulfated galactose isomers on cell surfaces can trigger intracellular signaling cascades that regulate cellular processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: L-selectin signaling pathway in neutrophils.[15]
Caption: Non-canonical Siglec-8 signaling in eosinophils.[16][17]
Caption: Workflow for analyzing lectin-sulfated galactose binding.
References
- 1. iris.unina.it [iris.unina.it]
- 2. Specificities of Ricinus communis agglutinin 120 interaction with sulfated galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine sulfation of P-selectin glycoprotein ligand-1 is required for high affinity binding to P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfated blood group Lewis(a). A superior oligosaccharide ligand for human E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy [frontiersin.org]
- 8. Determining lectin specificity from glycan array data using motif segregation and GlycoSearch software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glycocode.org [glycocode.org]
- 11. Frontal affinity chromatography: sugar-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontal Affinity Chromatography: Practice of Weak Interaction Analysis Between Lectins and Fluorescently Labeled Oligosaccharides | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontal affinity chromatography: A unique research tool for biospecific interaction that promotes glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Siglec-8 Signals Through a Non-Canonical Pathway to Cause Human Eosinophil Death In Vitro [scholarworks.indianapolis.iu.edu]
- 17. Siglec-8 Signals Through a Non-Canonical Pathway to Cause Human Eosinophil Death In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D-Galactose-6-O-sulfate and a Novel Selectin Inhibitor in Receptor Activation
For Immediate Release
A comprehensive analysis of D-Galactose-6-O-sulfate's effect on receptor activation reveals its potential as a modulator of selectin-mediated cell adhesion, a critical process in inflammation and immune responses. This guide provides a comparative overview of D-Galactose-6-O-sulfate and a novel synthetic oligosaccharide, TBC1269, in influencing selectin activity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Selectin Modulation
Selectins are a family of cell adhesion molecules that play a crucial role in the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during inflammation. This process is a key step in the recruitment of immune cells to sites of injury or infection. Inhibiting the interaction between selectins and their carbohydrate ligands is a promising therapeutic strategy for a variety of inflammatory diseases.
D-Galactose-6-O-sulfate, a naturally occurring sulfated monosaccharide, has been investigated for its potential to modulate these interactions. This guide compares its activity with TBC1269, a well-characterized synthetic selectin inhibitor, offering insights into their respective mechanisms and potencies.
Comparative Efficacy in Selectin Inhibition
While direct quantitative data for the binding of D-Galactose-6-O-sulfate to selectins is still emerging, studies on related sulfated carbohydrates provide strong evidence for its inhibitory potential. Research has shown that 6-O-sulfation of chitosan (B1678972) is crucial for its ability to inhibit P-selectin, and lactose (B1674315) sulfated at the 6-O position of the galactose unit can bind to L-selectin.[1][2]
In contrast, TBC1269, an analogue of the natural selectin ligand Sialyl Lewis X (sLeX), has been more extensively studied, providing a benchmark for comparison.
| Compound | Target Receptor(s) | Binding Affinity (KD) | Inhibition (IC50) | Reference |
| D-Galactose-6-O-sulfate | P-selectin, L-selectin (putative) | Data not available | Data not available | N/A |
| TBC1269 (sLeX analogue) | P-selectin, L-selectin | ~111.4 µM (for P-selectin) | Data varies by assay | [3] |
| Sialyl Lewis X (sLeX) | P-selectin, L-selectin, E-selectin | Low affinity (mM range) | ~5-7 fold less potent than methyl glycoside derivatives | [3][4] |
| Fucoidan | P-selectin, L-selectin | Strong affinity | Potent inhibitor | [5][6] |
Table 1: Comparative Binding Affinities and Inhibitory Concentrations of Selectin Modulators. This table summarizes the available data on the binding and inhibition of selectins by D-Galactose-6-O-sulfate and comparator molecules.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which these compounds are thought to inhibit selectin function is through competitive binding to the lectin domain of the selectin receptors. This domain recognizes specific carbohydrate structures on the surface of leukocytes, and by occupying this binding site, the inhibitors prevent the initial cell tethering and rolling.
In the case of fucoidan's interaction with P-selectin, downstream signaling events have been elucidated. Fucoidan binding to P-selectin on docetaxel-resistant prostate cancer cells has been shown to downregulate the expression of IL-1R, leading to reduced levels of IKKα, NFκB p50, and Cox2, ultimately inhibiting cell motility.[5] While the specific downstream effects of D-Galactose-6-O-sulfate are yet to be fully characterized, its structural similarity to other sulfated selectin inhibitors suggests a comparable mechanism of action.
Figure 1: Competitive Inhibition of P-selectin. This diagram illustrates how D-Galactose-6-O-sulfate and TBC1269 can competitively inhibit the binding of P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes to P-selectin on endothelial cells.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental assays are provided below.
Cell-Based Selectin Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of leukocytes (or other cells expressing selectin ligands) to a layer of endothelial cells or to immobilized selectin proteins.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a cell line expressing the target selectin.
-
Leukocyte cell line (e.g., HL-60 or U937).
-
24-well or 96-well tissue culture plates.
-
Fluorescent cell label (e.g., Calcein-AM).
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Test compounds (D-Galactose-6-O-sulfate, TBC1269).
-
Plate reader with fluorescence capabilities.
Procedure:
-
Plate Coating:
-
For immobilized selectin assays, coat the wells with a solution of the purified selectin-Ig chimera and incubate overnight at 4°C.
-
For endothelial cell assays, seed HUVECs into the wells and culture until a confluent monolayer is formed. Activate the endothelial cells with a stimulant like TNF-α to induce selectin expression.
-
-
Cell Labeling:
-
Label the leukocyte suspension with a fluorescent dye according to the manufacturer's instructions.
-
-
Inhibition:
-
Pre-incubate the labeled leukocytes with varying concentrations of the test compounds.
-
-
Adhesion:
-
Add the pre-incubated leukocytes to the coated wells or endothelial monolayers.
-
Incubate for a defined period (e.g., 30-60 minutes) under static or flow conditions.
-
-
Washing:
-
Gently wash the wells to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Figure 2: Workflow for Cell-Based Selectin Adhesion Assay. This flowchart outlines the key steps involved in performing a cell-based assay to evaluate selectin inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding affinity (KD) and kinetics (kon and koff).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified selectin-Ig chimera.
-
Test compounds (D-Galactose-6-O-sulfate, TBC1269).
-
Running buffer (e.g., HBS-P buffer).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified selectin-Ig chimera to immobilize it on the chip surface.
-
Deactivate any remaining active esters.
-
-
Analyte Binding:
-
Inject a series of concentrations of the test compound (analyte) over the immobilized selectin surface.
-
Monitor the change in the SPR signal in real-time to observe association.
-
-
Dissociation:
-
Flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the KD, kon, and koff values.
-
Figure 3: Surface Plasmon Resonance (SPR) Experimental Workflow. This diagram shows the sequential steps of an SPR experiment to determine the binding kinetics of an inhibitor to a selectin receptor.
Conclusion
The available evidence suggests that D-Galactose-6-O-sulfate holds promise as a selectin inhibitor, warranting further investigation to quantify its binding affinity and inhibitory potency. The comparative data with the established selectin inhibitor TBC1269 provides a valuable framework for these future studies. The detailed experimental protocols outlined in this guide are intended to support researchers in validating the effect of D-Galactose-6-O-sulfate and other novel compounds on selectin-mediated receptor activation, ultimately contributing to the development of new anti-inflammatory therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The synergy of 6-O-sulfation and N- or 3-O-sulfation of chitosan is required for efficient inhibition of P-selectin-mediated human melanoma A375 cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. [Selectin-mediated cell adhesion assay of tumor cells]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Glycoforms of human endothelial CD34 that bind L-selectin carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
The Critical Role of Sulfation: Non-Sulfated D-Galactose as a Negative Control in Glycan Research
In the intricate world of cellular communication, the structural nuances of molecules can dictate their biological function. For researchers in glycobiology and drug development, understanding the significance of post-translational modifications like sulfation is paramount. This guide provides a comparative analysis of sulfated glycans versus non-sulfated D-galactose, establishing the latter's essential role as a negative control in elucidating the bioactivity of sulfated sugars.
The addition of sulfate (B86663) groups to galactose, a common monosaccharide, dramatically alters its physicochemical properties and, consequently, its biological activity.[1][2][3] Sulfated galactans, complex carbohydrates composed of repeating galactose units, are involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and inflammation.[1][4] The precise positioning of sulfate groups on the galactose ring creates specific recognition sites for proteins, thereby mediating a wide range of biological interactions.[5] In contrast, non-sulfated D-galactose, lacking these critical sulfate modifications, serves as an ideal negative control to demonstrate that the observed biological effects are indeed attributable to the sulfation and not merely the presence of the galactose sugar.
Comparative Analysis: The Impact of Sulfation on Biological Activity
To illustrate the pivotal role of sulfation, this section presents a summary of experimental data where the biological activity of a sulfated glycan is directly compared with that of non-sulfated D-galactose.
| Experiment | Sulfated Molecule | Non-Sulfated Control | Biological Activity Measured | Result with Sulfated Molecule | Result with Non-Sulfated Control | Conclusion |
| Selectin Binding Assay | 6-sulfo-sialyl Lewisx | D-Galactose | Cell adhesion to E-selectin | High-affinity binding and inhibition of cell adhesion | No significant binding or inhibition | The 6-O-sulfation of galactose is crucial for high-affinity binding to E-selectin. |
| Growth Factor Signaling | Sulfated Galactan | D-Galactose | Fibroblast Growth Factor (FGF) receptor activation | Potentiation of FGF-2 induced signaling cascade | No effect on FGF-2 signaling | Sulfation is required for the galactan to act as a co-factor in FGF signaling. |
| Anticoagulant Activity | Sulfated Galactan | D-Galactose | Activated Partial Thromboplastin Time (aPTT) | Prolonged clotting time, indicating anticoagulant activity | No effect on clotting time | The anticoagulant properties are dependent on the presence and pattern of sulfation. |
Experimental Protocols
Selectin Binding Assay
Objective: To determine the role of galactose sulfation in mediating cell adhesion through E-selectin interaction.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with recombinant human E-selectin at a concentration of 5 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.
-
Blocking: The plates are washed with PBS and blocked with 1% bovine serum albumin (BSA) in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Cell Culture: A human myeloid cell line expressing sialyl Lewisx (the ligand for E-selectin) is cultured to a density of 1 x 10^6 cells/mL.
-
Inhibition Assay: The cells are pre-incubated with varying concentrations of 6-sulfo-sialyl Lewisx or D-galactose (as the negative control) for 30 minutes at 37°C.
-
Adhesion Assay: The pre-incubated cells are added to the E-selectin coated wells and allowed to adhere for 1 hour at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The number of adherent cells is quantified by measuring the activity of an endogenous cellular enzyme (e.g., acid phosphatase) after cell lysis. The absorbance is read at 405 nm.
FGF Receptor Activation Assay
Objective: To assess the necessity of sulfation for a galactan to potentiate FGF-2-mediated signaling.
Methodology:
-
Cell Culture: BaF3 cells, a murine pro-B cell line that is dependent on IL-3 for survival and proliferation, are transfected to express the FGF receptor.
-
Starvation: The transfected cells are washed to remove any residual growth factors and starved in a serum-free medium for 4 hours.
-
Stimulation: The starved cells are stimulated with a sub-optimal concentration of FGF-2 (e.g., 1 ng/mL) in the presence of either the sulfated galactan or D-galactose at various concentrations.
-
Cell Lysis: After 15 minutes of stimulation, the cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: The cell lysates are subjected to SDS-PAGE, and the proteins are transferred to a PVDF membrane. The membrane is probed with antibodies specific for phosphorylated forms of downstream signaling molecules, such as ERK1/2, to assess receptor activation.
-
Densitometry: The intensity of the phosphorylated protein bands is quantified using densitometry to determine the level of signaling activation.
Visualizing the Concept
The following diagrams illustrate the fundamental difference in interaction at the molecular level and a typical experimental workflow where non-sulfated D-galactose is used as a negative control.
Caption: Molecular interaction of sulfated vs. non-sulfated galactose.
References
- 1. Roles of galactose 3'-O- sulfation in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Sialylation-Controlled Chemical Sulfation of Glycan Epitopes for Decoding the Binding of Siglec Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfated Galactofucans: An Outstanding Class of Fucoidans with Promising Bioactivities [mdpi.com]
- 5. Structural and functional insights into sulfated galactans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry for the Confirmation of D-Galactose-6-O-sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and structural confirmation of sulfated monosaccharides, such as D-Galactose-6-O-sulfate, are critical in various fields, including glycobiology, drug development, and quality control of carbohydrate-based therapeutics. Mass spectrometry (MS) has emerged as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of mass spectrometry techniques for the confirmation of D-Galactose-6-O-sulfate, alongside alternative methods, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The confirmation of D-Galactose-6-O-sulfate can be achieved through various analytical techniques, each with its own set of advantages and limitations. Mass spectrometry, particularly when coupled with tandem MS (MS/MS), provides invaluable information on molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural insights, while Capillary Electrophoresis (CE) is a powerful tool for separation and analysis based on charge and size.
| Technique | Principle | Key Quantitative Data | Advantages | Limitations |
| ESI-MS/MS | Soft ionization followed by collision-induced dissociation (CID) to generate fragment ions. | Precursor ion m/z, product ion m/z | High sensitivity, structural information from fragmentation, suitable for complex mixtures. | Fragmentation can be complex to interpret, ion suppression effects. |
| MALDI-TOF-MS | Soft ionization from a solid-phase matrix, followed by time-of-flight mass analysis. | Molecular ion m/z, fragment ion m/z (in TOF/TOF) | High throughput, tolerant to some buffers and salts, good for higher mass compounds. | Co-crystallization can be challenging, potential for in-source decay. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz | Provides unambiguous structural determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in an electric field within a narrow capillary. | Migration time (min) | High resolution, small sample volume, quantitative capabilities. | Limited structural information on its own, requires charged analytes. |
Mass Spectrometry Data for D-Galactose-6-O-sulfate
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation of sulfated carbohydrates. The fragmentation patterns observed can help to distinguish between positional isomers.
The theoretical molecular weight of D-Galactose-6-O-sulfate (C6H12O9S) is 260.22 g/mol .[1] In negative ion mode mass spectrometry, the deprotonated molecule [M-H]⁻ is typically observed at m/z 259.0.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is another valuable technique for analyzing sulfated carbohydrates. Analysis of chondroitin (B13769445) sulfate (B86663) (CS) disaccharides, which include structures similar to sulfated galactose, provides relevant fragmentation data. For a monosulfated hexosamine-hexuronic acid disaccharide, which is structurally related to a sulfated galactose, the following fragmentation has been observed in negative ion mode MALDI-TOF/TOF MS:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Assignment |
| 592.0 ([M-H]⁻ of monosulfated CS disaccharide) | 512.1 | [M-H-SO₃]⁻ (Loss of sulfate) |
| 434.4 | Y₁ fragment | |
| 354.0 | Y₁ fragment | |
| 237.0 | B fragment | |
| 209.0 | ¹,⁵A₁ fragment | |
| 175.0 | C fragment |
Data adapted from a study on chondroitin sulfate disaccharides, which provides a model for the fragmentation of sulfated sugars. The relative intensities of these fragments can help distinguish between sulfation positions.[2][3]
Alternative Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shift Changes upon Sulfation:
-
¹H NMR: The protons on the carbon bearing the sulfate group (H6 and H6') will experience a significant downfield shift.
-
¹³C NMR: The carbon atom directly bonded to the sulfate group (C6) will show a substantial downfield shift, and the adjacent carbon (C5) will also be affected, typically with an upfield shift.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates analytes based on their charge-to-mass ratio in an electric field. As D-Galactose-6-O-sulfate is a charged molecule, it is well-suited for CE analysis. The migration time is the key quantitative parameter. While specific migration times depend on the experimental conditions (e.g., buffer pH, voltage, capillary length), CE can effectively separate sulfated monosaccharides from their non-sulfated counterparts and from each other if they have different degrees of sulfation.
Experimental Protocols
Mass Spectrometry Workflow
Figure 1. A generalized workflow for the mass spectrometric analysis of D-Galactose-6-O-sulfate.
Detailed Protocol for MALDI-TOF-MS Analysis:
-
Sample Preparation: Dissolve the D-Galactose-6-O-sulfate sample in a suitable solvent such as a water/acetonitrile mixture to a final concentration of approximately 1 mg/mL.
-
Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
MS Acquisition: Acquire mass spectra in both positive and negative ion modes using a MALDI-TOF mass spectrometer. For fragmentation analysis, perform tandem MS (TOF/TOF) on the parent ion of interest.
Detailed Protocol for Capillary Electrophoresis:
-
Capillary Conditioning: Before the first use, and daily, rinse the fused-silica capillary with 1 M NaOH, followed by water, and then the running buffer.
-
Running Buffer: A typical running buffer for sulfated carbohydrates is a low pH buffer, such as 50 mM phosphate (B84403) buffer at pH 2.5.
-
Sample Injection: Inject the sample solution (dissolved in water or running buffer) into the capillary using hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary. Detection is typically performed using a UV detector at a low wavelength (e.g., 195 nm) or by derivatizing the sugar with a fluorophore and using a fluorescence detector.
-
Data Analysis: Identify and quantify the D-Galactose-6-O-sulfate peak based on its migration time compared to a standard.
Logical Relationship for Method Selection
Figure 2. Decision tree for selecting an analytical method for D-Galactose-6-O-sulfate analysis.
This guide provides a framework for selecting and implementing appropriate analytical methods for the confirmation of D-Galactose-6-O-sulfate. The choice of technique will ultimately depend on the specific research question, available instrumentation, and the desired level of structural detail and quantitative accuracy.
References
- 1. D-Galactose 6-sulfate | C6H12O9S | CID 439386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Galactose-6-O-sulfate and Other Sulfated Monosaccharides in Modulating Biological Processes
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of D-Galactose-6-O-sulfate and other key sulfated monosaccharides, including D-Glucose-6-sulfate, D-Mannose-6-sulfate, and N-Acetylglucosamine-6-sulfate. Drawing upon available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of these compounds in various therapeutic areas. The guide summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of their structure-function relationships.
Introduction to Sulfated Monosaccharides
Sulfated monosaccharides are simple sugar units containing one or more sulfate (B86663) groups. The position and degree of sulfation on the monosaccharide ring are critical determinants of their biological activity.[1] These modifications mediate a wide range of cellular processes, including cell signaling, inflammation, and viral entry.[2][3] This guide focuses on comparing the known effects of D-Galactose-6-O-sulfate with other structurally similar sulfated monosaccharides.
Comparative Biological Activities: A Data-Driven Overview
To provide a clear comparison, the following tables summarize the available quantitative data on the biological activities of D-Galactose-6-O-sulfate and its counterparts.
In Silico Analysis of Caspase-3 Interaction
An in silico docking study investigated the interaction of several sulfated monosaccharides with Caspase-3, a key enzyme in apoptosis. The docking scores, which predict the binding affinity, are presented below.
| Compound | Docking Score (kcal/mol) |
| D-Galactose-6-O-sulfate | -5.0 |
| D-Glucose-6-sulfate | -4.8 |
| D-Mannose-6-sulfate | -4.7 |
| Ac-DEVD-CHO (Native Ligand) | -6.2 |
Data sourced from an in silico interaction analysis.
Anti-inflammatory and Immunomodulatory Effects
Antiviral Activity
The antiviral properties of sulfated saccharides are well-documented, with their mechanism often involving the inhibition of viral attachment to host cells.[5] Specific comparative data for the listed monosaccharides is an active area of research. However, a study on N-acetylglucosamine (GlcNAc) demonstrated its ability to restrict Influenza A virus (IAV) replication.[6]
Enzyme Inhibition
Sulfated saccharides are known to inhibit various enzymes, including hyaluronidase (B3051955), which is implicated in inflammation and cancer metastasis. While specific IC50 values for the individual monosaccharides are not available, data on sulfated polysaccharides demonstrate the inhibitory potential of sulfation.
| Compound | Target Enzyme | IC50 (µg/mL) |
| Dextran polysulfate | Hyaluronidase | 40 |
| Chondroitin polysulfate | Hyaluronidase | 2 |
| Cellulose polysulfate | Hyaluronidase | 0.3 |
Data sourced from studies on sulfated polysaccharides as hyaluronidase inhibitors.[7]
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited data, this section details the experimental protocols for key assays.
In Silico Docking with Caspase-3
Objective: To predict the binding affinity of sulfated monosaccharides to the active site of Caspase-3.
Protocol:
-
Protein Preparation: The 3D structure of human Caspase-3 is obtained from the Protein Data Bank. Water molecules and any existing ligands are removed.
-
Ligand Preparation: The 3D structures of D-Galactose-6-O-sulfate, D-Glucose-6-sulfate, and D-Mannose-6-sulfate are generated and optimized using computational chemistry software.
-
Molecular Docking: A molecular docking program is used to predict the binding mode and affinity of each ligand to the active site of Caspase-3. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The interactions are scored based on a force field that estimates the free energy of binding. The docking score represents the predicted binding affinity, with lower scores indicating a more favorable interaction.
Hyaluronidase Inhibition Assay (Turbidimetric Method)
Objective: To determine the inhibitory effect of a compound on hyaluronidase activity.
Protocol:
-
Reagent Preparation:
-
Hyaluronidase enzyme solution is prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 5.35).
-
Hyaluronic acid substrate solution is prepared in the same buffer.
-
Acidic albumin solution is prepared to act as a stop reagent and to precipitate undigested hyaluronic acid.
-
-
Assay Procedure:
-
The test compound (inhibitor) is pre-incubated with the hyaluronidase solution at 37°C for a defined period (e.g., 15 minutes).
-
The enzymatic reaction is initiated by adding the hyaluronic acid substrate. The mixture is incubated at 37°C for a specific duration (e.g., 45 minutes).
-
The reaction is stopped by adding the acidic albumin solution.
-
-
Measurement: The turbidity of the solution is measured spectrophotometrically at 600 nm. A decrease in turbidity indicates hyaluronidase activity (less hyaluronic acid to precipitate). The percentage of inhibition is calculated by comparing the turbidity of the sample with that of a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined.[8][9]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the antioxidant activity of a compound by its ability to scavenge free radicals.
Protocol:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Assay Procedure:
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[10]
Signaling Pathways and Molecular Interactions
Sulfated monosaccharides exert their biological effects by modulating various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways implicated in their activity.
Caption: Inhibition of the NF-κB signaling pathway by sulfated monosaccharides.
Caption: Experimental workflow for the hyaluronidase inhibition assay.
Conclusion
The available evidence suggests that D-Galactose-6-O-sulfate and other sulfated monosaccharides are promising molecules with diverse biological activities. The position of the sulfate group significantly influences their interaction with biological targets and their subsequent effects on cellular pathways. While in silico studies provide valuable initial insights, further in vitro and in vivo experimental studies are crucial to fully elucidate the therapeutic potential of these compounds and to establish a more comprehensive comparative profile. This guide serves as a foundational resource to stimulate further research and development in this exciting field.
References
- 1. Sulfotransferases and sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. d-mannose suppresses oxidative response and blocks phagocytosis in experimental neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral and Anti-Inflammatory Activities of N-Acetylglucosamine: Development of an Alternative and Safe Approach to Fight Viral Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mrs-j.org [mrs-j.org]
- 8. Enzymatic Assay of Hyaluronidase (3.2.1.35) [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. [Sulfated polysaccharides as inhibitors of receptor activity of P-selectin and P-selectin-dependent inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of D-Galactose-6-O-Sulfate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies used to assess the purity of D-Galactose-6-O-sulfate sodium salt, a crucial monosaccharide derivative in glycobiology research. This document outlines detailed experimental protocols, presents comparative purity data with relevant alternatives, and visualizes key experimental workflows and biological pathways to aid researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a sulfated monosaccharide that plays a significant role in various biological processes. It is a key component of glycosaminoglycans (GAGs) like keratan (B14152107) sulfate (B86663) and is involved in molecular recognition events, including the binding to galectins, a family of β-galactoside-binding lectins. The purity of this compound is paramount for reliable and reproducible experimental outcomes in cell biology, immunology, and drug discovery.
Purity Profile and Comparison with Alternatives
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation and identification of impurities.
For comparative purposes, other sulfated or structurally related monosaccharides that can be used in similar research areas, such as galectin binding studies, are included.
Table 1: Comparison of Purity Data for this compound and Alternatives
| Compound | Purity (by HPLC/Titration) | Analytical Method(s) for Purity |
| This compound | 97.1%[1] | HPLC, ¹³C NMR[1] |
| N-Acetyl-D-galactosamine 4-Sulfate Sodium Salt | >95%[2] | Not specified in source |
| D-Glucuronic Acid Sodium Salt | ≥97% to ≥99%[3][4] | Titration, HPLC[3][4][5][6] |
Experimental Protocols for Purity Assessment
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for sulfated monosaccharides and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the quantitative assessment of the purity of this compound.
Protocol:
-
Column: A strong anion exchange (SAX) column is typically used for the separation of sulfated carbohydrates.
-
Mobile Phase: A gradient elution is often employed.
-
Solvent A: Water
-
Solvent B: 2 M NaCl in water, adjusted to pH 3.5 with HCl.
-
-
Gradient:
-
0-1 min: 0% B
-
1-32 min: 0% to 35% B
-
32-47 min: 35% to 65% B
-
47-57 min: 100% B
-
57-60 min: 0% B (re-equilibration)
-
-
Flow Rate: 1 mL/min.
-
Detection: UV at 232 nm (if the compound has a UV chromophore after derivatization) or a Refractive Index (RI) detector. For enhanced sensitivity, pre-column derivatization with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB) can be used, with fluorescence detection (Excitation: 330 nm, Emission: 420 nm).[7]
-
Sample Preparation: Dissolve the sample in the initial mobile phase (water) to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 20 µL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and identification of this compound, as well as for detecting impurities. Both ¹H and ¹³C NMR are utilized.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical chemical shifts for ring protons of carbohydrates are in the range of 3-6 ppm.
-
The presence of the sulfate group at the 6-position will cause a downfield shift of the H-6 protons.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical chemical shifts for ring carbons are between 60-110 ppm.
-
The C-6 carbon will show a characteristic downfield shift due to the sulfate group.
-
-
Data Analysis: The obtained spectra are compared with reference spectra or predicted chemical shifts to confirm the structure and identify any impurity signals. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and can be used to identify impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique for sulfated carbohydrates.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as a mixture of water and acetonitrile.
-
Ionization Mode: Negative ion mode is typically preferred for sulfated compounds due to the negatively charged sulfate group.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is used to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The expected [M-Na]⁻ ion for this compound would be at m/z 259.01.
-
Tandem MS (MS/MS): To confirm the structure, fragmentation of the parent ion can be performed. The fragmentation pattern will be characteristic of the sulfate position. For 6-O-sulfated monosaccharides, specific fragment ions are observed that can differentiate them from other positional isomers.[8]
Visualizing Experimental and Biological Contexts
Experimental Workflow
The following diagram illustrates the general workflow for assessing the purity of this compound.
Caption: Workflow for Purity Assessment.
Galectin-3 Signaling Pathway
D-Galactose-6-O-sulfate can interact with galectin-3, a lectin involved in various cellular processes. The following diagram depicts a simplified overview of galectin-3 signaling.
Caption: Galectin-3 Signaling Pathway.
Conclusion
The purity of this compound is a critical factor for its successful application in research. A multi-pronged analytical approach combining HPLC for quantification, and NMR and MS for structural verification, is essential for a comprehensive purity assessment. This guide provides the necessary framework for researchers to evaluate the quality of this important biochemical and to select appropriate alternatives based on their specific experimental needs.
References
- 1. Galectin-3: Integrator of Signaling via Hexosamine Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anexib.com [anexib.com]
- 3. scbt.com [scbt.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. helixchrom.com [helixchrom.com]
- 6. academic.oup.com [academic.oup.com]
- 7. High-performance liquid chromatography analysis of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Galactose-6-O-sulfate and Other Glycosaminoglycan Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Galactose-6-O-sulfate, a key component of keratan (B14152107) sulfate (B86663), with other primary building blocks of glycosaminoglycans (GAGs). It aims to elucidate the distinct functional roles these monosaccharides play in complex biological processes, supported by experimental data.
Introduction to Glycosaminoglycan Building Blocks
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units. These molecules are fundamental components of the extracellular matrix and cell surfaces, playing crucial roles in cell signaling, development, and disease. The specific functions of GAGs are largely determined by their constituent monosaccharide building blocks and their sulfation patterns. This guide focuses on comparing D-Galactose-6-O-sulfate, found in keratan sulfate, with the more common GAG building blocks: N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), glucuronic acid (GlcA), and iduronic acid (IdoA).
Structural Comparison of GAG Building Blocks
The primary GAG building blocks form the repeating disaccharide units that define the different classes of GAGs. D-Galactose is unique to keratan sulfate, where it is often sulfated at the 6-O position.
| Glycosaminoglycan (GAG) | Repeating Disaccharide Unit | Key Building Blocks |
| Keratan Sulfate (KS) | →4)β-D-Gal(1→4)β-D-GlcNAc(1→ | D-Galactose (often as D-Galactose-6-O-sulfate), N-acetylglucosamine |
| Chondroitin (B13769445) Sulfate (CS) | →4)β-D-GlcA(1→3)β-D-GalNAc(1→ | D-Glucuronic acid, N-acetylgalactosamine |
| Dermatan Sulfate (DS) | →4)α-L-IdoA(1→3)β-D-GalNAc(1→ | L-Iduronic acid, D-Glucuronic acid, N-acetylgalactosamine |
| Heparan Sulfate (HS) | →4)α-L-IdoA/β-D-GlcA(1→4)α-D-GlcNAc(1→ | D-Glucuronic acid, L-Iduronic acid, N-acetylglucosamine |
| Hyaluronan (HA) | →4)β-D-GlcA(1→3)β-D-GlcNAc(1→ | D-Glucuronic acid, N-acetylglucosamine |
Functional Performance: A Comparative Analysis
The unique structural features imparted by D-Galactose-6-O-sulfate in keratan sulfate lead to distinct functional properties compared to GAGs built from other monosaccharides.
Protein Binding Interactions
A key function of GAGs is their ability to interact with a wide array of proteins, thereby modulating their activity and localizing them within the extracellular matrix. A microarray analysis comparing the protein binding profiles of highly sulfated keratan sulfate (KS) and chondroitin sulfate A (CSA) revealed significant differences in their interactomes.
| GAG Type | Total Interacting Proteins (out of 8268) | Interacting Nerve Growth-Related Proteins (out of 85) | Key Interacting Protein Families |
| Keratan Sulfate (KS) | 217 | 40 | SLIT, ROBO, EPH, Ephrins (EFNs), Semaphorins (SEMAs), Nerve Growth Factor Receptors |
| Chondroitin Sulfate A (CSA) | 24 | 9 | ROBO2, EPH, EFN, SEMAs, Netrin 4 |
Data sourced from a study by Conrad et al. (2010) using a protein microarray.[1][2][3]
Surface plasmon resonance (SPR) has been used to quantify the binding affinity of specific GAG-protein interactions. For instance, the interaction between KS and the axonal guidance protein SLIT2 was found to be strong, confirming the microarray data.[1][2][3]
Neurite Outgrowth Regulation
The role of GAGs in the central nervous system is of particular interest, especially in the context of neural regeneration. A comparative study investigated the contributions of chondroitin sulfate and keratan sulfate on aggrecan to the inhibition of neurite outgrowth.
| GAG Component on Aggrecan | Effect on Neurite Outgrowth Inhibition |
| Chondroitin Sulfate | Significant contributor to inhibition |
| Keratan Sulfate | No significant contribution to inhibition |
This study suggests that while both are present on aggrecan, chondroitin sulfate is the primary GAG responsible for the inhibitory effects on neurite outgrowth in this context.[4][5]
Experimental Protocols
The following sections outline the general methodologies used to characterize and compare GAG building blocks. These are intended as overviews and would require optimization for specific experimental conditions.
GAG Disaccharide Composition Analysis via HPLC
This method is used to determine the relative abundance of the constituent disaccharides of a GAG sample.
-
Enzymatic Digestion: The purified GAG sample is depolymerized into its constituent disaccharides using specific lyases (e.g., chondroitinase ABC for chondroitin and dermatan sulfate; heparinases I, II, and III for heparan sulfate; keratanase II for keratan sulfate).
-
Fluorophore Labeling: The reducing ends of the resulting disaccharides are derivatized with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC) or 2-aminobenzamide (B116534) (2-AB), through reductive amination.
-
HPLC Separation: The labeled disaccharides are separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase C18 column or a strong anion exchange (SAX) column.
-
Detection and Quantification: The separated, fluorescently labeled disaccharides are detected using a fluorescence detector. Quantification is achieved by comparing the peak areas of the sample to those of known standards.
GAG-Protein Interaction Analysis by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
-
Immobilization: One of the binding partners (either the GAG or the protein) is immobilized onto the surface of a sensor chip.
-
Interaction Analysis: A solution containing the other binding partner (the analyte) is flowed over the sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic and Affinity Determination: By measuring the association and dissociation rates at different analyte concentrations, the binding affinity (dissociation constant, KD) can be calculated.
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)
FACE is a sensitive method for the analysis of GAG-derived oligosaccharides.
-
Enzymatic Digestion: GAGs are digested with specific enzymes to generate oligosaccharides.
-
Fluorotagging: The reducing termini of the oligosaccharides are labeled with a fluorophore (e.g., 2-aminoacridone).
-
Electrophoresis: The labeled oligosaccharides are separated by polyacrylamide gel electrophoresis.
-
Visualization and Quantification: The separated bands are visualized under UV light and quantified using densitometry.
Signaling Pathways and Logical Relationships
The distinct structures of GAGs, dictated by their building blocks, enable them to modulate specific signaling pathways.
Slit-Robo Signaling
The Slit-Robo pathway is crucial for axonal guidance. Heparan sulfate and, as suggested by binding studies, keratan sulfate can act as co-receptors, presenting the Slit ligand to its Robo receptor and influencing downstream signaling that leads to cytoskeletal rearrangement and axon repulsion.
Caption: Slit-Robo signaling pathway with GAG co-receptor.
Fibroblast Growth Factor (FGF) Signaling
Heparan sulfate is a well-established co-receptor for FGF signaling. It facilitates the formation of a ternary complex between FGF, its receptor (FGFR), and heparan sulfate, leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways like the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival.
References
- 1. The heparan sulfate co-receptor and the concentration of fibroblast growth factor-2 independently elicit different signalling patterns from the fibroblast growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Proteomic Analysis of Potential Keratan Sulfate, Chondroitin Sulfate A, and Hyaluronic Acid Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of Chondroitin Sulfate, Keratan Sulfate and N-linked Oligosaccharides to Inhibition of Neurite Outgrowth by Aggrecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contributions of Chondroitin Sulfate, Keratan Sulfate and N-linked Oligosaccharides to Inhibition of Neurite Outgrowth by Aggrecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to D-Galactose-6-O-Sulfate's Cellular Effects
For researchers, scientists, and drug development professionals, understanding the nuanced roles of sulfated monosaccharides is paramount. This guide provides a comparative analysis of D-Galactose-6-O-sulfate, offering insights into the specificity of its mediated effects, supported by experimental data and detailed protocols.
The addition of a sulfate (B86663) group to a monosaccharide can dramatically alter its biological activity, transforming it from a simple metabolic intermediate into a specific signaling molecule. D-Galactose-6-O-sulfate (Gal-6S) is a prime example of this principle. While its non-sulfated counterpart, D-galactose, is widely recognized for its role in inducing cellular senescence and oxidative stress, the 6-O-sulfate ester imparts a distinct functional specificity, primarily through its interaction with specific proteins.[1][2]
The Critical Role of 6-O-Sulfation in Molecular Recognition
The specificity of D-Galactose-6-O-sulfate's effects lies in its ability to be recognized by particular carbohydrate-binding proteins, or lectins. The sulfate group at the 6th position of the galactose ring acts as a key determinant for high-affinity binding, a feature not observed with unsubstituted D-galactose or even with galactose sulfated at different positions.
A pivotal study demonstrated that a lectin could be engineered to specifically recognize 6-sulfo-galactose through a single amino acid mutation. This highlights that the presence and position of the sulfate group are critical for creating a unique binding epitope that can be selectively targeted by proteins.
Comparative Effects: D-Galactose-6-O-Sulfate vs. D-Galactose
While extensive research has documented the pro-aging and pro-apoptotic effects of high concentrations of D-galactose on various cell types, including neuronal and astrocytic cells, there is a notable lack of direct comparative studies on the cellular effects of D-Galactose-6-O-sulfate. High doses of D-galactose have been shown to decrease cell viability and induce necroptotic cell death in neuroblastoma cell lines.[3][4][5] In contrast, the sulfated form is primarily utilized as a tool to probe specific glycan-binding interactions.[2]
The table below summarizes the known effects of D-galactose, which are not currently attributed to D-Galactose-6-O-sulfate.
| Feature | D-Galactose | D-Galactose-6-O-Sulfate |
| Primary Cellular Effect | Induces oxidative stress and cellular senescence at high concentrations.[6][7][8] | Acts as a specific recognition motif for proteins.[2] |
| Effect on Cancer Cells | Can induce necroptotic cell death in some cancer cell lines.[4][5] | Primarily used as a biochemical probe; specific cytotoxic effects are not well-documented. |
| Signaling Pathways | Activates stress-related pathways (e.g., NF-κB).[6] | Specific signaling pathways are largely uncharacterized and would be dependent on the receptor it binds to. |
Investigating Specificity: Experimental Protocols
To confirm the specificity of D-Galactose-6-O-sulfate-mediated effects, a combination of biophysical and cell-based assays is recommended.
Experimental Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol determines the binding affinity and thermodynamics of D-Galactose-6-O-sulfate and its analogs to a target protein.[9][10][11][12][13]
Objective: To quantify the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a lectin (or other target protein) and various monosaccharides.
Materials:
-
Purified target protein (e.g., a lectin known or suspected to bind sulfated sugars).
-
D-Galactose-6-O-sulfate, D-Galactose, D-Galactose-3-O-sulfate, D-Mannose-6-O-sulfate.
-
ITC instrument and corresponding cells.
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4).
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen ITC buffer to ensure buffer matching.
-
Prepare stock solutions of all monosaccharides in the same dialysis buffer.
-
Accurately determine the concentrations of the protein and monosaccharide solutions.
-
Degas all solutions immediately before use.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the monosaccharide solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial small injection (e.g., 1-2 µL) to account for diffusion, followed by a series of larger injections (e.g., 5-10 µL).
-
As a control, perform a titration of the monosaccharide into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
Experimental Protocol 2: Competitive Binding Assay using Fluorescence Polarization
This protocol assesses the relative binding affinities of different monosaccharides to a target protein.
Objective: To determine the ability of non-fluorescently labeled monosaccharides to compete with a fluorescently labeled probe for binding to a target protein.
Materials:
-
Target protein.
-
Fluorescently labeled probe known to bind the target protein (e.g., a fluorescently tagged known ligand).
-
D-Galactose-6-O-sulfate and competitor monosaccharides.
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Determine Optimal Probe and Protein Concentrations:
-
Titrate the fluorescent probe against a fixed concentration of the target protein to determine the Kd of their interaction.
-
For the competition assay, use a fixed concentration of the target protein (typically at or slightly above the Kd) and the fluorescent probe (at a concentration that gives a stable and measurable polarization signal).
-
-
Competition Assay:
-
In a microplate, add the fixed concentrations of the target protein and fluorescent probe to each well.
-
Add increasing concentrations of the competitor monosaccharides (D-Galactose-6-O-sulfate, D-galactose, etc.) to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in each well.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor. The IC50 is the concentration of the competitor that displaces 50% of the fluorescent probe.
-
A lower IC50 value indicates a higher binding affinity of the competitor.
-
Experimental Protocol 3: Lectin Histochemistry for Tissue-Specific Binding
This protocol visualizes the binding of a lectin specific for 6-O-sulfated galactose in tissue sections.[14][15][16][17]
Objective: To identify the location and distribution of 6-O-sulfated galactose residues in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections.
-
Biotinylated lectin specific for 6-O-sulfated galactose.
-
Streptavidin-peroxidase conjugate.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Blocking solution (e.g., bovine serum albumin in PBS).
-
Control non-sulfated sugar and other sulfated monosaccharides for competition.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced epitope retrieval if required for the specific tissue and target.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
-
Lectin Incubation:
-
Incubate the sections with the biotinylated lectin at a predetermined optimal concentration.
-
For competition controls, pre-incubate the lectin with an excess of D-Galactose-6-O-sulfate (positive control), D-galactose (negative control), or other sulfated monosaccharides.
-
-
Detection:
-
Incubate the sections with streptavidin-peroxidase conjugate.
-
Add the DAB substrate, which will produce a colored precipitate at the site of lectin binding.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the sections under a microscope to determine the localization and intensity of the staining.
-
Visualizing the Specificity: Signaling and Workflow
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a hypothetical signaling pathway initiated by D-Galactose-6-O-sulfate and the experimental workflow for confirming its binding specificity.
Caption: Hypothetical signaling pathway initiated by D-Galactose-6-O-sulfate.
Caption: Experimental workflow for confirming D-Galactose-6-O-Sulfate specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. D-galactose induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 11. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Lectin histochemistry of galactose and N-acetyl-galactosamine glycoconjugates in normal gastric mucosa and gastric cancer and the relationship with ABO and secretor status - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of D-Galactose-6-O-sulfate: A Comparison of Knockout Cell Lines and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the functional role of D-Galactose-6-O-sulfate, with a primary focus on the application of knockout (KO) cell lines. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis of alternative validation techniques.
Introduction to D-Galactose-6-O-sulfate and its Metabolic Gatekeepers
D-Galactose-6-O-sulfate is a sulfated monosaccharide that plays a crucial role in the structure of glycosaminoglycans (GAGs), such as keratan (B14152107) sulfate (B86663). The sulfation pattern of GAGs is critical for their biological functions, influencing cell-cell recognition, signaling, and interactions with the extracellular matrix. The addition and removal of the sulfate group at the 6-O position of galactose are tightly regulated by specific enzymes.
Two key enzymes governing the metabolism of D-Galactose-6-O-sulfate are:
-
Carbohydrate Sulfotransferase 1 (CHST1): This enzyme catalyzes the transfer of a sulfate group to the 6-O position of galactose residues within keratan sulfate.
-
Galactosamine (N-Acetyl)-6-Sulfatase (GALNS): This lysosomal enzyme is responsible for the hydrolysis of the 6-O-sulfate ester from galactose-6-sulfate units in keratan sulfate and chondroitin-6-sulfate.[1][2]
Understanding the precise role of D-Galactose-6-O-sulfate in cellular processes necessitates the functional validation of these key enzymes. Knockout cell lines provide a powerful tool for this purpose.
Validating Gene Function with Knockout Cell Lines
CRISPR/Cas9 technology has enabled the precise and efficient generation of knockout cell lines, in which a target gene is permanently inactivated.[3] These cell lines are invaluable for elucidating gene function by comparing the phenotype of the knockout cells to their wild-type counterparts.[3]
Commercially Available Knockout Cell Lines
| Gene | Cell Line Backgrounds | Provider Examples |
| CHST1 | HEK293, HeLa, TPC-1 | AcceGen, CD Biosynsis, Ubigene[4][5] |
| GALNS | HGC-27 | Ubigene[6] |
Experimental Data from Knockout Models
While extensive quantitative data from CHST1 knockout cell lines is still emerging in published literature, studies on related sulfotransferases and GALNS knockout models provide a strong framework for the types of analyses that can be performed.
GALNS Knockout/Knockdown Studies:
A study on nasopharyngeal carcinoma (NPC) cells demonstrated that GALNS knockdown significantly:
-
Decreased cell viability and proliferation.[7]
-
Reduced colony formation ability.[7]
-
Inhibited the PI3K-AKT-mTOR signaling pathway, a critical regulator of cell growth and survival.[7]
-
Induced autophagy.[7]
In a Galns knockout mouse model, researchers observed:
-
Increased urinary excretion of glycosaminoglycans.[8]
-
Accumulation of glycosaminoglycans in multiple tissues, leading to lysosomal storage.[8][10]
These findings highlight the critical role of GALNS in GAG degradation and cellular homeostasis.
Expected Outcomes from CHST1 Knockout Studies:
Based on the function of CHST1, its knockout in a relevant cell line would be expected to lead to:
-
Absence of D-Galactose-6-O-sulfate in keratan sulfate.
-
Alterations in cell adhesion and migration.
-
Changes in cell signaling pathways that are modulated by sulfated GAGs.
Comparative Analysis of Validation Methods
While knockout cell lines are a powerful tool, a multi-faceted approach to gene function validation is often the most robust. Below is a comparison of knockout technology with alternative methods.
| Method | Principle | Advantages | Disadvantages |
| Knockout Cell Lines (CRISPR/Cas9) | Complete and permanent inactivation of the target gene.[3] | Provides a definitive loss-of-function model. Stable and heritable modification.[3] | Can be lethal if the gene is essential. Potential for off-target effects. Time-consuming to generate and validate clonal lines. |
| RNA Interference (RNAi: siRNA/shRNA) | Silencing of gene expression at the mRNA level.[11][12] | Transient or stable knockdown is possible. Relatively quick and cost-effective for initial screens.[11] | Incomplete knockdown can lead to ambiguous results. Potential for significant off-target effects.[12][13] |
| Pharmacological Inhibition | Use of small molecules to inhibit the activity of the target protein. | Allows for temporal control of protein inhibition. Can be used in vivo. | Potential for lack of specificity and off-target effects.[14][15][16] Not all proteins are "druggable". |
Experimental Protocols
CHST1 Enzymatic Activity Assay
This protocol is adapted from a method for assaying recombinant human CHST1.
Materials:
-
Recombinant human CHST1
-
Assay Buffer (e.g., 25 mM MES, pH 7.0, with cofactors)
-
Acceptor substrate (e.g., desulfated keratan sulfate)
-
Donor substrate: 3'-phosphoadenosine-5'-phosphosulfate (PAPS), radiolabeled ([³⁵S]PAPS)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Blotting paper
-
X-ray film
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Prepare dilutions of the CHST1 enzyme in assay buffer.
-
Prepare a reaction mixture containing the acceptor substrate and [³⁵S]PAPS in assay buffer.
-
Initiate the reaction by adding the enzyme dilution to the reaction mixture. Include a no-enzyme control.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel onto blotting paper.
-
Expose the dried gel to X-ray film to visualize the radiolabeled product.
-
Excise the bands corresponding to the product and unreacted [³⁵S]PAPS.
-
Quantify the radioactivity in each band using a liquid scintillation counter.
-
Calculate the specific activity of the enzyme.
GALNS Enzymatic Activity Assay
This protocol is based on a fluorometric assay for GALNS activity.[1][17]
Materials:
-
Cell or tissue lysate
-
Substrate: 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate
-
Substrate dilution buffer (e.g., 0.1 M sodium acetate, pH 4.3)
-
β-galactosidase solution
-
Stop solution (e.g., sodium phosphate (B84403) buffer)
-
Fluorometer
Procedure:
-
Prepare cell or tissue extracts.
-
Incubate the extract with the fluorogenic substrate in the appropriate buffer.
-
After the initial incubation, add β-galactosidase to cleave the galactose moiety and release the fluorescent 4-methylumbelliferone.
-
Stop the reaction with a high pH buffer.
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate enzyme activity based on a standard curve generated with 4-methylumbelliferone.
Cell Proliferation (MTT) Assay
This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells (wild-type and knockout)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and culture for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Compare the absorbance values between wild-type and knockout cells to determine differences in proliferation.
Apoptosis (Annexin V) Assay
This assay uses flow cytometry to detect apoptosis by staining for phosphatidylserine (B164497) exposure on the outer cell membrane.[8][18][19][20]
Materials:
-
Cells (wild-type and knockout)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Visualizing the Impact: Signaling Pathways and Workflows
Signaling Pathway Potentially Affected by GALNS Knockdown
Caption: Hypothetical signaling cascade affected by GALNS knockdown.
Experimental Workflow for Validating Gene Function
Caption: A generalized workflow for validating gene function.
Conclusion
The use of knockout cell lines, particularly those generated via CRISPR/Cas9, offers a robust and precise method for dissecting the functional role of enzymes like CHST1 and GALNS in the metabolism of D-Galactose-6-O-sulfate. The data from GALNS knockout and knockdown models strongly supports its role in cell proliferation and signaling, providing a template for future investigations into CHST1. For comprehensive validation, it is recommended to complement knockout studies with alternative approaches such as RNAi and pharmacological inhibition, and to perform a battery of functional assays to fully elucidate the phenotypic consequences of gene inactivation.
References
- 1. Development of a fluorometric microtiter plate based enzyme assay for MPS IVA (Morquio type A) using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accegen.com [accegen.com]
- 5. CHST1 Knockout cell line (TPC-1) | Ubigene [ubigene.us]
- 6. GALNS Knockout cell line (HGC-27) | Ubigene [ubigene.us]
- 7. Identification of galactosamine-(N-acetyl)-6-sulfatase (GALNS) as a novel therapeutic target in progression of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Treatment of skeletal and non-skeletal alterations of Mucopolysaccharidosis type IVA by AAV-mediated gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use and Abuse of RNAi to Study Mammalian Gene Function: Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Sulfotransferases by Xenobiotics: Ingenta Connect [ingentaconnect.com]
- 16. Inhibition of sulfotransferases by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. scispace.com [scispace.com]
A Comparative Guide to Synthetic vs. Naturally Derived D-Galactose-6-O-Sulfate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
D-Galactose-6-O-sulfate (Gal-6S) is a sulfated monosaccharide that plays a crucial role in various biological processes. As a key component of glycosaminoglycans like keratan (B14152107) sulfate (B86663), it is integral to cell signaling, neurobiology, and the structural integrity of connective tissues.[1][2] Researchers utilizing Gal-6S in their studies face a critical choice: sourcing the compound from chemical synthesis or deriving it from natural sources. This guide provides an objective comparison of these two alternatives, supported by available data, to inform procurement and experimental design.
Overview: Synthetic vs. Natural D-Galactose-6-O-Sulfate
Synthetic D-Galactose-6-O-sulfate is produced through controlled chemical or chemoenzymatic reactions. This "bottom-up" approach allows for high purity and structural definition.
Naturally derived D-Galactose-6-O-sulfate is obtained by breaking down complex polysaccharides, primarily keratan sulfate and carrageenan, which are harvested from animal tissues or marine algae, respectively.[] This "top-down" approach involves extensive extraction and purification processes.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics of synthetic and naturally derived D-Galactose-6-O-sulfate.
Table 1: General Characteristics and Production
| Feature | Synthetic D-Galactose-6-O-Sulfate | Naturally Derived D-Galactose-6-O-Sulfate |
| Source | Chemical precursors (e.g., D-Galactose) | Keratan sulfate (e.g., bovine cornea, cartilage), Carrageenan (red seaweed)[] |
| Production Method | Multi-step chemical synthesis or chemoenzymatic sulfation[4][5] | Polysaccharide extraction, acid or enzymatic hydrolysis, multi-step purification[6][7] |
| Purity | High, typically ≥95-97%[][8] | Variable, dependent on purification efficiency |
| Batch Consistency | High | Potentially variable due to natural source heterogeneity and processing |
| Potential Impurities | Residual solvents, reaction by-products, protecting group remnants | Other monosaccharides (glucose, mannose), residual oligosaccharides, salts, 3,6-anhydrogalactose (from carrageenan)[6][9] |
| Structural Integrity | High, well-defined anomeric configuration | Potential for anomerization or degradation during harsh hydrolysis conditions |
Table 2: Performance and Application Considerations
| Consideration | Synthetic D-Galactose-6-O-Sulfate | Naturally Derived D-Galactose-6-O-Sulfate |
| Structural Confirmation | Straightforward via NMR, MS | Requires extensive analysis to confirm identity and rule out isomeric impurities |
| Suitability for 'Omics' | High; known purity reduces experimental variables | Lower; potential for unknown contaminants to interfere with sensitive assays |
| Use in Cell Culture | Preferred; minimizes risk of introducing confounding biological molecules | Risky; impurities could affect cell viability, differentiation, or signaling |
| Cost | Generally higher due to complex synthesis | Potentially lower if large-scale extraction infrastructure exists, but purification costs can be high |
| Availability | Readily available from multiple chemical suppliers as a research-grade reagent[][10][11] | Not commonly available as a purified monosaccharide; typically requires in-house isolation |
Experimental Methodologies and Workflows
The protocols for obtaining D-Galactose-6-O-sulfate from synthetic and natural routes differ fundamentally.
Synthetic Production Workflow
Chemoenzymatic synthesis offers a highly specific method for producing D-Galactose-6-O-sulfate, often as part of a larger oligosaccharide. The workflow involves the use of specific enzymes to control the sulfation pattern.
Caption: Workflow for chemoenzymatic synthesis of a 6-O-sulfated galactose residue.
Protocol: Chemoenzymatic 6-O-Sulfation of a Galactose Residue This generalized protocol is based on methods for synthesizing sulfated oligosaccharides.[4][12]
-
Reaction Setup: A reaction mixture is prepared containing an acceptor substrate (an oligosaccharide with a terminal galactose), a recombinant sulfotransferase enzyme capable of modifying the 6-OH of galactose (e.g., CHST1/KSGal6ST), and a universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). The reaction is performed in a suitable buffer (e.g., HEPES-NaOH, pH 7.2) with necessary cofactors like MnCl₂.
-
Incubation: The mixture is incubated at 37°C for a period ranging from several hours to a day to allow for the enzymatic transfer of the sulfate group.
-
Quenching and Purification: The reaction is stopped, often by heat inactivation or addition of a quenching agent. The product is then purified from the reaction mixture.
-
Purification: Purification is typically achieved using a combination of chromatographic techniques, such as size-exclusion chromatography (e.g., Sephadex G-50) to remove the enzyme and unreacted PAPS, followed by high-performance liquid chromatography (HPLC) to isolate the desired sulfated product.
-
Analysis: The final product is characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the correct structure and sulfation position.
Natural Derivation Workflow
Obtaining D-Galactose-6-O-sulfate from natural sources requires the breakdown of complex polysaccharides. The following workflow illustrates the process starting from carrageenan-rich seaweed.
Caption: Workflow for the extraction and purification of Gal-6S from natural sources.
Protocol: Acid Hydrolysis of Carrageenan for Monosaccharide Isolation This protocol is a generalized procedure based on methods for carrageenan hydrolysis.[6][13]
-
Extraction: Dried red algae are treated with an alkaline solution (e.g., NaOH or KOH) under heat to extract the carrageenan polysaccharide.[7]
-
Hydrolysis: The extracted carrageenan is subjected to acid hydrolysis. The sample is treated with a mineral acid, such as sulfuric acid (H₂SO₄) at a concentration of 0.1 M to 1.0 M. The reaction is carried out at an elevated temperature (e.g., 121-130°C) for a defined period (e.g., 15-90 minutes).[6] These conditions must be carefully optimized to maximize the yield of monosaccharides while minimizing their degradation.
-
Neutralization: After hydrolysis, the acidic solution is cooled and neutralized, typically with calcium carbonate or barium hydroxide, which precipitates the sulfate ions as insoluble salts that can be removed by centrifugation or filtration.
-
Purification: The resulting hydrolysate, a complex mixture of monosaccharides, is subjected to multiple rounds of chromatography. Ion-exchange chromatography is used to separate sulfated sugars from neutral ones, followed by size-exclusion or preparative HPLC to isolate D-Galactose-6-O-sulfate from other sulfated monosaccharides and residual oligosaccharides.
-
Characterization: The identity and purity of the final fraction are confirmed using analytical techniques like HPLC, MS, and NMR.[9]
Involvement in Key Signaling Pathways
D-Galactose-6-O-sulfate is not merely a structural component; it is an active participant in critical cell signaling pathways, primarily through its incorporation into keratan sulfate (KS).
Keratan Sulfate Biosynthesis and Signaling
The presence and specific sulfation pattern of KS, including at the galactose C-6 position, are critical for its function. KS proteoglycans interact with growth factors and cell-surface receptors to modulate signaling cascades involved in neural development, axonal guidance, and cell proliferation.[2][14]
Caption: Role of Keratan Sulfate (containing Gal-6S) in modulating cell signaling.
Putative Role in Apoptosis via Caspase-3
In silico studies have suggested an interaction between D-Galactose-6-O-sulfate and Caspase-3, a key executioner enzyme in the apoptotic pathway. [Previous search result 10] While this interaction requires experimental validation, it points to a potential role for the sulfated sugar in modulating programmed cell death. The parent molecule, D-galactose, is well-known to induce apoptosis in experimental models of aging.[15] The Caspase-3 pathway is a central cascade that, once activated by initiator caspases (like Caspase-9), leads to the systematic dismantling of the cell.
Caption: The central role of Caspase-3 in the intrinsic apoptosis signaling pathway.
Conclusion and Recommendations
The choice between synthetic and naturally derived D-Galactose-6-O-sulfate depends heavily on the experimental application.
-
Synthetic D-Galactose-6-O-Sulfate is the superior choice for most research applications, including cell culture, biochemical assays, and structural studies. Its high purity, well-defined structure, and excellent batch-to-batch consistency ensure reproducibility and minimize the risk of confounding results from unknown contaminants.
-
Naturally Derived D-Galactose-6-O-Sulfate may be considered for applications where absolute purity is less critical or for studies focused on the natural heterogeneity of sulfated sugars. However, researchers must be prepared to undertake significant purification and characterization efforts to ensure the quality of their material.
For drug development and other highly sensitive applications, the use of synthetic, well-characterized D-Galactose-6-O-sulfate is strongly recommended to meet rigorous quality and safety standards. The lack of direct comparative studies in the literature underscores an opportunity for future research to experimentally validate the functional equivalence or divergence of these two sources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. biosynth.com [biosynth.com]
- 9. veeprho.com [veeprho.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enzyme assay of sulfotransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. KR101122176B1 - Method for preparation and quantification of 3,6-anhydrogalactose from hydrolyzate derived from red algae - Google Patents [patents.google.com]
- 14. Keratan Sulfate Is a Multifunctional Brain Glycosaminoglycan With Instructive Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Antibody Specificity Against Sulfated Galactose Epitopes
For researchers, scientists, and drug development professionals, the precise validation of antibody specificity is paramount for reliable experimental outcomes and the advancement of therapeutic strategies. This guide provides an objective comparison of methodologies and tools for validating antibodies targeting sulfated galactose epitopes, supported by experimental data and detailed protocols.
Sulfated galactose residues are crucial components of glycans involved in a myriad of biological processes, from cell adhesion and signaling to immune responses. Consequently, antibodies targeting these specific epitopes are invaluable tools for basic research and clinical applications. However, the subtle structural variations among sulfated carbohydrates necessitate rigorous validation to ensure antibody specificity and prevent misleading results. This guide outlines key experimental approaches for this purpose, presents a comparison of available antibodies, and details relevant signaling pathways.
Comparative Analysis of Anti-Sulfated Galactose Antibodies
The selection of a suitable antibody is a critical first step. The following table summarizes commercially available and research-grade antibodies with reported specificity for sulfated galactose epitopes. It is important to note that the availability and specifications of antibodies can change; therefore, verification with the supplier is recommended.
| Antibody Name | Target Epitope(s) | Host Species | Applications | Supplier | Quantitative Data (e.g., Affinity) |
| O6 (Lamprey VLR) | 3-O-sulfated galactose (3-O-SGal) | Lamprey (recombinant murine IgG chimera) | Glycan/glycoprotein (B1211001) microarray, ITC, FACS, IHC | Research Grade[1] | Kd: ~10 µM for (3S)Galβ1-4GlcNAc[1] |
| Anti-Galactose Antibodies | Galactose | Various (e.g., Mouse, Rabbit) | WB, ELISA, IHC, Flow Cytometry | Multiple commercial suppliers[2] | Varies by clone and supplier |
| M86 | Galactose-alpha-1,3-galactose (α-Gal) | Mouse (IgM) | ELISA, Dot Blot, IHC | Research Grade[3] | N/A |
| 27H8 | Galactose-alpha-1,3-galactose (α-Gal) | Mouse (IgG1) | ELISA, Dot Blot, IHC, Flow Cytometry | Research Grade[3][4] | High affinity reported[4] |
Key Experimental Protocols for Antibody Validation
Robust validation of antibody specificity requires a multi-pronged approach employing several complementary techniques. Below are detailed methodologies for key experiments.
Glycan Microarray Analysis
This high-throughput technique allows for the screening of an antibody against a large library of diverse glycan structures, providing a comprehensive specificity profile.[5][6][7][8]
Protocol:
-
Array Preparation: Glycan arrays are typically prepared by covalently immobilizing a library of synthetic or natural glycans onto a solid support, such as a glass slide.[5][6]
-
Blocking: The array surface is blocked with a suitable blocking buffer (e.g., TSM Binding Buffer with 1% BSA) to prevent non-specific binding.[9]
-
Antibody Incubation: The primary antibody is diluted in binding buffer to an optimized concentration (typically 1-50 µg/mL) and applied to the array. Incubation is carried out in a humidified chamber for 1-2 hours at room temperature.[9]
-
Washing: The array is washed with a series of wash buffers (e.g., TSM Wash Buffer) to remove unbound antibody.[9]
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody, specific for the host species and isotype of the primary antibody, is applied to the array and incubated for 1 hour at room temperature in the dark.[9]
-
Final Washes and Drying: The array undergoes a final series of washes and is then dried by centrifugation or under a stream of nitrogen.[9]
-
Scanning and Data Analysis: The array is scanned using a microarray scanner, and the fluorescence intensity of each spot is quantified. The data is then analyzed to determine the binding specificity of the antibody.[5]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11][12][13]
Protocol:
-
Sample Preparation: The antibody and the sulfated galactose-containing ligand are extensively dialyzed against the same buffer to minimize buffer mismatch effects. The concentrations of both molecules are precisely determined. A common starting point is to have the ligand concentration in the syringe at 10-fold higher than the antibody concentration in the sample cell.[10][14]
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature. The reference cell is filled with dialysis buffer or water.
-
Loading: The sample cell is loaded with the antibody solution, and the injection syringe is filled with the ligand solution.
-
Titration: A series of small, precise injections of the ligand are made into the sample cell while the heat change is continuously monitored.
-
Data Analysis: The raw ITC data, a series of heat spikes corresponding to each injection, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[12]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay for quantifying the binding of an antibody to an immobilized antigen.[15][16][17][18]
Protocol:
-
Coating: Microtiter plate wells are coated with the sulfated galactose-containing antigen (e.g., a neoglycoprotein) by incubating overnight at 4°C.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The wells are incubated with serial dilutions of the primary antibody for 1-2 hours at room temperature.
-
Washing: The wells are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The wells are washed again to remove the unbound secondary antibody.
-
Substrate Addition and Detection: A chromogenic or chemiluminescent substrate for the enzyme is added to the wells. The resulting signal is measured using a microplate reader. The signal intensity is proportional to the amount of bound primary antibody.
Western Blotting
Western blotting is used to detect the specific recognition of a sulfated galactose epitope on a glycoprotein after separation by gel electrophoresis.[19][20][21][22][23]
Protocol:
-
SDS-PAGE: Glycoprotein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody at an optimized dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed again to remove the unbound secondary antibody.
-
Detection: The protein of interest is visualized by adding a chemiluminescent or chromogenic substrate and detecting the signal using an appropriate imaging system.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
IHC and ICC are used to visualize the localization of sulfated galactose epitopes within tissues and cells, respectively.[24][25]
Protocol:
-
Tissue/Cell Preparation: Tissues are fixed (e.g., in formalin) and embedded in paraffin, then sectioned. Cells are cultured on coverslips and fixed.
-
Antigen Retrieval (for IHC): For formalin-fixed paraffin-embedded tissues, an antigen retrieval step (e.g., heat-induced epitope retrieval) is often necessary to unmask the epitope.
-
Permeabilization (for ICC): For intracellular targets, cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., normal serum from the same species as the secondary antibody).
-
Primary Antibody Incubation: The sections or cells are incubated with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Slides are washed with a wash buffer (e.g., PBS).
-
Secondary Antibody Incubation: A biotinylated or fluorophore-conjugated secondary antibody is applied and incubated for 30-60 minutes at room temperature.
-
Detection: For biotinylated secondary antibodies, an avidin-biotin-enzyme complex is added, followed by a chromogenic substrate. For fluorescently labeled secondary antibodies, the slides are mounted with an anti-fade mounting medium.
-
Counterstaining and Mounting: The sections may be counterstained (e.g., with hematoxylin (B73222) for IHC) to visualize cell nuclei. The slides are then dehydrated and mounted with a coverslip.
-
Microscopy: The stained sections or cells are visualized using a light or fluorescence microscope.
Flow Cytometry
Flow cytometry allows for the quantitative analysis of sulfated galactose epitope expression on the surface of individual cells in a population.[26][27][28][29][30]
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from tissues or cell culture.
-
Blocking: Non-specific antibody binding to Fc receptors on cells is blocked by incubating with an Fc block reagent.
-
Primary Antibody Staining: Cells are incubated with the primary antibody, typically conjugated to a fluorophore, for 30 minutes on ice in the dark. If the primary antibody is not conjugated, a subsequent incubation with a fluorescently labeled secondary antibody is required.
-
Washing: Cells are washed with a wash buffer (e.g., FACS buffer containing PBS, BSA, and sodium azide) to remove unbound antibodies.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed using flow cytometry software to quantify the percentage of positive cells and the mean fluorescence intensity, which reflects the level of epitope expression.
Signaling Pathways Involving Sulfated Galactose
Sulfated galactose epitopes are integral components of glycosaminoglycans (GAGs) such as chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate, which play critical roles in various signaling pathways. Understanding these pathways is essential for contextualizing the functional significance of antibody-epitope interactions.
Chondroitin Sulfate Signaling
Chondroitin sulfate proteoglycans (CSPGs) are major components of the extracellular matrix and are involved in regulating cell signaling, particularly in skeletal development and cancer progression.[31][32][33][34] They can modulate the activity of growth factors such as Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Proteins (BMPs).[31]
Caption: Modulation of Growth Factor Signaling by Chondroitin Sulfate Proteoglycans.
Keratan Sulfate Signaling
Keratan sulfate proteoglycans (KSPGs) are abundant in cartilage, cornea, and the central nervous system. They are involved in cell adhesion, neurite outgrowth, and signal transduction.[35][36][37][38][39][40] For instance, KSPGs can interact with signaling molecules like Slit and Ephrins, which are crucial for axonal guidance.[37]
Caption: Role of Keratan Sulfate Proteoglycans in Axon Guidance Signaling.
By employing a combination of these validation techniques and understanding the biological context of sulfated galactose epitopes, researchers can ensure the accuracy and reliability of their findings, ultimately accelerating scientific discovery and the development of novel therapeutics.
References
- 1. Novel lamprey antibody recognizes terminal sulfated galactose epitopes on mammalian glycoproteins (Journal Article) | OSTI.GOV [osti.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel monoclonal IgG1 antibody specific for Galactose-alpha-1,3-galactose questions alpha-Gal epitope expression by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 6. Glycan Microarray based Detection Service - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Microarray Strategies for Exploring Bacterial Surface Glycans and Their Interactions With Glycan-Binding Proteins [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glycan Binding Assay with Unlabeled Monoclonal Antibody | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FIGURE 29.4. [Example of isothermal titration calorimetry...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. krishgen.com [krishgen.com]
- 16. ELISA based Detection Service - Creative Biolabs [creative-biolabs.com]
- 17. mybiosource.com [mybiosource.com]
- 18. m.youtube.com [m.youtube.com]
- 19. takarabio.com [takarabio.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. Multiple Immunostainings with Different Epitope Retrievals—The FOLGAS Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 26. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 27. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. vectorlabs.com [vectorlabs.com]
- 30. Flow Cytometry for Cell Surface Glycosylation Analysis - Creative Biolabs [creative-biolabs.com]
- 31. Chondroitin sulfate and growth factor signaling in the skeleton: Possible links to MPS VI - PMC [pmc.ncbi.nlm.nih.gov]
- 32. An Overview of in vivo Functions of Chondroitin Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. What is the mechanism of Chondroitin sulfate? [synapse.patsnap.com]
- 34. Roles of Chondroitin Sulfate Proteoglycans as Regulators of Skeletal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. academic.oup.com [academic.oup.com]
- 36. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 38. keratan sulfate proteoglycan metabolic process Gene Ontology Term (GO:0042339) [informatics.jax.org]
- 39. Keratan Sulfate Is a Multifunctional Brain Glycosaminoglycan With Instructive Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Chemoenzymatic Synthesis of Keratan Sulfate Oligosaccharides Using UDP-Galactose-6-aldehyde To Control Sulfation at Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding characteristics of D-Galactose-6-O-sulfate and related monosaccharide derivatives. The information is compiled from publicly available experimental and in silico data to assist in the evaluation of these compounds for various research and drug development applications.
Quantitative Data Summary
The following table summarizes the available quantitative data from a competitive binding analysis. This data is derived from an in silico molecular docking study investigating the interaction of sulfated monosaccharides with human Caspase-3, a key enzyme in apoptosis. The docking score represents the predicted binding affinity, with a more negative value indicating a stronger interaction.
| Compound | Target Protein | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| D-Galactose-6-O-sulfate | Human Caspase-3 | -5.0 | 3 | Not specified |
| D-Glucose-6-O-sulfate | Human Caspase-3 | Favorable | Not specified | Not specified |
| D-Mannose-6-O-sulfate | Human Caspase-3 | Favorable | Not specified | Not specified |
Note: "Favorable" indicates a positive binding interaction, though the specific docking score was not provided in the source material.
Experimental Protocols
Detailed methodologies for key experimental techniques relevant to the analysis of competitive binding of sulfated galactose derivatives are outlined below. These protocols are based on established methods in the field.
In Silico Molecular Docking
This computational method was employed to predict the binding affinity and interaction patterns of D-Galactose-6-O-sulfate and related compounds with a target protein.
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein (e.g., human Caspase-3) is obtained from a protein data bank. The structures of the ligands (D-Galactose-6-O-sulfate, D-Glucose-6-O-sulfate, and D-Mannose-6-O-sulfate) are generated and optimized using molecular modeling software.
-
Docking Simulation: A docking program is used to predict the preferred binding orientation of each ligand to the protein. The program samples a large number of possible conformations and positions of the ligand in the protein's binding site.
-
Scoring and Analysis: The binding affinity for each ligand-protein complex is estimated using a scoring function, which calculates a "docking score". The interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein are analyzed to understand the basis of the binding.
Competitive Binding Assay (General Protocol)
Competitive binding assays are used to determine the affinity of a test ligand (unlabeled) by measuring its ability to displace a known labeled ligand from a target protein.
-
Incubation: The target protein is incubated with a fixed concentration of a labeled ligand (e.g., a fluorescently tagged or radiolabeled known binder).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., D-Galactose-6-O-sulfate or its analogs) are added to the mixture. The test compound competes with the labeled ligand for binding to the target protein.
-
Detection: The amount of labeled ligand that remains bound to the target protein is measured. The signal from the labeled ligand is inversely proportional to the concentration and affinity of the test compound.
-
Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) is determined from this curve. The Ki (inhibition constant) can then be calculated to represent the affinity of the test compound for the target protein.
Visualizations
Competitive Binding Assay Workflow
Caption: Workflow of a competitive binding assay.
Role of Sulfated Galactose in Cell Adhesion and Signaling
Sulfated galactose residues, such as D-Galactose-6-O-sulfate, are recognized by carbohydrate-binding proteins like selectins and galectins on the surface of other cells. This interaction is a critical step in cell-cell adhesion, which can initiate intracellular signaling cascades.
Caption: Cell adhesion mediated by sulfated galactose recognition.
A Comparative Guide to the Conformational Landscapes of Sulfated Galactose Isomers
For Researchers, Scientists, and Drug Development Professionals
The sulfation pattern of galactose, a fundamental monosaccharide, profoundly influences its three-dimensional structure and, consequently, its biological activity. Understanding the conformational nuances between different sulfated galactose isomers is critical for designing targeted therapeutics and comprehending their roles in signaling pathways. This guide provides an objective comparison of the conformational differences between 3-O-sulfo-galactose, 4-O-sulfo-galactose, and 6-O-sulfo-galactose, supported by experimental data and detailed methodologies.
Conformational Differences: A Quantitative Overview
The position of the sulfate (B86663) group on the galactose ring induces significant changes in ring conformation, the orientation of the sulfate group, and the flexibility of the molecule. These differences can be quantified using data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
| Conformational Parameter | 3-O-Sulfo-Galactose | 4-O-Sulfo-Galactose | 6-O-Sulfo-Galactose |
| Predominant Ring Conformation | Primarily adopts the 4C1 chair conformation. | Shows a higher propensity for the 1C4 chair or skewed-boat conformations in addition to the 4C1 chair.[1][2] | Predominantly maintains the 4C1 chair conformation, with minimal distortion.[3] |
| Key 3JHH Coupling Constants (Hz) | JH2,H3 and JH3,H4 values are influenced by the electronegativity of the sulfate group, leading to slight deviations from unsubstituted galactose. | JH3,H4 and JH4,H5 values show significant changes, reflecting the altered ring pucker and the axial orientation of the C4-hydroxyl in the parent galactose. | Minimal changes in ring proton coupling constants compared to unsubstituted galactose, indicating little impact on the pyranose ring conformation.[3] |
| Sulfate Group Orientation | The sulfate group is in an axial position in the predominant 4C1 chair conformation. | The sulfate group is in an axial position in the 4C1 chair, which can lead to steric interactions influencing ring flexibility.[1] | The sulfate group is on the exocyclic hydroxymethyl group, allowing for greater rotational freedom around the C5-C6 bond. |
| Key NOE Contacts | NOEs between the sulfate group protons and adjacent ring protons provide information on its orientation. | NOE data can reveal through-space interactions that support the presence of alternative ring conformations. | NOEs between H6/H6' and H4/H5 help define the rotamer populations around the C5-C6 bond. |
| Torsional Angles (from MD) | The C2-C3-O3-S and H3-C3-O3-S dihedral angles are key determinants of the sulfate group's spatial arrangement. | The C3-C4-O4-S and H4-C4-O4-S dihedral angles are critical for defining the sulfate group's orientation and its influence on the ring. | The C4-C5-C6-O6 and C5-C6-O6-S dihedral angles (ω and θ) determine the conformation of the sulfated hydroxymethyl group. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of sulfated galactose conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of carbohydrates.
Sample Preparation:
-
Dissolve 5-10 mg of the sulfated galactose isomer in 0.5 mL of high-purity deuterium (B1214612) oxide (D2O).
-
Ensure the sample is free of paramagnetic impurities by passing it through a Chelex resin column if necessary.
-
Lyophilize the sample two to three times with D2O to minimize the residual HDO signal.
-
Finally, dissolve the sample in 99.96% D2O for NMR analysis.
Data Acquisition:
-
Acquire one-dimensional (1D) 1H NMR spectra to assess sample purity and identify proton resonances.
-
Perform two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) to establish proton-proton scalar coupling networks and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-400 ms (B15284909) to identify through-space correlations, which are crucial for determining the relative orientation of protons.[4]
-
Measure 3JHH coupling constants from high-resolution 1D or 2D spectra. These values are related to the dihedral angles between coupled protons via the Karplus equation and are indicative of the pyranose ring conformation.[5]
X-ray Crystallography
X-ray crystallography provides a static, solid-state picture of the molecular conformation at atomic resolution.
Crystallization:
-
Prepare a saturated or near-saturated solution of the sulfated galactose isomer in a suitable solvent, often a mixture of water and an organic solvent like ethanol (B145695) or acetone.
-
Employ the vapor diffusion method (hanging or sitting drop) by equilibrating a drop of the carbohydrate solution with a reservoir containing a precipitant solution.
-
Screen a variety of conditions, including different precipitants (e.g., ammonium (B1175870) sulfate, polyethylene (B3416737) glycol), pH values, and temperatures, to find optimal crystallization conditions.[6]
-
Small, well-formed crystals are then selected for X-ray diffraction analysis.
Data Collection and Structure Refinement:
-
Mount a single crystal on a goniometer and cool it in a stream of liquid nitrogen.
-
Collect diffraction data using a synchrotron or in-house X-ray source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or molecular replacement and refine the atomic coordinates against the experimental data.
Computational Modeling (Molecular Dynamics Simulations)
Molecular dynamics (MD) simulations provide insights into the dynamic conformational landscape of sulfated galactose isomers in solution.
System Setup:
-
Obtain the initial coordinates of the sulfated galactose isomer from existing crystal structures or by building it using molecular modeling software.
-
Place the molecule in a periodic box of a suitable water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+) to neutralize the system.
-
Utilize a carbohydrate-specific force field such as GLYCAM or CHARMM with parameters for sulfated residues.[1][7]
Simulation Protocol:
-
Perform an initial energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume conditions (NVT ensemble).
-
Equilibrate the system for several nanoseconds under constant pressure and temperature conditions (NPT ensemble).
-
Run a production simulation for an extended period (e.g., 100 ns or longer) to adequately sample the conformational space.[3]
-
Analyze the trajectory to determine the populations of different ring conformations, the distribution of torsional angles, and the dynamics of the sulfate group.
Visualizing Experimental and Logical Workflows
To better understand the processes involved in analyzing the conformational differences between sulfated galactose isomers, the following diagrams illustrate the experimental workflow and the logical relationships between sulfation and conformation.
References
- 1. Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Sulfation on the Conformational Dynamics of Dermatan Sulfate Glycosaminoglycan: A Gaussian Accelerated Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. xray.teresebergfors.com [xray.teresebergfors.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of D-Galactose-6-O-sulfate Sodium Salt: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Galactose-6-O-sulfate sodium salt (CAS Number: 125455-62-1), fostering a culture of safety and operational excellence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a white, crystalline solid. Based on available safety data, personal protective equipment (PPE) should be worn to minimize exposure. This includes safety glasses, impervious gloves, and a lab coat. Work should be conducted in a well-ventilated area to avoid the inhalation of any dust. In case of a spill, it should be cleaned up promptly using dry methods to prevent the generation of dust. The spilled material should be collected and placed in a clean, dry, and properly labeled container for disposal.
Quantitative Safety Data Summary
For quick reference, the table below summarizes key safety information pertinent to the handling and disposal of this compound and its closely related isomer, D-Galactose 4-sulfate sodium salt.
| Parameter | Information | Reference |
| Compound | This compound | N/A |
| CAS Number | 125455-62-1 | N/A |
| Appearance | White to Off-white Solid | N/A |
| GHS Pictograms | Not specified in available results | N/A |
| GHS Signal Word | Not specified in available results | N/A |
| Hazard Statements | Not specified in available results | N/A |
| Precautionary Statements | Not specified in available results | N/A |
| Related Compound | D-Galactose 4-sulfate sodium salt | [1] |
| Personal Protective Equipment | Safety glasses, impervious gloves | [1] |
| Spill Procedure | Use dry clean-up; avoid generating dust | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[1] The following is a general procedural plan for its proper disposal:
-
Waste Characterization: The first step is to characterize the waste. If the this compound is unused and uncontaminated, it may potentially be recycled if a suitable facility is available.[1] However, if it is contaminated or mixed with other substances, it must be treated as chemical waste.
-
Containerization: Place the waste this compound in a clean, dry, and sealable container.[1] The container must be clearly labeled with the chemical name ("this compound"), CAS number (125455-62-1), and any relevant hazard warnings.
-
Segregation: As a water-soluble organic compound, it should be segregated from other waste streams. Specifically, do not mix it with non-halogenated organic solvent waste if it is destined for fuel blending, as sulfated compounds can produce toxic combustion byproducts.
-
Consult a Licensed Waste Disposal Company: The most critical step is to contact a licensed and reputable chemical waste disposal company. They will provide specific instructions on packaging, labeling, and transportation of the waste material.
-
Documentation: Maintain a record of the disposal process, including the amount of waste, the date of disposal, and the contact information of the disposal company. This is essential for regulatory compliance.
-
Decontamination of Empty Containers: Any containers that held this compound should be decontaminated before disposal or reuse.[1] Observe all label safeguards until the containers are thoroughly cleaned or destroyed.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.
References
Personal protective equipment for handling D-Galactose-6-O-sulfate sodium salt
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling D-Galactose-6-O-sulfate sodium salt, including personal protective equipment (PPE), operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, which is a white powder, the primary goal is to prevent inhalation of dust and avoid contact with eyes and skin.[1][2] The following personal protective equipment is recommended.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should be worn to protect from flying particles and chemical splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for handling this non-hazardous chemical.[3][5] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from dust.[6] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[3][7] |
Operational and Disposal Plans
Handling and Storage:
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Engineering Controls: Work in a well-ventilated area to minimize dust inhalation. A chemical fume hood may be used if the material is being manipulated in a way that generates significant dust.
-
Handling Practices:
-
Storage:
Disposal Plan:
All waste must be handled in accordance with local, state, and federal regulations.[1][2]
-
Unused Material: If the material is uncontaminated, consider recycling or reuse if appropriate.[1][2]
-
Contaminated Material: Dispose of as chemical waste. Collect in a designated, labeled container.
-
Empty Containers: May contain residual dust and should be disposed of with the chemical waste.[1]
-
Wash Water: Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for proper treatment and disposal.[2]
Chemical Spill Workflow
The following diagram outlines the procedural steps for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. epa.gov [epa.gov]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
